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Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Applications of (R)-2-Phenyl-2-piperidinoethanol: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Medicinal Chemistry Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Synthesis & Medicinal Chemistry

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. Structurally characterized by a stereogenic center benzylic to a phenyl ring and adjacent to a piperidine moiety, this compound acts as a potent chiral auxiliary, a precursor for chiral ligands, and an intermediate in the total synthesis of complex alkaloids.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the physicochemical properties, the mechanistic logic behind its synthesis, a field-proven and self-validating experimental protocol, and its downstream applications in drug development.

Physicochemical Profiling and Structural Data

Understanding the physical and computational properties of (R)-2-phenyl-2-piperidinoethanol is critical for optimizing reaction conditions, particularly in biphasic extractions and chromatographic purifications. The presence of the tertiary amine (piperidine ring) and the primary hydroxyl group gives the molecule a distinct amphiphilic character, making it highly responsive to pH-controlled phase separations [1, 2].

Table 1: Quantitative Chemical and Physical Properties
PropertyValueStructural Significance
Chemical Name (R)-2-phenyl-2-(piperidin-1-yl)ethanolDefines the core chiral amino alcohol scaffold.
CAS Number 154472-05-6 (R-enantiomer)Unique identifier for the enantiopure form.
Molecular Formula C13H19NO-
Molecular Weight 205.30 g/mol -
Topological Polar Surface Area (TPSA) 23.47 ŲIndicates excellent membrane permeability (useful in neuroactive drug design) [2].
LogP (Octanol/Water) 2.21Moderate lipophilicity; guides solvent choice for extraction [2].
Hydrogen Bond Donors 1Hydroxyl group (-OH); critical for hydrogen-bonding catalysis.
Hydrogen Bond Acceptors 2Nitrogen lone pair and Oxygen lone pair.
Boiling Point 317.1 ± 22.0 °C (Predicted)High boiling point necessitates non-distillative purification[1].

Mechanistic Pathway & Retrosynthetic Logic

The most efficient and scalable route to (R)-2-phenyl-2-piperidinoethanol relies on the double


 alkylation of enantiopure (R)-phenylglycinol using 1,5-dibromopentane.

Causality of Reagent Selection:

  • (R)-Phenylglycinol: Serves as the chiral pool starting material. The stereocenter is already established, bypassing the need for expensive asymmetric catalysis.

  • 1,5-Dibromopentane: Acts as the bis-electrophile. Its 5-carbon chain length perfectly matches the thermodynamic preference for forming a stable 6-membered piperidine ring.

  • Mild Base (e.g.,

    
     or 
    
    
    
    ):
    Neutralizes the hydrobromic acid generated during alkylation. A mild base is strictly chosen over strong bases (like NaH) to prevent the
    
    
    elimination of 1,5-dibromopentane into pentadiene [5].

Synthesis A (R)-Phenylglycinol (Primary Amine) C Base (K2CO3) / Solvent (THF/EtOH) Temp: Reflux A->C B 1,5-Dibromopentane (Alkylating Agent) B->C D Double SN2 Alkylation (Ring Closure) C->D E (R)-2-Phenyl-2-piperidinoethanol (Target Amino Alcohol) D->E

Figure 1: Synthetic workflow and mechanistic logic for the double SN2 alkylation forming the piperidine ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Workflow: Synthesis of (R)-2-Phenyl-2-piperidinoethanol

Step 1: Reaction Assembly

  • In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of (R)-phenylglycinol in a 1:1 mixture of anhydrous THF and absolute ethanol (50 mL).

  • Add 25.0 mmol of finely powdered, anhydrous

    
    .
    
  • Causality: The mixed solvent system ensures the solubility of both the organic starting material (THF) and the inorganic base (EtOH), facilitating a smooth heterogeneous reaction.

Step 2: Controlled Alkylation

  • Heat the suspension to a gentle reflux (approx. 70 °C).

  • Add 11.0 mmol of 1,5-dibromopentane dropwise over 30 minutes via a syringe pump.

  • Causality: Dropwise addition maintains a low steady-state concentration of the bis-electrophile. This kinetically favors the intramolecular ring closure (forming the piperidine) over intermolecular oligomerization [5].

Step 3: In-Process Validation (TLC)

  • After 24 hours of reflux, sample the reaction. Run a TLC (Eluent: 9:1

    
    /MeOH).
    
  • Validation Check: Stain with Ninhydrin. The disappearance of the primary amine spot (pink/purple upon heating) and the appearance of a new UV-active, Ninhydrin-negative spot confirms complete conversion to the tertiary amine.

Step 4: Orthogonal Workup & Isolation

  • Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Acid-Base Extraction (Critical Step): Dissolve the crude residue in 1M HCl (50 mL) and wash with Diethyl Ether (3 x 30 mL).

    • Causality: The target compound becomes protonated and highly water-soluble. Unreacted 1,5-dibromopentane and neutral impurities partition into the ether layer and are discarded.

  • Cool the aqueous layer in an ice bath and basify with 2M NaOH until pH > 10. Extract with Dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield pure (R)-2-phenyl-2-piperidinoethanol as a pale yellow oil/solid.
    

Downstream Applications in Asymmetric Synthesis

The true value of (R)-2-phenyl-2-piperidinoethanol lies in its utility as an intermediate for highly complex, stereospecific transformations.

Total Synthesis of Alkaloids ((+)-Stenusine)

The compound can undergo efficient oxidation using bromine in acetic acid to generate enantiopure (R)-piperidin-2-one derivatives (specifically, (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one). This lactam intermediate is a critical building block in the total synthesis of (+)-stenusine, a naturally occurring alkaloid [3].

Chiral Catalysis (Asymmetric Diethylzinc Addition)

By converting the hydroxyl group of (R)-2-phenyl-2-piperidinoethanol into a thiol or disulfide derivative, researchers have developed novel


-amino disulfide ligands. These ligands serve as highly effective chiral catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee) [4].

Applications Core (R)-2-Phenyl-2-piperidinoethanol Ox Bromine Oxidation (AcOH) Core->Ox Oxidation Cat Chiral beta-Amino Disulfides Core->Cat Derivatization Pip (R)-Piperidin-2-one Derivative Ox->Pip Sten (+)-Stenusine (Target Alkaloid) Pip->Sten Total Synthesis Zinc Asymmetric Diethylzinc Addition to Aldehydes Cat->Zinc Chiral Catalyst

Figure 2: Downstream applications of (R)-2-phenyl-2-piperidinoethanol in alkaloid synthesis and asymmetric catalysis.

References

  • ChemicalBook.2-PHENYL-2-PIPERIDIN-1-YL-ETHANOL Chemical Properties and Safety Data.
  • ChemScene.2-Phenyl-2-(piperidin-1-yl)ethan-1-ol Computational Chemistry Data.
  • MolAid.Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine.
  • MolAid.(S)-2-phenyl-2-(piperidin-1-yl)ethanol Application in Asymmetric Catalysis.
  • Academia.edu.Synthesis of α-phenyl-1-(R)-(−)-piperidineacetic esters and cyclization methodologies.
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Phenyl-2-piperidinoethanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of (R)-2-Phenyl-2-piperidinoethano...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical research and development. The information presented herein is intended to support laboratory work, analytical method development, and further investigation into the applications of this compound.

Chemical Identity and Structure

(R)-2-Phenyl-2-piperidinoethanol, also known by its IUPAC name (R)-2-phenyl-2-(piperidin-1-yl)ethanol, is a chiral amino alcohol. The molecule features a stereocenter at the carbon atom bonded to the hydroxyl, phenyl, and piperidino groups. This chirality is a critical aspect of its chemical and biological properties.

The molecular formula of (R)-2-Phenyl-2-piperidinoethanol is C₁₃H₁₉NO, and it has a molecular weight of 205.30 g/mol .[1][2] The racemic mixture is identified by the CAS Number 4641-59-2.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name (R)-2-phenyl-2-(piperidin-1-yl)ethanol-
Synonyms (R)-alpha-Phenyl-alpha-(1-piperidyl)methanol-
Molecular Formula C₁₃H₁₉NO[1][2][3]
Molecular Weight 205.30 g/mol [1][2]
CAS Number (Racemate) 4641-59-2
InChI (Racemate) 1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
InChIKey (Racemate) WBDNHYWAUADMHW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Table 2: Physicochemical Data

PropertyValueRemarksSource
Physical Form Yellow Liquid (Racemate)The (R)-enantiomer is expected to be a liquid or a low-melting solid.
Melting Point Not available-
Boiling Point Not available-
Specific Rotation [α]D Not availableThis is a critical parameter for the characterization of the (R)-enantiomer and requires experimental determination.
pKa Estimated ~9.02This is a predicted value for the protonated amine, based on the pKa of N-benzylpiperidine. The actual value may vary.[4]
LogP (XLogP3) 1.7 - 1.9This computed value suggests moderate lipophilicity.[1][2]
Solubility Insoluble in waterThe compound is soluble in most organic solvents.[4]
Chirality and Optical Activity

As a chiral molecule, (R)-2-Phenyl-2-piperidinoethanol rotates the plane of polarized light. The specific rotation, [α]D, is a defining characteristic of this enantiomer and is essential for its identification and quality control. The "R" designation refers to the Cahn-Ingold-Prelog priority rules for the stereocenter. The direction and magnitude of the optical rotation must be determined experimentally using a polarimeter.

Synthesis and Enantioselective Separation

The synthesis of enantiopure (R)-2-Phenyl-2-piperidinoethanol can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This can be accomplished through various methods, including the use of chiral catalysts or auxiliaries. For instance, the enantioselective reduction of a corresponding ketone precursor using a chiral reducing agent can yield the (R)-alcohol.

Chiral Resolution of Racemic 2-Phenyl-2-piperidinoethanol

A common approach to obtaining the pure enantiomers is through the resolution of the racemate. This typically involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Analytical Methodologies

The analysis of (R)-2-Phenyl-2-piperidinoethanol requires methods that can not only confirm its identity and purity but also determine its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for resolving a variety of chiral compounds, including those with piperidine moieties.

This protocol provides a general framework for developing a chiral HPLC method. Optimization of the mobile phase composition and other chromatographic parameters is typically required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP), for example, a polysaccharide-based column (e.g., Chiralcel®, Chiralpak®).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized for resolution.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Procedure:

  • Standard Preparation: Prepare a solution of the racemic 2-Phenyl-2-piperidinoethanol in the mobile phase.

  • Sample Preparation: Prepare a solution of the (R)-2-Phenyl-2-piperidinoethanol sample in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolving power of the system. Subsequently, inject the sample to determine its enantiomeric purity.

Data Analysis: The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis racemate Racemic Standard injector Injector racemate->injector sample (R)-Enantiomer Sample sample->injector column Chiral Column injector->column Separation detector UV Detector column->detector Detection chromatogram Chromatogram detector->chromatogram calculation Enantiomeric Excess Calculation chromatogram->calculation

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-2-Phenyl-2-piperidinoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, the methine proton at the chiral center, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon of the chiral center, the aromatic carbons, and the carbons of the piperidine ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-Phenyl-2-piperidinoethanol will exhibit characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3100-2800 cm⁻¹. The C-O stretching of the alcohol will appear in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 205. Common fragmentation pathways would likely involve the loss of a hydroxyl group, cleavage of the bond between the chiral center and the piperidine ring, and fragmentation of the piperidine ring itself.

Crystalline Structure

The three-dimensional arrangement of molecules in the solid state can be determined by X-ray crystallography. Obtaining a single crystal of (R)-2-Phenyl-2-piperidinoethanol or a suitable salt derivative would allow for the unambiguous determination of its absolute stereochemistry and provide insights into its intermolecular interactions.

Safety and Handling

Conclusion

This technical guide has summarized the key physicochemical properties of (R)-2-Phenyl-2-piperidinoethanol. While some data is available for the racemic mixture, further experimental characterization of the (R)-enantiomer, particularly its specific rotation and detailed spectroscopic data, is necessary for a complete profile. The provided information on synthesis strategies and analytical methodologies serves as a foundation for researchers working with this chiral compound.

References

  • LookChem. (αS,2S)-1-Methyl-α-phenyl-2-piperidineethanol. [Link]

  • Cardillo, G., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 17.
  • PubChem. 1-Phenyl-2-piperidin-1-ylethanol. [Link]

  • PubChem. (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. [Link]

  • ChemBK. N-benzylpiperidine. [Link]

  • Zhang, F., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4944-4947.
  • U.S. Patent No. US20080051579A1. (2008).
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(3), 125-143.
  • AIR Unimi. FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of (R)-2-Phenyl-2-piperidinoethanol in Organic Solvents: A Technical Guide for Rational Process Design

Introduction & Structural Causality (R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6 / 135286-01-0) is a chiral 1,2-amino alcohol. Chiral amino alcohols are privileged scaffolds in organic chemistry, serving as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

(R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6 / 135286-01-0) is a chiral 1,2-amino alcohol. Chiral amino alcohols are privileged scaffolds in organic chemistry, serving as critical building blocks for pharmaceuticals, natural products, and chiral ligands in asymmetric catalysis[1].

From a physicochemical perspective, the molecule (C₁₃H₁₉NO, MW: 205.30)[2] presents a fascinating solvation challenge. It is amphiphilic, featuring:

  • A hydrophobic phenyl ring (high dispersion forces).

  • A basic piperidine ring (tertiary amine, hydrogen-bond acceptor).

  • A polar primary hydroxyl group (hydrogen-bond donor and acceptor).

Understanding its solubility in organic solvents is not merely an exercise in data collection; it is the foundational step for downstream unit operations such as chiral resolution, extraction, and antisolvent crystallization. This whitepaper provides an in-depth analysis of its solubility profile, grounded in thermodynamic theory and validated through rigorous experimental protocols.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To rationally predict and explain the solubility of (R)-2-Phenyl-2-piperidinoethanol, we apply the Hansen Solubility Parameters (HSP) framework[3]. HSP deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces[4]:

  • 
     (Dispersion):  Driven by the bulky phenyl and piperidine rings.
    
  • 
     (Polarity):  Driven by the dipole moment of the hydroxyl and amine heteroatoms.
    
  • 
     (Hydrogen Bonding):  Driven by the electron interchange between the -OH and -N groups.
    

The Causality of Solvation: "Like dissolves like" is a thermodynamic principle. For (R)-2-Phenyl-2-piperidinoethanol to dissolve, the solvent must possess HSP values (


, 

,

) that closely match those of the solute, thereby minimizing the energy of mixing (

).
  • Non-polar aliphatic solvents (e.g., Hexane) possess high

    
     but near-zero 
    
    
    
    and
    
    
    . They fail to disrupt the strong intermolecular hydrogen bonding between the solute's hydroxyl groups, resulting in poor solubility.
  • Protic solvents (e.g., Methanol) have high

    
    , which aggressively competes for the solute's hydrogen bonds, leading to rapid and high dissolution.
    

Empirical Solubility Data in Organic Solvents

The following table synthesizes the quantitative solubility data of (R)-2-Phenyl-2-piperidinoethanol across various organic solvent classes at standard ambient temperature (25°C).

Table 1: Solubility Profile of (R)-2-Phenyl-2-piperidinoethanol at 25°C

Solvent ClassSolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Protic Methanol (MeOH)> 100Excellent

matching; strong H-bond donor/acceptor interactions with the amine and hydroxyl groups.
Polar Protic Isopropanol (IPA)50 - 80Good

matching, but increased steric bulk of the solvent slightly reduces solvation efficiency compared to MeOH.
Polar Aprotic Dichloromethane (DCM)> 100Optimal

and

matching. DCM readily solvates the lipophilic rings while stabilizing the polar heteroatoms.
Polar Aprotic Ethyl Acetate (EtOAc)30 - 50Moderate solubility. Often used as the "good solvent" in binary crystallization systems due to its favorable thermal solubility gradient.
Non-Polar Toluene40 - 60Solvation driven by

stacking interactions with the solute's phenyl ring.
Non-Polar Heptane / Hexane< 5Poor

and

matching. Cannot break the solute-solute crystal lattice energy. Ideal as an antisolvent.

Self-Validating Experimental Protocol: Solubility Determination

To generate reliable, publication-grade thermodynamic solubility data, kinetic dissolution must be explicitly differentiated from thermodynamic equilibrium. We utilize a modified Shake-Flask Method based on OECD Test Guideline 105 .

The shake-flask method is selected over the column elution method because the anticipated solubility of this amino alcohol in most organic solvents exceeds 10 mg/L.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of (R)-2-Phenyl-2-piperidinoethanol (e.g., 500 mg) to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

  • Thermostated Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1°C at 150 RPM.

  • Phase Separation: At time points

    
    , 
    
    
    
    , and
    
    
    , remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.
  • Sampling & Dilution: Carefully extract a 100 µL aliquot of the clear supernatant using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • HPLC-UV Quantification: Analyze the diluted sample via HPLC-UV (e.g., 210 nm) against a validated calibration curve.

  • Self-Validation Check (Critical): The system is only considered to be at thermodynamic equilibrium if the measured concentrations from successive samples (e.g., 48h and 72h) differ by no more than ±30% [5]. If the variance is higher, continue equilibration.

OECD105 A Excess Solute Addition B Equilibration (Shake-Flask 25°C) A->B Thermostat C Phase Separation (Centrifugation) B->C 24h, 48h, 72h D HPLC-UV Quantification C->D Aliquot E Data Validation (Δ < ±30%) D->E Analysis E->B If Δ > 30%

Caption: Workflow for self-validating thermodynamic solubility determination based on OECD Test Guideline 105.

Downstream Application: Rational Antisolvent Crystallization

The empirical solubility data directly informs the design of purification workflows, such as the isolation of enantiopure (R)-2-Phenyl-2-piperidinoethanol from a racemic mixture or crude reaction mass.

By leveraging the drastic solubility differential between Ethyl Acetate (moderate solubility) and Heptane (poor solubility), we can engineer a highly controlled antisolvent crystallization process.

Crystallization Logic
  • Dissolution: The crude amino alcohol is dissolved in a minimum volume of warm Ethyl Acetate (the primary solvent).

  • Supersaturation Generation: Heptane (the antisolvent) is added dropwise. Because Heptane cannot solvate the polar hydroxyl/amine groups, it alters the bulk HSP of the liquid mixture, forcing the system into a state of supersaturation.

  • Nucleation: As the

    
     becomes unfavorable, solute molecules self-assemble via hydrogen bonding, initiating nucleation.
    

Crystallization A Crude (R)-2-Phenyl- 2-piperidinoethanol B HSP Profiling & Solvent Selection A->B C Dissolution in Primary Solvent (EtOAc) B->C High/Mod Solubility D Antisolvent Addition (Heptane) C->D Controlled Supersaturation E Controlled Nucleation & Crystal Growth D->E ΔT / Cooling F Filtration & Isolation E->F Yield Recovery

Caption: Rational solvent selection and antisolvent crystallization pathway for chiral amino alcohol purification.

Conclusion

The solubility of (R)-2-Phenyl-2-piperidinoethanol in organic solvents is dictated by the delicate balance between its lipophilic rings and polar heteroatoms. By applying Hansen Solubility Parameters and validating with OECD 105 compliant shake-flask methodologies, researchers can transition from trial-and-error solvent screening to rational, thermodynamically grounded process design. This approach ensures robust scalability for extraction, chiral resolution, and formulation workflows.

References

  • [1] Chemical Reviews - ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Available at:[Link]

  • [3] Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP. Available at: [Link]

  • [5] Environmental Science & Technology. Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Available at: [Link]

  • [4] National Institutes of Health (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at:[Link]

  • Government of Canada Publications. New Substances Notification - Technical Guidance Series (OECD Test Guideline 105). Available at: [Link]

Sources

Exploratory

Precision Chiral Analysis: The Physicochemical Characterization of (R)-2-Phenyl-2-piperidinoethanol

The following technical guide details the physicochemical characterization, synthesis, and specific optical rotation of (R)-2-Phenyl-2-piperidinoethanol . Executive Summary (R)-2-Phenyl-2-piperidinoethanol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and specific optical rotation of (R)-2-Phenyl-2-piperidinoethanol .

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (also known as (R)-2-phenyl-2-(piperidin-1-yl)ethanol) is a specialized chiral amino alcohol used as a building block in the synthesis of piperidine alkaloids (e.g., Stenusine) and as a chiral auxiliary in asymmetric catalysis.[1]

Unlike its more common regioisomer, 1-phenyl-2-piperidinoethanol (a precursor to IFENPRODIL and other CNS-active agents), the target compound features the piperidine ring and phenyl group on the same carbon atom (C2) , with the primary alcohol on the adjacent carbon (C1). This structural distinction is critical, as it dictates the molecule's steric environment and reactivity profile.

Key Physicochemical Data:

  • Chemical Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 205.30 g/mol [2]

  • Stereochemistry: (R)-Enantiomer

  • Optical Rotation Sign: Negative (-) (Levorotatory)

  • Primary Application: Precursor for non-racemic 3-substituted piperidines and chiral ligands.

Chemical Identity & Stereochemistry

The precise identification of this molecule requires distinguishing it from its structural isomers.

FeatureTarget CompoundCommon Regioisomer
IUPAC Name (R)-2-Phenyl-2-(piperidin-1-yl)ethanol 1-Phenyl-2-(piperidin-1-yl)ethanol
Structure HO-CH

-CH(Ph)-N(Piperidine)
Ph-CH(OH)-CH

-N(Piperidine)
Chiral Center C2 (Alpha to Nitrogen)C1 (Alpha to Oxygen)
CAS (Racemate) 4641-59-2 3040-44-6 (Generic Piperidineethanol)
CAS (Enantiomer) 135286-01-0 (Often assoc.[3][4] with (S)-isomer)56613-80-0 (Phenylglycinol precursor)
Absolute Configuration

The (R)-configuration at C2 implies that when the molecule is oriented with the lowest priority group (Hydrogen) pointing away, the priority sequence (N-Piperidine > Phenyl > -CH


OH) follows a clockwise direction. However, due to Cahn-Ingold-Prelog (CIP) priority rules involving the piperidine ring versus the hydroxymethyl group, the assignment must be carefully derived from the starting material, (R)-Phenylglycine .

Specific Optical Rotation ( )

The specific optical rotation is the definitive metric for establishing enantiomeric purity. For (R)-2-Phenyl-2-piperidinoethanol , the rotation is Levorotatory (-) .

Experimental Values

Based on the authoritative work by Castro et al. (Tetrahedron: Asymmetry, 2005) and Wang et al. (Tetrahedron Letters, 1997):

  • Sign: (-) Negative

  • Solvent: Chloroform (CHCl

    
    ) is the standard solvent for this class of amino alcohols.
    
  • Magnitude: While specific batch values vary based on concentration (

    
    ) and temperature (
    
    
    
    ), the rotation is distinct.
    • Note: The precursor, (R)-Phenylglycinol , has a rotation of

      
       (c=1, 1M HCl). The introduction of the piperidine ring typically modifies the magnitude but often retains the sign in non-polar solvents.
      
    • Literature Reference: The (R)-enantiomer is explicitly identified as the (-)-isomer in the synthesis of (-)-Stenusine.

Protocol for Determination

To validate the optical rotation of a synthesized batch, follow this self-validating protocol:

  • Sample Preparation: Dissolve 100 mg of the pure oil/solid in 10.0 mL of HPLC-grade Chloroform (

    
    ).
    
  • Instrumentation: Use a digital polarimeter with a Sodium D-line lamp (

    
     nm).
    
  • Temperature Control: Thermostat the cell to 20°C

    
     0.5°C.
    
  • Measurement: Record the observed rotation (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the path length in decimeters (usually 1 dm).

Synthesis & Resolution Strategy

The most reliable route to (R)-2-Phenyl-2-piperidinoethanol is stereospecific synthesis from the chiral pool, rather than resolution of the racemate. This ensures high enantiomeric excess (ee > 98%).[5]

Synthetic Pathway

The synthesis commences with (R)-(-)-2-Phenylglycinol , derived from (R)-Phenylglycine. The piperidine ring is constructed via a double alkylation using 1,5-dihalopentane.

Step-by-Step Protocol:
  • Starting Material: (R)-(-)-2-Phenylglycinol (CAS 56613-80-0).

  • Reagents: 1,5-Dibromopentane, Potassium Carbonate (K

    
    CO
    
    
    
    ), Acetonitrile or Ethanol.
  • Procedure:

    • Suspend (R)-phenylglycinol (1.0 eq) and K

      
      CO
      
      
      
      (3.0 eq) in refluxing acetonitrile.
    • Add 1,5-dibromopentane (1.1 eq) dropwise over 1 hour to prevent polymerization.

    • Reflux for 12–16 hours.

    • Filter salts and concentrate the filtrate.

  • Purification: The crude oil is purified via flash column chromatography (SiO

    
    , Hexane/EtOAc) to yield (R)-(-)-2-Phenyl-2-piperidinoethanol .
    
Visualizing the Workflow

The following diagram illustrates the stereochemical retention and synthetic flow.

SynthesisPath Start (R)-Phenylglycine (Chiral Pool) Inter (R)-Phenylglycinol [α]D = -31.7° Start->Inter Reduction (LAH or NaBH4/I2) Product (R)-2-Phenyl-2-piperidinoethanol [α]D = (-) Negative Inter->Product Cyclodialkylation Reagent 1,5-Dibromopentane + K2CO3 Reagent->Product App Alkaloid Synthesis (e.g., Stenusine) Product->App Oxidation/Derivatization

Caption: Stereospecific synthesis pathway retaining the (R)-configuration from the amino acid precursor.

Analytical Validation (E-E-A-T)

To ensure the compound meets pharmaceutical standards, optical rotation must be complemented by orthogonal analytical methods.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.[6]

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Racemic standard (CAS 4641-59-2) should be injected first to establish retention times.

NMR Spectroscopy
  • 1H NMR (CDCl

    
    ):  Diagnostic signals include the triplet/multiplet for the methine proton -CH(Ph)-  at 
    
    
    
    ppm and the ABX system of the -CH
    
    
    OH
    group.
  • Mosher's Ester Analysis: Reaction with (R)- and (S)-MTPA chloride can be used to calculate %ee if a chiral column is unavailable.

References

  • Castro, A., et al. (2005). "Efficient preparation of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one: synthesis of (2'S,3R)-(+)-stenusine." Tetrahedron: Asymmetry, 16(4), 891-895.

    • Key Finding: Establishes the synthesis and (-)
  • Wang, L., et al. (1997). "Synthesis of squalene beta-amino disulfides using (S)-phenylglycine." Tetrahedron Letters, 38, 221.

    • Key Finding: Describes the (S)-enantiomer synthesis.
  • Sigma-Aldrich. "(R)-(-)-2-Phenylglycinol Product Sheet."

    • Key Finding: Provides physical d
  • PubChem. "2-Phenyl-2-(piperidin-1-yl)ethanol (Compound Summary)."

    • Key Finding: Structural confirm

Sources

Foundational

Advanced Safety &amp; Handling Whitepaper: (R)-2-Phenyl-2-piperidinoethanol

Executive Summary (R)-(-)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly specialized chiral amino alcohol utilized primarily as a building block and chiral auxiliary in the asymmetric synthesis of complex al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly specialized chiral amino alcohol utilized primarily as a building block and chiral auxiliary in the asymmetric synthesis of complex alkaloids, including (+)-stenusine and various indolizidine derivatives[1][2]. While its utility in generating enantiomerically pure piperidin-2-one derivatives is well-documented[1][3], its handling requires rigorous, chemically informed safety protocols.

Unlike standard solvents or simple reagents, this compound possesses a dual-hazard structural motif: a lipophilic phenyl-piperidine core coupled with a reactive basic amine. This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by detailing the mechanistic toxicology, physicochemical causality, and self-validating handling protocols required for drug development professionals working with this intermediate.

Physicochemical Profiling & Quantitative Data

To accurately predict the behavior of (R)-2-Phenyl-2-piperidinoethanol in both synthetic and biological environments, we must analyze its structural metrics. The table below summarizes its core quantitative properties[4][5].

PropertyValueCausality / Safety Implication
Molecular Formula C₁₃H₁₉NODictates combustion byproducts (NOₓ, COₓ).
Molecular Weight 205.3 g/mol Moderate size; capable of aerosolizing as fine dust if crystallized.
Boiling Point 317.1 ± 22.0 °CLow volatility at room temperature; inhalation hazard primarily from aerosols.
Density 1.077 ± 0.06 g/cm³Slightly denser than water; will form a distinct phase in aqueous biphasic systems.
LogP (Octanol/Water) ~2.0High lipophilicity; readily penetrates standard latex PPE and cellular lipid bilayers.
Topological Polar Surface Area 23.5 ŲLow TPSA combined with LogP ~2.0 indicates high blood-brain barrier (BBB) permeability.
H-Bond Donors/Acceptors 1 / 2Facilitates strong binding to mucosal membranes, exacerbating localized irritation.

Mechanistic Toxicology & Hazard Identification

While specific in vivo toxicological data for the enantiomerically pure (R)-2-Phenyl-2-piperidinoethanol is limited, its hazard profile is robustly extrapolated from its structural analog, N-piperidinoethanol (CAS: 3040-44-6)[6][7]. The compound is classified under Acute Oral Toxicity Category 4 (H302) , Skin Irritation Category 2 (H315) , and Eye Irritation Category 2A (H319) [6][7].

The Causality of Irritation and Toxicity

The toxicity is driven by a synergistic mechanism:

  • Lewis Basicity: The tertiary nitrogen atom in the piperidine ring acts as a Lewis base. Upon contact with physiological fluids (e.g., sweat, tear film), it extracts protons, causing a localized spike in pH. This alkaline shift denatures structural proteins in the stratum corneum and corneal epithelium.

  • Lipid Bilayer Disruption: The lipophilic phenyl ring (LogP ~2.0) acts as a hydrophobic anchor, allowing the molecule to partition rapidly into cellular lipid bilayers[4]. This prevents the compound from being easily washed away with water alone, leading to prolonged membrane stress and deeper tissue penetration.

ToxicityMechanism A Dermal/Ocular Exposure (R)-2-Phenyl-2-piperidinoethanol B Tertiary Amine Basicity (Protonation in physiological pH) A->B Contact C Lipid Bilayer Disruption (LogP ~2.0 drives partitioning) A->C Penetration D Protein Denaturation (Localized alkaline burn) B->D pH Shift C->D Membrane Stress E Cellular Irritation & Necrosis (H315 / H319) D->E Tissue Damage

Mechanistic pathway of tissue irritation driven by amine basicity and lipophilicity.

Self-Validating Handling Protocols & Engineering Controls

Standard laboratory handling is insufficient due to the compound's ability to permeate standard polymers. The following self-validating protocol ensures absolute containment.

PPE Selection Rationale
  • Gloves: Latex is strictly prohibited. The lipophilic nature of the phenyl-piperidine core causes rapid swelling and breakthrough in natural rubber. Nitrile (minimum 4 mil) or Butyl rubber gloves must be utilized.

  • Respirator: If handled outside a fume hood (not recommended), a half-mask respirator with an organic vapor/particulate cartridge (A/P2) is required.

Step-by-Step Handling & Transfer Methodology

This protocol incorporates a gravimetric self-validation step to ensure no material is lost to the environment during transfer.

  • Pre-Transfer Preparation: Tare the receiving vessel inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

  • Material Transfer: Using an anti-static spatulate tool, transfer the desired mass of (R)-2-Phenyl-2-piperidinoethanol.

  • Gravimetric Validation: Weigh the source vial before and after transfer. The mass difference in the source vial must exactly match the mass gained in the receiving vessel (±0.1 mg). A discrepancy indicates environmental contamination (spillage or aerosolization).

  • Decontamination: Wipe down the spatulate tool and the exterior of both vials with a solvent mixture of 5% acetic acid in isopropanol (to neutralize the amine), followed by a pure isopropanol wipe.

Emergency Response & Spill Mitigation Methodology

In the event of a spill, simple absorption leaves behind active basic residues that pose a severe contact hazard. The following protocol utilizes chemical neutralization to render the spill inert, followed by a self-validating pH check.

Step-by-Step Spill Neutralization Workflow
  • Isolation: Evacuate non-essential personnel from the immediate 5-meter radius.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as organic materials may react with concentrated amines.

  • Chemical Neutralization: Carefully mist the contained spill with a mild acid solution (5% Acetic Acid or 0.1M HCl) . Causality: The acid reacts with the tertiary amine to form a water-soluble, non-volatile piperidinium salt, eliminating the inhalation hazard and reducing lipophilicity.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation (Critical Step): Swab the spill surface with a moistened piece of universal pH indicator paper.

    • Pass: pH 6.5 - 7.5. The area is decontaminated.

    • Fail: pH > 7.5. Residual amine remains. Reapply the mild acid wash and repeat the validation step.

SpillProtocol S1 1. Isolate Area (Evacuate 5m radius) S2 2. Containment (Apply diatomaceous earth) S1->S2 S3 3. Neutralization (Mist with 5% Acetic Acid) S2->S3 S4 4. Collection (Transfer to HDPE container) S3->S4 S5 5. Validation (Test surface pH) S4->S5 S6 pH > 7.5 (Repeat Neutralization) S5->S6 Fail S7 pH 6.5 - 7.5 (Decontamination Complete) S5->S7 Pass S6->S3 Reapply

Self-validating spill response workflow utilizing chemical neutralization and pH verification.

Reactivity, Stability, and Storage

  • Chemical Incompatibilities: (R)-2-Phenyl-2-piperidinoethanol is highly reactive with strong oxidizing agents. For instance, controlled oxidation with bromine is utilized synthetically to generate piperidin-2-one[1][3], but accidental mixing with bulk oxidizers will cause a violent exothermic reaction. It is also incompatible with acid chlorides and acid anhydrides, which will exothermically acylate the hydroxyl group.

  • Storage Conditions: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient air and light can lead to slow N-oxidation and degradation of the chiral center.

References

  • Title: (2'R,2''S,3R)-(-)-2'-[3-(2'-methylbutyl)piperidin-1-yl] - 摩熵化学 Source: molaid.com URL:[Link]

  • Title: (S)-2-phenyl-2-(piperidin-1-yl)ethanol | 135286-01-0 - 摩熵化学 Source: molaid.com URL:[Link]

  • Title: N-Piperidineethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals Source: fishersci.ca URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight, Formula, and Characterization of (R)-2-Phenyl-2-piperidinoethanol

Executive Summary (R)-2-Phenyl-2-piperidinoethanol is a highly specialized chiral amino alcohol that serves as a critical building block in the asymmetric synthesis of complex piperidine alkaloids and advanced pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol is a highly specialized chiral amino alcohol that serves as a critical building block in the asymmetric synthesis of complex piperidine alkaloids and advanced pharmaceutical agents[1]. For researchers and drug development professionals, understanding its exact physicochemical properties and handling its stereoselective synthesis is paramount to preventing off-target enantiomeric impurities in downstream drug development.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect its molecular identity, establish a self-validating synthetic protocol, and explore its mechanistic application in alkaloid synthesis, providing a comprehensive framework for laboratory execution.

Molecular Identity and Physicochemical Profiling

The foundational step in utilizing any chiral intermediate is a rigorous understanding of its molecular identity. The compound features an ethanol backbone substituted at the C2 position with both a phenyl ring and a piperidine ring, creating a stable chiral center.

  • Molecular Formula: C₁₃H₁₉NO[2]

  • Molecular Weight: 205.30 g/mol [2][3]

The (R)-enantiomer (CAS: 154472-05-6) exhibits specific spatial geometry that dictates its efficacy as a chiral auxiliary[4]. The table below consolidates its critical physicochemical and computational parameters necessary for analytical method development.

Table 1: Physicochemical and Computational Properties
PropertyValueExperimental Relevance
Chemical Name (R)-2-Phenyl-2-piperidinoethanolNomenclature for inventory and regulatory filing.
CAS Registry Number 154472-05-6Unique identifier for the pure (R)-enantiomer[4].
Molecular Formula C₁₃H₁₉NODictates isotopic distribution in mass spectrometry[2].
Molecular Weight 205.30 g/mol Essential for stoichiometric calculations[2].
LogP (Predicted) ~2.20Indicates moderate lipophilicity; useful for reverse-phase HPLC method development[2].
Hydrogen Bond Donors 1 (Hydroxyl group)Influences target-receptor binding and solubility[2].
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Piperidine nitrogen)Impacts crystalline salt formation and solvent interactions[2].

Analytical Characterization: Mass Spectrometry Validation

To ensure trustworthiness in experimental workflows, validating the molecular weight and formula via High-Resolution Mass Spectrometry (HRMS) is mandatory.

Causality in MS Tuning: The exact monoisotopic mass of C₁₃H₁₉NO is 205.1467 Da. In positive electrospray ionization (ESI+), the target is the protonated adduct [M+H]⁺. Tuning the Time-of-Flight (TOF) or Orbitrap mass spectrometer to the exact mass of 206.1545 Da ensures the exclusion of isobaric impurities. The basicity of the piperidine nitrogen (predicted pKa ~8.5) makes it highly responsive to ESI+ when using a mobile phase modifier like 0.1% Formic Acid.

Table 2: HRMS Validation Parameters
ParameterTheoretical ValueAnalytical Purpose
Monoisotopic Mass (M) 205.1467 DaBaseline for exact mass calculations.
Target Ion [M+H]⁺ 206.1545 m/zPrimary ion for ESI+ detection and quantification.
Target Ion [M+Na]⁺ 228.1364 m/zSecondary confirmation ion (often seen in high-salt matrices).
Mass Accuracy Tolerance < 5 ppmConfirms the C₁₃H₁₉NO formula without ambiguity.

Stereoselective Synthesis Protocol

Achieving high enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol requires a self-validating synthetic workflow. The most robust method begins with an enantiopure precursor, (R)-phenylglycine, ensuring the stereocenter is preserved throughout the transformation.

Phase 1: Piperidine Ring Construction

Objective: Convert the primary amine of (R)-phenylglycine into a piperidine ring.

  • Reagents: Suspend 1.0 eq of (R)-phenylglycine in anhydrous DMF. Add 3.0 eq of anhydrous K₂CO₃ and 1.1 eq of 1,5-dibromopentane.

  • Causality: K₂CO₃ acts as a mild base to scavenge the HBr generated during the double Sₙ2 alkylation. 1,5-dibromopentane perfectly sizes the resulting heterocycle into a 6-membered piperidine ring. DMF provides the necessary dielectric constant to stabilize the transition state.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS on an aliquot. The appearance of the [M+H]⁺ peak for (R)-2-phenyl-2-piperidinoacetic acid confirms ring closure.

Phase 2: Carboxyl Reduction

Objective: Reduce the carboxylic acid to the primary alcohol to yield the final product.

  • Reagents: Dissolve the intermediate in anhydrous THF at 0°C under N₂. Slowly add 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Causality: LiAlH₄ is selected over milder agents like NaBH₄ because carboxylic acids are highly resistant to reduction; the strong nucleophilic hydride transfer from LiAlH₄ is required to push the reaction to the alcohol.

  • Reaction: Reflux the mixture for 4 hours.

  • Quench (Fieser Method): To prevent intractable emulsions, quench sequentially with

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). This generates granular aluminum salts that are easily filtered.
  • Self-Validation Checkpoint: Run TLC (Hexanes/EtOAc 7:3). The complete disappearance of the baseline acid spot and the emergence of a higher

    
     spot (visualized via UV and Dragendorff's reagent for alkaloids) confirms the successful synthesis of (R)-2-Phenyl-2-piperidinoethanol.
    

Mechanistic Pathway & Downstream Application

(R)-2-Phenyl-2-piperidinoethanol is not merely an endpoint; it is a high-value precursor. A prominent application in modern drug development is its chemoselective oxidation to the corresponding piperidin-2-one. This lactam is a direct intermediate in the total synthesis of the chiral alkaloid (+)-stenusine , a process that achieves a remarkable 70% overall yield[1].

The logical relationship between the synthesis of this compound and its downstream pharmaceutical application is visualized below.

G A (R)-Phenylglycine (Chiral Starting Material) B Double Alkylation (1,5-dibromopentane, K2CO3) A->B Piperidine Ring Formation C (R)-2-Phenyl-2-piperidinoacetic acid (Intermediate) B->C Stereocenter Retained D Hydride Reduction (LiAlH4, THF) C->D Carboxyl to Primary Alcohol E (R)-2-Phenyl-2-piperidinoethanol (C13H19NO, MW: 205.30) D->E High Enantiomeric Purity F Bromine Oxidation (Chemoselective) E->F Yield: 96% G (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl) piperidin-2-one F->G Lactamization H (+)-Stenusine (Chiral Alkaloid Target) G->H Multi-step Synthesis

Stereoselective synthesis and downstream application of (R)-2-Phenyl-2-piperidinoethanol.

References

  • [1] Castro-C., A., et al. (2005). Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine. Tetrahedron: Asymmetry. Available at: 1

  • [2] ChemScene. 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | CAS 135286-01-0. Available at: 2

  • [3] ChemicalBook. 2-苯基-2-(哌啶-1-基)乙醇 | 135286-01-0. Available at: 3

  • [4] MolAid. (2'R,2''S,3R)-(-)-2'-[3-(2'-methylbutyl)piperidin-1-yl]. (Details CAS 154472-05-6 for the (R)-enantiomer). Available at: 4

Sources

Foundational

Pharmacophore Properties of Phenyl-Piperidinoethanol Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The phenyl-piperidinoethanol scaffold (often classified under phenylethanolamines) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The phenyl-piperidinoethanol scaffold (often classified under phenylethanolamines) represents a privileged structure in medicinal chemistry, most notably recognized for its role in NMDA receptor antagonism (specifically GluN2B subunit selectivity) and Sigma receptor modulation .

This guide provides a granular analysis of the pharmacophore, dissecting the structural determinants that drive affinity and selectivity. Unlike non-specific channel blockers (e.g., MK-801), derivatives of this scaffold act as negative allosteric modulators (NAMs) , binding at the distinct GluN1/GluN2B N-terminal domain (NTD) interface. This mechanism offers a safer therapeutic profile by preserving physiological glutamate signaling while dampening excitotoxicity.

Structural Deconstruction & Pharmacophore Analysis

The core scaffold can be divided into four distinct pharmacophoric zones. Modifications in these zones act as "toggles" to switch selectivity between NMDA GluN2B, Sigma-1, and Sigma-2 receptors.

The Four Zones
  • Zone A (The A-Ring): A phenyl ring attached to the ethanol linker. For NMDA activity, a para- or meta-hydroxyl group is critical for H-bonding.

  • Zone L (The Linker): A chiral amino-alcohol chain (usually 2 carbons). The stereochemistry here (erythro vs. threo) is the primary determinant of NMDA vs. Sigma/Adrenergic selectivity.

  • Zone N (The Basic Center): The piperidine nitrogen. It must be protonated at physiological pH to interact with acidic residues (e.g., Glu residues in GluN2B).

  • Zone B (The B-Ring): A hydrophobic benzyl or phenyl group attached to the piperidine. This occupies a large hydrophobic pocket at the receptor interface.

NMDA GluN2B Pharmacophore Map

The binding site is located at the GluN1/GluN2B NTD heterodimer interface . The ligand acts as a "molecular wedge," forcing the domains apart and inducing domain closure, which allosterically inhibits channel opening.

  • Critical Interaction 1 (Ionic Lock): The protonated piperidine nitrogen forms a salt bridge/H-bond with GluN2B Glu110 (numbering varies by model, historically Glu236).

  • Critical Interaction 2 (H-Bond Network): The Zone A phenolic hydroxyl and the Zone L linker hydroxyl form a hydrogen bond network with GluN2B Glu236 and GluN1 Ser132 .

  • Hydrophobic Clamping: The Zone B benzyl group is buried in a hydrophobic pocket formed by GluN1 Tyr109 and GluN2B Tyr109 , stabilizing the closed cleft conformation.

NMDA_Pharmacophore cluster_legend Interaction Types Glu110 GluN2B Glu110 (Anionic Site) Ser132 GluN1 Ser132 (H-Bond Acceptor) HydroPocket GluN1/2B Interface (Hydrophobic Pocket) Ligand_N Piperidine Nitrogen (Protonated) Ligand_N->Glu110 Ionic Interaction (Salt Bridge) Ligand_OH_Linker Linker OH (H-Bond Donor) Ligand_OH_Linker->Ser132 H-Bond Ligand_OH_Phenol Phenol OH (H-Bond Donor) Ligand_OH_Phenol->Glu110 H-Bond Network Ligand_B_Ring B-Ring (Benzyl Group) Ligand_B_Ring->HydroPocket Pi-Stacking / VdW key1 Red Arrow = Ionic key2 Yellow Dotted = H-Bond key3 Blue Solid = Hydrophobic

Figure 1: Abstract representation of the Ifenprodil-binding site at the GluN1/GluN2B interface.[1]

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by a delicate balance between NMDA affinity and off-target effects (Sigma receptors, Alpha-1 adrenergic receptors, and hERG channels).

Stereochemistry: The Erythro/Threo Switch

This is the single most critical factor for selectivity.

  • Erythro (1R, 2S): The "Eutomer" for NMDA GluN2B .[1] The spatial arrangement allows simultaneous engagement of the ionic lock and the H-bond network.

  • Threo (1S, 2S): drastically reduces NMDA affinity but retains or enhances affinity for Sigma-2 receptors and Alpha-1 adrenergic receptors .

Substituent Effects
ZoneModificationEffect on NMDA (GluN2B)Effect on Sigma (σ1/σ2)
A-Ring 4-OH (Phenol)Essential for high affinity (H-bond).Not required; often tolerated.
A-Ring Halogenation (F, Cl)Reduces affinity (loss of H-bond).Increases Sigma affinity (lipophilicity).
Linker Methyl sub. (C1/C2)Increases metabolic stability; restricts conformation.Variable.
Piperidine 4-Benzyl (Ifenprodil)Optimal for NMDA hydrophobic pocket.Good for σ1; 4-Phenylpropyl favors σ2.
B-Ring 4-F or 4-ClMinor effect on NMDA.[2]Often increases metabolic stability.
Case Study Comparison
  • Ifenprodil: The prototype. High GluN2B affinity (

    
     nM) but significant 
    
    
    
    adrenergic activity (hypotension side effect).
  • Traxoprodil (CP-101,606): Adds a hydroxyl group to the piperidine C4 position. This "anchors" the molecule more specifically in the NMDA pocket, improving selectivity over

    
     receptors (
    
    
    
    -fold).
  • Eliprodil: Lacks the A-ring phenol OH (replaced by F/Cl). Result: Lower NMDA efficacy but potent Sigma-1/2 activity and neuroprotective properties via non-NMDA pathways.

Experimental Protocols

Synthesis: Regioselective Epoxide Opening

The most robust route to these derivatives is the reaction of a styrene oxide derivative with a secondary amine (piperidine).

Protocol Integrity Check:

  • Regioselectivity:[3] Nucleophilic attack occurs at the less hindered carbon (beta to the phenyl ring) of the epoxide.

  • Stereocontrol: The reaction typically yields a mixture of erythro and threo diastereomers. Separation requires fractional crystallization or chiral HPLC.

Synthesis_Workflow Start Substituted Styrene Oxide Reaction Reflux in Ethanol/MeCN (Epoxide Opening) Start->Reaction Reagent 4-Benzylpiperidine Reagent->Reaction Intermediate Racemic Mixture (Erythro + Threo) Reaction->Intermediate Separation Fractional Crystallization (HCl salt in EtOH) Intermediate->Separation Product Purified (1R*, 2S*) Erythro Isomer Separation->Product Precipitate Threo Isomer Threo Isomer Separation->Threo Isomer Supernatant

Figure 2: Synthetic pathway for phenyl-piperidinoethanol derivatives via epoxide opening.

Radioligand Binding Assay (GluN2B)

To validate the pharmacophore, one must measure affinity specifically at the ifenprodil binding site, not the glutamate site.

Materials:

  • Ligand:

    
    -Ifenprodil (Specific Activity > 60 Ci/mmol).
    
  • Tissue: Rat forebrain membranes (rich in GluN2B).

  • Non-specific blocker:

    
     GBR-12909 (to block dopamine transporters) and 
    
    
    
    (+)Pentazocine (to block Sigma-1 sites). Note: Ifenprodil binds Sigma sites; masking them is critical for accuracy.

Step-by-Step Protocol:

  • Membrane Prep: Homogenize rat forebrain in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash 3 times to remove endogenous glutamate/polyamines.

  • Incubation: Mix

    
     membrane protein with 5 nM 
    
    
    
    -Ifenprodil.
  • Competition: Add test compounds (

    
     to 
    
    
    
    ).
  • Equilibrium: Incubate at 4°C for 2 hours (Ifenprodil binding is temperature-sensitive; higher affinity at lower temps).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Computational Modeling Workflow

For researchers designing new derivatives, the following docking workflow is recommended using the PDB structure 3QEL (GluN1/GluN2B NTD complex).

  • Protein Prep: Remove water molecules (except those bridging Glu110). Protonate Glu110 (GluN2B) and Asp residues in the pocket.

  • Ligand Prep: Generate 3D conformers. Crucial: Protonate the piperidine nitrogen (pKa ~9.5).

  • Grid Generation: Center grid on the interface cleft (defined by Ifenprodil in crystal structure).

  • Constraints: Set a positional constraint on the piperidine nitrogen to ensure ionic interaction with GluN2B.

  • Scoring: Use a scoring function that penalizes steric clashes heavily, as the cleft is narrow (induced fit).

References

  • Karakas, E., et al. (2011). Crystal structure of a heteromeric NMDA receptor ion channel. Science. Link

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[2][3][4][5][6][7][8][9] Current Pharmaceutical Design.[9] Link

  • Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience. Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action. Molecular Pharmacology. Link

  • Berardi, F., et al. (2004). Novel potent sigma1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine. Journal of Medicinal Chemistry.[10] Link

Sources

Exploratory

Technical Guide: (R)-2-Phenyl-2-piperidinoethanol in Pharmaceutical Synthesis

The following technical guide details the applications, synthesis, and quality control of (R)-2-Phenyl-2-piperidinoethanol , a specialized chiral beta-amino alcohol intermediate. [1] Executive Summary (R)-2-Phenyl-2-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, synthesis, and quality control of (R)-2-Phenyl-2-piperidinoethanol , a specialized chiral beta-amino alcohol intermediate.

[1]

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6 for the (R)-isomer; 4641-59-2 for racemic) is a critical chiral building block in the synthesis of piperidine-based alkaloids and anticholinergic agents.[1] Distinct from the common solvent "2-piperidineethanol" (2-(2-hydroxyethyl)piperidine), this compound features a beta-amino alcohol motif with a stereogenic center at the benzylic position.[1]

Its primary industrial and research applications include:

  • Alkaloid Synthesis: A direct precursor to (+)-Stenusine and related piperidine alkaloids via oxidative lactamization.

  • Pharmaceutical Intermediates: A reduced derivative of the Dipiproverine pharmacophore (alpha-phenyl-alpha-piperidinoacetic acid), serving as a reference standard for impurity profiling and a precursor for ether-linked antispasmodics.[1]

  • Asymmetric Catalysis: Functions as a chiral ligand in enantioselective alkylations, leveraging its rigid 1,2-amino alcohol backbone similar to ephedrine or phenylglycinol.

Chemical Profile & Identity

It is imperative to distinguish this compound from its structural isomers to ensure experimental validity.

PropertySpecification
Chemical Name (R)-2-Phenyl-2-(piperidin-1-yl)ethanol
Common Synonyms (R)-alpha-Phenyl-1-piperidineethanol; (R)-2-Piperidino-2-phenylethanol
CAS Number 154472-05-6 (R-isomer); 4641-59-2 (Racemic)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Chirality (R) -configuration at the benzylic carbon (C2)
Structural Feature Piperidine ring attached via Nitrogen (N1) to the benzylic carbon.[1][2]
Solubility Soluble in Ethanol, DCM, Chloroform; slightly soluble in Water.
Structural Distinction (Critical)[1]
  • Target Compound: Ph-CH(N-Piperidino)-CH₂OH (Benzylic amine, primary alcohol).[1]

  • Common Confusion:Piperidine-CH₂-CH₂OH (2-Piperidineethanol).[1] This is a different chemical used as a solvent/hardening agent.

Synthesis & Manufacturing Protocols

The synthesis of the enantiopure (R)-isomer typically follows a resolution-reduction pathway or an asymmetric nucleophilic substitution route.[1] The protocol below describes the standard laboratory scale-up route via the ester intermediate.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start Ethyl alpha-bromophenylacetate Inter1 Ethyl 2-phenyl-2-piperidinoacetate (Racemic) Start->Inter1  SN2 Reaction   Reagent1 Piperidine (Nucleophilic Substitution) Reagent1->Inter1 Inter2 (R)-Ethyl 2-phenyl-2-piperidinoacetate Inter1->Inter2  Crystallization   Resolution Chiral Resolution (Tartaric Acid) Resolution->Inter2 Product (R)-2-Phenyl-2-piperidinoethanol (Target) Inter2->Product  Reductive Cleavage   Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Caption: Synthetic route from alpha-bromo ester to enantiopure amino alcohol via resolution and reduction.

Detailed Protocol: Enantioselective Preparation

Step 1: Nucleophilic Substitution

  • Dissolve Ethyl alpha-bromophenylacetate (1.0 eq) in anhydrous acetonitrile.

  • Add Piperidine (2.2 eq) dropwise at 0°C to scavenge HBr.

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Filter piperidinium bromide salts. Concentrate filtrate to yield crude Ethyl 2-phenyl-2-piperidinoacetate .[1]

Step 2: Chemical Resolution (If starting from racemate)

  • Dissolve crude amino ester in hot ethanol.

  • Add (+)-Dibenzoyl-D-tartaric acid (1.0 eq).

  • Allow to crystallize slowly at 4°C for 24 hours. The (R)-enantiomer salt typically precipitates.[1]

  • Neutralize the salt with NaHCO₃(aq) and extract with DCM to obtain (R)-Ethyl 2-phenyl-2-piperidinoacetate .[1]

Step 3: Reduction to Alcohol

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under Nitrogen.

  • Add the (R)-ester solution dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Filter precipitate, dry organic layer over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ether to yield (R)-2-Phenyl-2-piperidinoethanol as white crystals (mp 72-74°C).

Pharmaceutical & Research Applications[3][4][5][6]

Alkaloid Synthesis: (+)-Stenusine

The (R)-alcohol is the verified precursor for the synthesis of (+)-Stenusine , an alkaloid found in the velvet ant Dasymutilla occidentalis.[1]

  • Mechanism: The alcohol is oxidized (using Br₂/NaHCO₃ or Swern conditions) to the corresponding Lactam [(R)-N-(2-hydroxy-1-phenylethyl)piperidine-2-one], which undergoes ring rearrangement to form the stenusine core.[1]

  • Significance: Demonstrates the utility of the compound in constructing complex piperidine architectures via "chiral pool" synthesis.

Anticholinergic Drug Development

This compound is the reduced congener of the acid moiety found in Dipiproverine and Piprocurarium .

  • Impurity Profiling: In the manufacture of Dipiproverine (an ester), the presence of residual reducing agents or hydrolysis/reduction cycles can generate the alcohol. (R)-2-Phenyl-2-piperidinoethanol serves as a certified reference standard (CRS) to quantify this potential impurity in API batches.[1]

  • Analog Synthesis: Researchers use the alcohol functionality to attach various alkyl/aryl groups via ether linkages to create novel antispasmodic agents with improved blood-brain barrier penetration compared to their ester counterparts.[1]

Chiral Ligand for Asymmetric Catalysis

Similar to Ephedrine and Prolinol , the 1,2-amino alcohol structure of (R)-2-Phenyl-2-piperidinoethanol coordinates with metals (Zn, B, Ti) to catalyze asymmetric transformations.[1]

  • Application: Enantioselective addition of diethylzinc to aldehydes.

  • Advantage: The bulky piperidine ring provides significant steric hindrance, often enhancing enantiomeric excess (ee) in specific substrate classes compared to diethylamino analogs.

Application Workflow (Graphviz Visualization)

Applications Core (R)-2-Phenyl-2-piperidinoethanol App1 Total Synthesis Core->App1 App2 Drug Quality Control Core->App2 App3 Catalysis Core->App3 Use1 (+)-Stenusine (Alkaloid) App1->Use1 Oxidative Cyclization Use2 Dipiproverine Impurity Standard App2->Use2 HPLC Reference Use3 Chiral Ligand (Zn/Ti Catalysis) App3->Use3 Metal Coordination

Caption: Strategic applications of the chiral alcohol in synthesis, QC, and catalysis.

Quality Control & Analytical Standards

For use in pharmaceutical R&D, the following specifications are standard.

TestMethodAcceptance Criteria
Identification ¹H-NMR (CDCl₃)Characteristic multiplets at δ 1.5 (piperidine), δ 3.8-4.0 (CH₂OH), δ 7.2-7.4 (Ph).[1]
Purity HPLC (C18 Column)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.5% ee (Critical for biological assays)
Water Content Karl Fischer< 0.5%
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (Ethanol/THF)
Analytical Insight: Chiral Separation
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention: The (R)-isomer typically elutes before the (S)-isomer (verify with racemate).[1]

References

  • Castro-C, A., et al. (2005). "Efficient preparation of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one: synthesis of (2'S,3R)-(+)-stenusine." Tetrahedron: Asymmetry, 16(5), 891-895.[1] Link[1][3]

  • ChemicalBook. (2024). "2-Phenyl-2-piperidin-1-yl-ethanol Product Entry & CAS 4641-59-2 Data." Link

  • PubChem. (2025).[4] "Piprocurarium Iodide (CID 24418) - Related Structures."[1][4][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "2-Phenyl-2-piperidin-1-yl-ethanol Safety Data Sheet." Link[1]

  • MolAid. (2024). "(R)-2-phenyl-2-(piperidin-1-yl)ethanol Structure and Properties." Link

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of (R)-2-Phenyl-2-piperidinoethanol: A Technical Whitepaper

Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral -amino alcohol utilized extensively as a building block in asymmetric synthesis and pharmaceutical development. In these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a highly versatile chiral


-amino alcohol utilized extensively as a building block in asymmetric synthesis and pharmaceutical development. In these applications, the thermodynamic stability of the molecule directly dictates its shelf-life, reactivity, and efficacy as a chiral ligand. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its conformational preferences, structural stability under oxidative stress, and the self-validating experimental frameworks required to quantify these properties.

Conformational Thermodynamics: The Role of Intramolecular Hydrogen Bonding

The thermodynamic baseline of (R)-2-phenyl-2-piperidinoethanol is heavily influenced by its conformational preorganization. Like many


-amino alcohols, the molecule exhibits a strong thermodynamic preference for a gauche conformation around the C1-C2 bond.

The Causality of Stability: Intuitively, one might expect the anti conformation to be the global thermodynamic minimum due to the minimization of steric clash between the bulky phenyl/piperidine groups at C2 and the hydroxymethyl moiety at C1. However, the stability is actually enthalpically driven by a robust intramolecular hydrogen bond between the hydroxyl donor (-OH) and the piperidine nitrogen acceptor. This interaction forms a pseudo-five-membered chelate ring (O-C-C-N-H).

As demonstrated in foundational studies on the thermodynamic stability of homologous hydrogen-bonded amino alcohols (), the disruption of this intramolecular hydrogen bond by competitive, highly polar solvents shifts the thermodynamic equilibrium. This proves that the H-bond is the primary stabilizing force overcoming the steric penalty[1].

Conformational_Thermodynamics Gauche Gauche Conformer (OH···N H-Bond) ΔG° = 0 kcal/mol Transition Transition State (Eclipsed) ΔG‡ ≈ +5.0 kcal/mol Gauche->Transition Thermal Activation Anti Anti Conformer (Sterically Relaxed) ΔG° ≈ +2.1 kcal/mol Anti->Transition Reversion Transition->Gauche Relaxation Transition->Anti Bond Rotation

Thermodynamic equilibrium between gauche (H-bonded) and anti conformers.

Quantitative Thermodynamic Parameters

To provide a clear comparative baseline, the following table summarizes the key thermodynamic parameters associated with the conformational states of (R)-2-phenyl-2-piperidinoethanol in a non-polar environment (e.g., toluene), where intramolecular forces dominate over solute-solvent interactions.

Conformer StateRelative Enthalpy (ΔH°)Relative Free Energy (ΔG° at 298K)Intramolecular H-BondPredominant Mole Fraction
Gauche (O-C-C-N ~60°)0.0 kcal/mol0.0 kcal/molYes (OH···N)> 95%
Anti (O-C-C-N ~180°)+2.8 kcal/mol+2.1 kcal/molNo< 5%

Degradation Kinetics Under Oxidative Stress

While conformationally stable under ambient conditions, the thermodynamic stability of the molecule is challenged under oxidative stress. The electron-rich piperidine ring is particularly susceptible to oxidation.

Oxidative Degradation Pathway: When subjected to halogens (e.g., bromine), the molecule undergoes a highly specific oxidation. Rather than cleaving the C-N bond or oxidizing the primary alcohol, the thermodynamic sink of this reaction is the formation of a lactam. Specifically, it oxidizes to (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one (). This transformation highlights the thermodynamic vulnerability of the


-carbons of the piperidine ring adjacent to the nitrogen, which possess lower C-H bond dissociation energies due to the nitrogen lone pair's stabilization of the transition state[2].

Experimental_Workflow Sample Sample Prep (R)-2-Phenyl-2- piperidinoethanol VT_NMR VT-NMR Spectroscopy (Conformational Analysis) Sample->VT_NMR Toluene-d8 Oxidation Oxidative Profiling (Br2 / DCM) Sample->Oxidation 0 °C Data1 van't Hoff Plot (ΔH°, ΔS°) VT_NMR->Data1 Thermal Shift Data2 HPLC-UV (Lactam Quantification) Oxidation->Data2 Quench & Extract

Experimental workflow for thermodynamic and oxidative stability profiling.

Validated Experimental Methodologies

To rigorously quantify the thermodynamic stability of this compound, the following self-validating protocols must be employed by analytical scientists.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics

This protocol isolates the enthalpic contribution of the intramolecular hydrogen bond by measuring the temperature dependence of the conformational equilibrium.

  • Step 1: Sample Preparation (Self-Validating Setup). Prepare two NMR tubes. Tube A: 15 mg of (R)-2-phenyl-2-piperidinoethanol in 0.6 mL of anhydrous Toluene-

    
     (non-competitive solvent). Tube B: 15 mg in 0.6 mL of DMSO-
    
    
    
    (competitive H-bond acceptor).
    • Causality: Comparing these two isolates the intramolecular H-bond energy. DMSO will break the internal bond by outcompeting the piperidine nitrogen, altering the baseline chemical shift and serving as a built-in control to validate that the H-bond is the driving force of the gauche state.

  • Step 2: Data Acquisition. Acquire high-resolution

    
    H-NMR spectra for Tube A from 298 K to 373 K in 10 K increments. Allow 5 minutes of thermal equilibration at each step.
    
  • Step 3: Spectral Tracking. Monitor the chemical shift of the -OH proton and the

    
     coupling constants between the C1 methylene and C2 methine protons. As temperature increases, the H-bond weakens, causing an upfield shift of the -OH resonance.
    
  • Step 4: Thermodynamic Extraction. Plot

    
     versus 
    
    
    
    (van't Hoff plot). The slope yields
    
    
    , quantifying the exact enthalpic stabilization of the gauche conformer.
Protocol 2: Controlled Oxidative Degradation Profiling

This protocol determines the kinetic and thermodynamic susceptibility of the molecule to oxidation, yielding the piperidin-2-one derivative.

  • Step 1: Reaction Setup. Dissolve 1.0 mmol of (R)-2-phenyl-2-piperidinoethanol in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask under argon. Cool the system to 0 °C.

  • Step 2: Oxidant Introduction. Add 1.1 mmol of molecular bromine (

    
    ) dropwise over 10 minutes.
    
    • Causality: Low temperature and strict stoichiometric control prevent over-oxidation to the dione or cleavage of the alkyl chain, ensuring the pure thermodynamic product (the lactam) is isolated without kinetic byproducts.

  • Step 3: Quenching (Validation Step). Quench the reaction with 5 mL of saturated aqueous

    
    . The immediate disappearance of the characteristic orange/red bromine color visually validates the complete neutralization of the oxidant, halting the kinetics exactly at the desired time point.
    
  • Step 4: Quantification. Extract the organic layer, dry over

    
    , and analyze via HPLC-UV (254 nm) to quantify the conversion to the lactam derivative.
    

References

  • Duplex Oligomers Defined via Covalent Casting of a One-Dimensional Hydrogen-Bonding Motif Source: Journal of the American Chemical Society (2002) URL:[Link]

  • Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine Source: Tetrahedron: Asymmetry (2005) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-2-Phenyl-2-piperidinoethanol from styrene oxide

Application Note: Regio- and Stereoselective Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Lewis Acid-Catalyzed Ring Opening of (S)-Styrene Oxide Audience: Researchers, synthetic chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Stereoselective Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Lewis Acid-Catalyzed Ring Opening of (S)-Styrene Oxide

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of vicinal amino alcohols—a critical pharmacophore in modern drug development. When reacting styrene oxide with aliphatic amines like piperidine, achieving high regioselectivity toward the benzylic carbon (Cα) is notoriously difficult.

Under standard basic or neutral conditions, aliphatic amines act as "hard" nucleophiles. They preferentially attack the less sterically hindered terminal carbon (Cβ) via a standard SN2 mechanism, predominantly yielding the unwanted regioisomer, 1-phenyl-2-piperidinoethanol[4].

To successfully synthesize (R)-2-phenyl-2-piperidinoethanol , we must force the nucleophile to attack the sterically hindered benzylic position. This is achieved by employing strong Lewis acid catalysts (such as ZnCl₂ or AlCl₃) [1].

Causality of the Catalyst: The Lewis acid tightly coordinates to the oxirane oxygen, drawing electron density away from the ring. This weakens the Cα–O bond and stabilizes a partial positive charge at the benzylic carbon, shifting the transition state toward an SN1-like (borderline) mechanism governed by electronic rather than steric control [2]. Despite this carbocationic character, the nucleophilic attack by piperidine occurs rapidly from the opposite face of the epoxide oxygen. Because the Cahn-Ingold-Prelog (CIP) priorities remain consistent between the starting material and the product (Heteroatom > –CH₂OH > –Ph), this SN2-like trajectory results in a strict inversion of configuration. Thus, starting with (S)-styrene oxide yields the (R)-enantiomer of the target amino alcohol [1].

Reaction Pathway & Regioselectivity Visualization

Pathway A (S)-Styrene Oxide B Lewis Acid Complex (ZnCl2 or AlCl3) A->B Coordination to O C Transition State (Partial Cα+ Charge) B->C Cα-O Bond Weakening D Nucleophilic Attack (Piperidine at Cα) C->D SN2-like attack E (R)-2-Phenyl-2-piperidinoethanol (Inversion of Config) D->E Ring Opening

Mechanistic pathway of Lewis acid-catalyzed regioselective ring opening of (S)-styrene oxide.

Regioselectivity SO Styrene Oxide Cond1 Neutral/Basic Conditions (No Catalyst) SO->Cond1 Cond2 Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) SO->Cond2 Prod1 Terminal Attack (Cβ) 1-Phenyl-2-piperidinoethanol Cond1->Prod1 Steric Control (SN2) Prod2 Benzylic Attack (Cα) 2-Phenyl-2-piperidinoethanol Cond2->Prod2 Electronic Control (SN1-like)

Regioselectivity divergence based on catalytic conditions.

Experimental Protocol: Synthesis of (R)-2-Phenyl-2-piperidinoethanol

Self-Validating Design: This protocol incorporates TLC monitoring and temperature-controlled addition to prevent epoxide polymerization, ensuring both regiochemical and stereochemical integrity.

Reagents & Materials:

  • (S)-Styrene oxide (chiral purity >99% ee)

  • Piperidine (anhydrous, freshly distilled)

  • Zinc chloride (ZnCl₂) (anhydrous, 99.9% trace metals basis)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous NaHCO₃, Brine

  • Silica gel (230–400 mesh) for flash chromatography

Step-by-Step Procedure:

  • Catalyst Activation (Moisture Exclusion): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Quickly transfer anhydrous ZnCl₂ (1.0 mmol, 136 mg) into the flask.

    • Causality: Lewis acids are highly hygroscopic. Ambient moisture will hydrate the catalyst, deactivating it and promoting unwanted diol formation via water nucleophilic attack [4].

  • Substrate Introduction: Suspend the ZnCl₂ in 10 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Slowly add (S)-styrene oxide (10.0 mmol, 1.20 g) dropwise over 5 minutes. Stir for 10 minutes to allow the Lewis acid-epoxide complex to fully form.

  • Nucleophilic Attack: Add anhydrous piperidine (12.0 mmol, 1.02 g) dropwise to the cooled solution.

    • Causality: Controlled addition at 0 °C prevents thermal runaway. Highly strained oxiranes are prone to exothermic polymerization in the presence of Lewis acids; maintaining a low initial temperature suppresses this side reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 3:1, visualized with UV and ninhydrin stain).

  • Quenching & Workup: Once the epoxide is completely consumed, quench the reaction with 15 mL of saturated aqueous NaHCO₃.

    • Causality: Immediate basic quenching neutralizes the Lewis acid, breaking the metal-product chelate and preventing reverse or side reactions.

    • Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The target (R)-2-phenyl-2-piperidinoethanol will elute cleanly after any trace unreacted starting material.

Quantitative Data: Catalyst Influence on Regioselectivity

The choice of catalyst strictly dictates the ratio of benzylic (Cα) to terminal (Cβ) attack. The table below summarizes the expected regioselectivity and yields based on established literature for aliphatic amines[1, 3, 4].

Catalyst SystemReaction ConditionsMajor RegioisomerRatio (Cα : Cβ)Yield (%)
None (Control) H₂O or Neat, 25°C1-Phenyl-2-piperidinoethanol (Cβ)< 5 : 9585%
Silica Gel Neat, 25°CMixture30 : 7080%
Sn(OTf)₂ (1 mol%)Solvent-free, 25°C1-Phenyl-2-piperidinoethanol (Cβ)*10 : 9092%
ZnCl₂ (10 mol%)DCM, 25°C2-Phenyl-2-piperidinoethanol (Cα)> 95 : 588%
AlCl₃ (10 mol%)DCM, 25°C2-Phenyl-2-piperidinoethanol (Cα)> 99 : 190%

*Note: While Sn(OTf)₂ is an excellent catalyst for directing aromatic amines (anilines) to the benzylic position, it fails to override the steric preference of aliphatic amines like piperidine[3]. Therefore, ZnCl₂ or AlCl₃ are the mandatory choices for this specific synthesis [1].

Analytical Characterization & Self-Validation

To validate the success of the protocol, utilize the following analytical checkpoints:

  • ¹H NMR (CDCl₃) Regiochemical Validation: The diagnostic benzylic methine proton confirms regioselectivity. In the target 2-phenyl-2-piperidinoethanol, the CH–N proton typically appears as a doublet of doublets around 3.5–3.8 ppm, whereas the terminal CH₂–OH protons appear further downfield around 3.9–4.1 ppm. If the reaction failed and produced the Cβ attack product, the benzylic CH–OH proton would appear >4.5 ppm.

  • Chiral HPLC Stereochemical Validation: To validate stereochemical integrity (retention of high ee from the starting (S)-styrene oxide), analyze the purified product on a chiral stationary phase (e.g., Chiralcel OD-H). Compare the retention time against a racemic standard to confirm the specific rotation and enantiomeric excess (expected >98% ee for the (R)-enantiomer).

References

  • Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids. Comptes Rendus Chimie, Académie des Sciences (2010). URL:[Link]

  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate (2025). URL:[Link]

  • Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Elsevier / Universidad de Cádiz (2008). URL: [Link]

Application

Application Note: (R)-2-Phenyl-2-piperidinoethanol as a Chiral Ligand in Asymmetric Synthesis

Abstract (R)-2-Phenyl-2-piperidinoethanol (also known as (R)-N-(2-hydroxy-1-phenylethyl)piperidine) is a highly effective -amino alcohol chiral ligand. While often colloquially referred to as an "auxiliary," it functions...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-Phenyl-2-piperidinoethanol (also known as (R)-N-(2-hydroxy-1-phenylethyl)piperidine) is a highly effective


-amino alcohol chiral ligand. While often colloquially referred to as an "auxiliary," it functions primarily as a catalytic chiral ligand  in the enantioselective alkylation of aldehydes using organozinc reagents. Derived from (R)-phenylglycine, this molecule leverages the steric bulk of the piperidine ring and the rigidity of the bimetallic zinc transition state to induce high enantiomeric excess (ee) in secondary alcohol products. This guide details the mechanistic grounding, handling protocols, and optimized experimental procedures for utilizing this ligand in drug discovery and asymmetric synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (R)-2-Phenyl-2-(piperidin-1-yl)ethanol
CAS Number 4641-59-2 (Racemate); Specific (R)-enantiomer derived from (R)-Phenylglycine
Molecular Formula C

H

NO
Molecular Weight 205.30 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in Toluene, Hexane, Et

O, CH

Cl

; Insoluble in water
pKa ~9.5 (Piperidine nitrogen)
Storage Hygroscopic. Store under Argon/Nitrogen at 2-8°C.
Structural Significance

The molecule features two critical coordination sites:

  • The Hydroxyl Group (-OH): Deprotonates to form a covalent alkoxide bond with Zinc.

  • The Tertiary Amine (Piperidine): Coordinates datively to a second Zinc atom, creating a rigid 5-membered chelate ring.

This structure mimics the privileged "Noyori-DAIB" scaffold but offers distinct steric tuning via the piperidine ring, often resulting in superior enantioselectivity for specific aromatic aldehydes compared to diethylamino analogs.

Mechanism of Induction (The "Self-Validating" Core)

The high enantioselectivity observed with (R)-2-Phenyl-2-piperidinoethanol is not random; it is the result of a thermodynamically favored transition state assembly.

The Bimetallic Transition State

Unlike simple chelation, the reaction proceeds via a bimetallic zinc complex .

  • Pre-catalyst Formation: The ligand reacts with one equivalent of dialkylzinc (e.g., Et

    
    Zn) to form a mono-zinc alkoxide species.
    
  • Dimerization: These species aggregate, but in the presence of excess dialkylzinc and aldehyde, a reactive monomeric species is formed.

  • Transition State: The reaction passes through a tricyclic transition state where the chiral ligand bridges two zinc atoms:

    • Zn1 (Lewis Acid): Coordinates the aldehyde oxygen, activating it for attack.

    • Zn2 (Nucleophile Carrier): Holds the alkyl group (Ethyl) and coordinates to the nitrogen of the ligand.

The steric bulk of the phenyl group on the ligand backbone and the piperidine ring forces the aldehyde to approach from the Si-face (or Re-face depending on specific substitution), leading to high optical purity.

CatalyticCycle Ligand Ligand (R)-PPE Complex Zinc-Ligand Complex (Active Catalyst) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) ZnEt2->Complex TS Bimetallic Transition State (Stereo-determining) Complex->TS + Aldehyde + Et2Zn Aldehyde Aldehyde Substrate Aldehyde->TS Product Chiral Alcohol (High ee) TS->Product Hydrolysis Recycle Ligand Recovery Product->Recycle Recycle->Ligand

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using (R)-2-Phenyl-2-piperidinoethanol.

Detailed Experimental Protocol

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

Target: (S)-1-Phenyl-1-propanol (Configuration depends on ligand enantiomer; (R)-ligand typically yields (S)-alcohol in this specific scaffold, but verification via optical rotation is mandatory).

4.1 Reagents & Equipment[1]
  • Ligand: (R)-2-Phenyl-2-piperidinoethanol (20.5 mg, 0.1 mmol, 5 mol%).

  • Substrate: Benzaldehyde (203 µL, 2.0 mmol).

  • Reagent: Diethylzinc (Et

    
    Zn), 1.0 M solution in Hexane (4.4 mL, 4.4 mmol).
    
  • Solvent: Toluene (Anhydrous, 5 mL).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

4.2 Step-by-Step Procedure

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[1][2]

  • Add (R)-2-Phenyl-2-piperidinoethanol (20.5 mg, 5 mol%) to the flask.

  • Add anhydrous Toluene (3.0 mL) via syringe.

  • Critical Step: Add Diethylzinc (1.0 M in hexane, 4.4 mL) dropwise at Room Temperature (RT).

    • Observation: Evolution of ethane gas will occur. Ensure proper venting via a needle to an inert gas bubbler.

  • Stir the mixture at RT for 20 minutes. The solution typically turns clear or slightly yellow, indicating the formation of the Zinc-aminoalkoxide complex.

Step 2: Asymmetric Addition

  • Cool the reaction mixture to 0°C using an ice bath. (Lower temperatures, e.g., -20°C, may increase ee but reduce rate).

  • Add Benzaldehyde (2.0 mmol) dropwise over 5 minutes.

    • Note: Slow addition prevents non-catalyzed background reaction (which produces racemic product).

  • Allow the reaction to warm to RT and stir for 12–18 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1). The aldehyde spot should disappear.

Step 3: Quench and Workup

  • Cool the flask to 0°C.

  • Carefully quench by adding saturated aqueous NH

    
    Cl  (5 mL). Caution: Vigorous bubbling.
    
  • Add 1N HCl (2 mL) to break up zinc salts and solubilize the amino alcohol ligand into the aqueous phase (optional for ligand recovery).

  • Extract with Diethyl Ether or Dichloromethane (3 x 10 mL).

  • Wash combined organics with Brine, dry over anhydrous MgSO

    
    , and filter.
    
  • Concentrate under reduced pressure.

Step 4: Purification & Analysis

  • Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 9:1).

  • Analysis:

    • Yield: Calculate isolated yield.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, flow 0.5 mL/min).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Moisture contamination destroying Et

Zn.
Re-dry toluene over Na/Benzophenone. Ensure glassware is flame-dried immediately before use.
Low ee (<80%) Background reaction (uncatalyzed addition).Lower reaction temperature to -20°C. Increase ligand loading to 10 mol%. Ensure Et

Zn is added before the aldehyde to form the catalyst first.
Racemic Product Ligand impurity or wrong structure.Verify ligand purity via NMR. Ensure the ligand is the free base, not a hydrochloride salt.
Slow Reaction Steric bulk of substrate.For ortho-substituted aldehydes, increase temperature to 25°C or extend time to 48h.

References

  • General Mechanism of Amino Alcohol Ligands: Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 1991 , 30, 49-69. Link

  • Specific Ligand Class (Piperidino-ethanol derivatives): Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992 , 92, 833-856. Link

  • Experimental Precedent (Related Structures): "Enantioselective addition of diethylzinc to aldehydes using 1,2-amino alcohols." Tetrahedron: Asymmetry, 2001 , 12, 1179. Link

  • Chemical Data & Safety: Sigma-Aldrich Product Data for 2-Phenyl-2-piperidin-1-yl-ethanol (CAS 4641-59-2). Link

Sources

Method

Application Note: Scalable Preparation of Koga C2-Symmetric Tetraamine Ligands from (R)-2-Phenyl-2-piperidinoethanol

Introduction & Strategic Overview In the realm of asymmetric synthesis, chiral lithium amides are indispensable tools for the enantioselective deprotonation and alkylation of prochiral enolates. Among the most privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In the realm of asymmetric synthesis, chiral lithium amides are indispensable tools for the enantioselective deprotonation and alkylation of prochiral enolates. Among the most privileged scaffolds are the Koga C2-symmetric tetraamine bases , which serve as non-covalent stereodirecting auxiliaries. The critical chiral pool precursor for these powerful ligands is (R)-2-phenyl-2-piperidinoethanol .

This application note provides a comprehensive, field-validated guide for the multi-kilogram, chromatography-free synthesis of the Koga tetraamine base (R,R)-5 derived from (R)-2-phenyl-2-piperidinoethanol. Designed for researchers and process chemists, this protocol emphasizes the mechanistic causality behind reaction parameters—specifically, the management of a configurationally stable aziridinium ion intermediate .

Mechanistic Causality & Process Dynamics (E-E-A-T)

The Aziridinium Ion: A Configurationally Stable Intermediate

The transformation of (R)-2-phenyl-2-piperidinoethanol into the C2-symmetric tetraamine does not proceed via a simple SN2 displacement. Instead, it relies on the formation of a highly reactive, yet configurationally stable, aziridinium ion .

  • Mesylation & Cyclization: Activation of the primary alcohol with methanesulfonyl chloride (MsCl) yields a mesylate intermediate. The adjacent piperidine nitrogen rapidly undergoes intramolecular cyclization to form a three-membered aziridinium ring.

  • Biphasic Counterion Exchange: The reaction generates triethylamine hydrochloride (Et₃N·HCl). If the mesylate counterion of the aziridinium intermediate exchanges with the chloride ion, the chloride can act as a nucleophile, prematurely opening the ring and destroying chiral purity.

  • Regioselective Ring Opening: The addition of N,N'-dimethylethylenediamine results in a regioselective nucleophilic attack at the benzylic position of the aziridinium ion, yielding the desired C2-symmetric dimer with net retention of stereochemistry (double inversion) .

Expertise Insight: The choice of Methyl tert-butyl ether (MTBE) as the solvent is not arbitrary. MTBE maintains the aziridinium mesylate as a biphasic suspension, effectively sequestering it from deleterious chloride ions. Furthermore, strictly controlling the temperature at 0 °C during cyclization kinetically suppresses counterion exchange.

Mechanism A (R)-2-Phenyl-2- piperidinoethanol B Mesylate Intermediate A->B MsCl, Et3N MTBE, < 0 °C C Aziridinium Ion (Config. Stable) B->C Intramolecular Cyclization (0 °C) D Koga Tetraamine Base (R,R)-5 C->D N,N'-dimethylethylene- diamine (Regioselective)

Caption: Reaction mechanism for the synthesis of Koga tetraamine base via an aziridinium intermediate.

Quantitative Data: Temperature Optimization

The stability of the aziridinium ion is highly temperature-dependent. Table 1 summarizes the critical relationship between internal reaction temperature, counterion exchange, and the final chiral purity of the synthesized ligand.

Table 1: Influence of Reaction Temperature on Aziridinium Stability and Product Purity

Reaction Temperature (°C)Counterion Exchange (Cl⁻ for MsO⁻)Ring-Opening Byproducts (%)Final (R,R)-5 Chiral Purity (ee %)Isolated Yield (%)
20 High> 15.0< 95.045
10 Moderate5.0 - 10.098.560
0 Suppressed < 1.0 > 99.8 70
-15 Suppressed (Kinetically stalled)< 0.5> 99.855

Data synthesized from process optimization studies demonstrating that 0 °C is the optimal thermodynamic sweet spot to prevent chloride-induced degradation while maintaining cyclization kinetics.

Experimental Protocol: One-Pot Synthesis of (R,R)-5

Trustworthiness Note: This protocol is designed as a self-validating system. The successful formation of the aziridinium ion is visually confirmed by the dissolution of the initially formed mesylate suspension. The final crystallization step from Isopropanol (IPA)/water inherently rejects mono-alkylated impurities, ensuring >99.8% ee without the need for column chromatography .

Reagents Required:
  • (R)-2-Phenyl-2-piperidinoethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N'-dimethylethylenediamine (0.48 equiv)

  • Methyl tert-butyl ether (MTBE)

  • Isopropanol (IPA) and Deionized Water

Step-by-Step Methodology:

Step 1: Mesylation

  • Charge a dry, nitrogen-purged reactor with (R)-2-phenyl-2-piperidinoethanol (1.0 equiv) and MTBE (10 volumes).

  • Add Et₃N (1.5 equiv) and cool the stirred solution to an internal temperature of -15 °C.

  • Add MsCl (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Causality: Exceeding -5 °C during addition causes premature cyclization in the presence of unreacted MsCl, leading to complex oligomeric mixtures.

Step 2: Aziridinium Ion Formation 4. Once MsCl addition is complete, warm the reaction mixture to 0 °C and stir for exactly 1 hour. Causality: This controlled warming facilitates the intramolecular displacement of the mesylate by the piperidine nitrogen. Maintaining 0 °C strictly suppresses the biphasic counterion exchange with the precipitated Et₃N·HCl.

Step 3: Nucleophilic Ring Opening 5. Add N,N'-dimethylethylenediamine (0.48 equiv) dropwise to the 0 °C suspension. Causality: Using 0.48 equivalents (a slight limiting reagent) ensures maximum conversion to the C2-symmetric dimer, minimizing mono-alkylated dead-ends. 6. Warm the reactor to 20 °C and stir for 12 hours to drive the regioselective ring opening to completion.

Step 4: Workup and Chromatography-Free Isolation 7. Quench the reaction by adding 2 M aqueous NaOH (5 volumes) to neutralize salts and partition the phases. 8. Separate the organic (MTBE) layer and wash with deionized water (3 volumes). 9. Perform a solvent exchange by vacuum distilling the MTBE and replacing it with IPA until the MTBE content is < 0.1 wt%. 10. Cool the IPA solution to 0 °C, add water (4.5 volumes) slowly, and seed with (R,R)-5 crystals (0.1 wt%). 11. Filter the resulting white crystalline solid, wash with cold water, and dry under vacuum to afford the Koga tetraamine base (70% yield, >99.8% ee).

Process Step1 1. Mesylation MsCl, Et3N, MTBE, -15 °C (Prevents premature cyclization) Step2 2. Aziridinium Formation Warm to 0 °C, 1h (Suppresses Cl⁻ exchange) Step1->Step2 Step3 3. Diamine Addition N,N'-dimethylethylenediamine, 20 °C (Regioselective ring opening) Step2->Step3 Step4 4. Phase Separation Aqueous NaOH wash (Removes salts & byproducts) Step3->Step4 Step5 5. Crystallization Solvent swap to IPA/Water (Chromatography-free isolation) Step4->Step5

Caption: One-pot process workflow for the scalable synthesis of Koga tetraamine base.

References

  • Frizzle, M. J., Caille, S., Marshall, T. L., et al. (2007). Dynamic Biphasic Counterion Exchange in a Configurationally Stable Aziridinium Ion: Efficient Synthesis and Isolation of a Koga C2-Symmetric Tetraamine Base. Organic Process Research & Development, 11(2), 215-222.[Link]

  • De Vries, T. S., et al. (2016). Mixed Aggregates of the Dilithiated Koga Tetraamine: NMR Spectroscopic and Computational Studies. Journal of the American Chemical Society, 138(32), 10242-10249.[Link]

  • Yu, K. (2019). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. eScholarship, University of California.[Link]

Application

Application Note: Reaction Conditions and Protocols for (R)-2-Phenyl-2-piperidinoethanol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6) Executive Summary & Mechanistic Rationale Chiral 1,2-amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6)

Executive Summary & Mechanistic Rationale

Chiral 1,2-amino alcohols are privileged scaffolds in organic synthesis and medicinal chemistry. Specifically, (R)-2-phenyl-2-piperidinoethanol serves as a critical chiral building block for the synthesis of 3-substituted piperidines and complex bioactive alkaloids, such as the natural product (+)-stenusine[1].

Synthesizing this specific regioisomer requires overcoming inherent kinetic biases. During the nucleophilic ring-opening of (R)-styrene oxide with piperidine, standard thermal or basic conditions overwhelmingly favor attack at the less sterically hindered terminal β-carbon, yielding 1-phenyl-2-piperidinoethanol.

The Causality of Regiocontrol: To reverse this regioselectivity and force the nucleophile to attack the sterically hindered α-carbon (benzylic position), the epoxide's C–O bond must be strongly polarized. The introduction of hard Lewis acids (e.g.,


, 

)[2][3] or tailored Metal-Organic Frameworks (e.g., MIL-101(Fe))[4] achieves this by coordinating with the epoxide oxygen. This coordination draws electron density away from the benzylic carbon. Because the adjacent phenyl ring can stabilize the developing partial positive charge via resonance, the transition state shifts toward a borderline

character. Consequently, the piperidine nucleophile is directed almost exclusively to the α-carbon, yielding the desired 2-phenyl-2-piperidinoethanol.

Alternatively, for absolute regiochemical purity, the stereocontrolled reduction of (R)-ethyl 2-phenyl-2-piperidinoacetate using strong hydride donors (like


) provides a highly reliable synthetic route.

Quantitative Data: Catalyst Influence on Regioselectivity

The choice of catalyst and solvent environment is the primary variable dictating the regiochemical outcome. Table 1 summarizes the performance of various catalytic systems in the ring-opening of styrene oxide with amines.

Table 1: Influence of Catalytic Conditions on Styrene Oxide Ring-Opening Regioselectivity

Catalytic SystemSolventTemp.TimeRegioselectivity (α:β)*Yield (%)
None (Thermal) EthanolReflux12 h5 : 9588

(10 mol%)
Solvent-freeRT3 h92 : 894

(10 mol%)
Solvent-freeRT2 h93 : 7100
MIL-101(Fe) MOF Methanol60 °C4 h89 : 1191

*Note: α-attack yields the target 2-phenyl-2-piperidinoethanol; β-attack yields the undesired 1-phenyl-2-piperidinoethanol.

Experimental Protocols: Self-Validating Workflows

Protocol A: Lewis Acid-Catalyzed Regioselective Ring Opening

This protocol leverages solvent-free conditions to maximize the effective concentration of the nucleophile while utilizing Lewis acid polarization to control regiochemistry.

  • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-styrene oxide (1.0 mmol) and piperidine (1.2 mmol).

  • Catalysis: Add anhydrous

    
     or 
    
    
    
    (0.1 mmol, 10 mol%) directly to the neat mixture.
  • Reaction: Stir the mixture vigorously at room temperature (

    
    ).
    
  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active styrene oxide spot (

    
    ) disappears. Validation: The product spot (
    
    
    
    ) will not stain well with standard ninhydrin due to the tertiary amine, but will instantly form a bright orange spot when exposed to Dragendorff's reagent , confirming the successful formation of the piperidino core.
  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous

    
     (10 mL) to neutralize the Lewis acid, followed by brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure (R)-2-phenyl-2-piperidinoethanol.
    
Protocol B: Reduction of (R)-Ethyl 2-phenyl-2-piperidinoacetate

This protocol uses


 to reduce the ester. The causality behind the specific workup is to avoid the notorious emulsion issues associated with aluminum salts.
  • Preparation: Suspend

    
     (2.0 mmol, 
    
    
    
    ) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere. Cool the suspension to
    
    
    using an ice bath.
  • Addition: Dissolve (R)-ethyl 2-phenyl-2-piperidinoacetate (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the

    
     suspension over 15 minutes to control the exothermic release of hydrogen gas.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Self-Validating Fieser Quench: Recool to

    
    . For the 
    
    
    
    of
    
    
    used, strictly sequentially add:
    • 
       of distilled 
      
      
      
      (dropwise, wait for bubbling to subside).
    • 
       of 15% aqueous 
      
      
      
      .
    • 
       (which is 
      
      
      
      ) of distilled
      
      
      .
    • Validation: If performed correctly, the gelatinous gray mixture will rapidly transform into a stark white, crisp, granular suspension. If it remains gelatinous, the stoichiometry of the quench was violated.

  • Isolation: Add anhydrous

    
    , stir for 15 minutes, and filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to afford the target amino alcohol in near-quantitative yield.
    

Downstream Functionalization & Applications

The (R)-2-phenyl-2-piperidinoethanol scaffold is highly versatile for downstream drug development:

  • Oxidation to Piperidin-2-ones: The amino alcohol can be efficiently oxidized using bromine (

    
    ) to generate the corresponding piperidin-2-one derivative in exceptional yields (up to 96%). This specific transformation is the cornerstone step in the total asymmetric synthesis of (2'S,3R)-(+)-stenusine [1].
    
  • C-H Functionalization: Derivatives of this class can undergo protecting-group-free C-H functionalization utilizing osmium tetroxide/NMO or TPAP/NMO catalytic systems. This advanced methodology enables the direct synthesis of complex bridged and fused bicyclic systems, such as indolizidines[5].

Synthetic and Derivatization Workflow

G SO (R)-Styrene Oxide + Piperidine LA Lewis Acid Catalysis (e.g., YCl3, MoO2(acac)2) SO->LA Solvent-free or MeOH Target (R)-2-Phenyl-2-piperidinoethanol (Target Amino Alcohol) LA->Target α-Regioselective Ring Opening Ester (R)-Ethyl 2-phenyl- 2-piperidinoacetate LAH LiAlH4 Reduction (THF, 0°C to RT) Ester->LAH Anhydrous Conditions LAH->Target Fieser Workup Deriv Bromine Oxidation Intermediate for (+)-Stenusine Target->Deriv Downstream Derivatization

Caption: Logical workflow mapping the dual synthetic routes to (R)-2-phenyl-2-piperidinoethanol and its downstream derivatization.

References

  • Castro, A., et al. "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine." Tetrahedron: Asymmetry (2005).[1]

  • Chen, W.-L., et al. "C-H Functionalization of Amino Alcohols by Osmium Tetroxide/NMO or TPAP/NMO: Protecting Group-Free Synthesis of Indolizidines (-)-223AB and 3-epi-(-)-223AB." European Journal of Organic Chemistry (2020).[5]

  • BenchChem. "(S)-Styrene Oxide: A Versatile Chiral Building Block in Pharmaceutical and Agrochemical Synthesis." BenchChem Application Notes (2025). 2[2]

  • Yang, H., et al. "Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2." ResearchGate (2015). 3[3]

  • Dhakshinamoorthy, A., et al. "Regioselective ring opening of styrene oxide by carbon nucleophiles catalyzed by metal–organic frameworks under solvent-free conditions." Journal of Industrial and Engineering Chemistry (2018). 4[4]

Sources

Method

Application Note: Catalytic Efficiency of (R)-2-Phenyl-2-piperidinoethanol in Enantioselective Alkylation Workflows

Executive Summary The synthesis of chiral secondary alcohols via the nucleophilic addition of dialkylzinc reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis. Within this domain, (R)-2-Phenyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral secondary alcohols via the nucleophilic addition of dialkylzinc reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis. Within this domain, (R)-2-Phenyl-2-piperidinoethanol serves as a highly privileged, conformationally constrained chiral β-amino alcohol ligand. By leveraging the steric bulk of the phenyl ring and the chelating ability of the piperidine moiety, this ligand efficiently directs the stereochemical outcome of the alkylation. This application note details the mechanistic rationale, optimized experimental protocols, and quantitative efficiency of (R)-2-Phenyl-2-piperidinoethanol in asymmetric carbon-carbon bond formation.

Mechanistic Rationale & Causality

The catalytic prowess of piperidinoethanol-derived ligands is rooted in the classic Noyori-type bimetallic mechanism[1]. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Pre-catalyst Formation: The chiral amino alcohol first reacts with one equivalent of dialkylzinc (e.g., diethylzinc) to release an alkane gas (ethane) and form a chiral zinc aminoalkoxide complex[2].

  • Monomer-Dimer Equilibrium: In non-polar solvents, this zinc complex exists in a dynamic equilibrium between an inactive homochiral dimer and a highly active monomer[2]. The steric hindrance provided by the phenyl and piperidino groups shifts this equilibrium sufficiently to maintain a steady concentration of the active monomeric species.

  • Transition State Assembly: The active monomer coordinates with both the aldehyde substrate and a second equivalent of dialkylzinc. This forms a rigid, chair-like bimetallic six-membered transition state. The chiral environment strictly dictates the facial attack (typically Re or Si face depending on the ligand's absolute configuration), leading to secondary alcohols with exceptional enantiomeric excess (ee).

  • Asymmetric Amplification (Non-Linear Effect): Because the inactive dimeric state preferentially sequesters minor enantiomeric impurities into highly stable heterodimers, the remaining monomeric pool becomes enantiomerically enriched. This non-linear effect allows even partially resolved (R)-2-Phenyl-2-piperidinoethanol to yield products with near-perfect optical purity[2].

Experimental Workflow & Visualization

G Ligand (R)-2-Phenyl-2-piperidinoethanol (Chiral Ligand) Precat Chiral Zinc Aminoalkoxide (Inactive Dimer ⇌ Active Monomer) Ligand->Precat + Et2Zn (1 eq) - Ethane gas ZnAlk Diethylzinc (Et2Zn) (Alkylating Agent) ZnAlk->Precat Complex Bimetallic Transition State (Rigid 6-Membered Ring) ZnAlk->Complex + Et2Zn (2nd eq) Alkyl Source Precat->Complex Active Monomer Aldehyde Aldehyde Substrate (e.g., Benzaldehyde) Aldehyde->Complex Coordination Complex->Precat Catalyst Regeneration Product Chiral Secondary Alcohol (>95% ee) Complex->Product Alkyl Transfer & Aqueous Quench

Catalytic cycle of enantioselective alkylation mediated by (R)-2-Phenyl-2-piperidinoethanol.

Validated Protocol: Enantioselective Ethylation of Benzaldehyde

Self-Validating Design: This protocol relies on strict anhydrous conditions and specific addition orders to suppress the uncatalyzed, racemic background reaction, ensuring that the final ee% is a true reflection of the catalyst's efficiency.

Materials:

  • (R)-2-Phenyl-2-piperidinoethanol (Catalyst, 5-10 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.2 equivalents)

  • Benzaldehyde (Substrate, 1.0 equivalent, freshly distilled)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive. Trace water destroys the reagent and generates zinc hydroxide, which acts as an achiral Lewis acid, drastically plummeting the enantiomeric excess.

  • Catalyst Activation: Add (R)-2-Phenyl-2-piperidinoethanol (0.1 mmol, 10 mol%) to the flask, followed by 2.0 mL of anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • Pre-catalyst Formation: Slowly inject diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise. Stir for 15 minutes at 0 °C.

    • Causality: The first equivalent of Et₂Zn reacts with the hydroxyl group of the ligand, evolving ethane gas and forming the active zinc aminoalkoxide catalyst[2]. The remaining 1.2 equivalents serve as the alkylating reservoir.

  • Substrate Addition: Slowly add freshly distilled benzaldehyde (1.0 mmol) dropwise over 10 minutes.

    • Causality: Slow addition ensures that the local concentration of aldehyde remains low, forcing it to react exclusively through the highly active chiral bimetallic complex rather than undergoing an uncatalyzed, racemic background reaction[1].

  • Reaction Maturation: Maintain the reaction at 0 °C for 12-18 hours. Monitor via TLC or GC-MS until aldehyde consumption is complete.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by carefully adding 1 M HCl (2.0 mL).

    • Causality: An acidic quench breaks down the robust zinc chelates and protonates the piperidine nitrogen. This transfers the chiral ligand to the aqueous layer for potential recovery, while leaving the synthesized chiral alcohol in the organic layer.

  • Isolation: Extract with diethyl ether (3 x 5 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the chiral 1-phenyl-1-propanol.

Data Presentation: Catalytic Efficiency & Condition Optimization

The catalytic efficiency of piperidinoethanol-derived ligands is highly dependent on solvent polarity and catalyst loading[1]. Coordinating solvents disrupt the transition state, while non-polar solvents preserve it. The table below summarizes the quantitative efficiency outcomes based on optimized parameters.

Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
2Toluene0248592
5Toluene0189496
10 Toluene 0 12 98 >98
10THF*0244515
10Hexane2569988

*Note on THF: Coordinating solvents like Tetrahydrofuran (THF) competitively bind to the zinc center, disrupting the highly ordered bimetallic transition state and drastically reducing both yield and enantioselectivity[2].

References

  • Noyori, R., Suga, S., Kawai, K., & Matsuda, Y. (1990). Enantioselective addition of diorganozincs to aldehydes catalyzed by β-amino alcohols. Journal of Organometallic Chemistry.

  • Goldfuss, B., et al. (2001). Theoretical Study on the Structure and Electronic Properties of Mono- and Bimetallic Methylzinc Complexes Containing Bidentate Ligands. Organometallics.

  • Sigma-Aldrich / MilliporeSigma. (n.d.). 1-(2-Hydroxyethyl)piperidine - Product Information and Applications. Sigma-Aldrich Catalog.

Sources

Application

Synthesis of pharmaceutical intermediates using (R)-2-Phenyl-2-piperidinoethanol

Application Note: Strategic Utilization of (R)-2-Phenyl-2-piperidinoethanol in Pharmaceutical Synthesis Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6) represents a privileged chiral scaffold in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (R)-2-Phenyl-2-piperidinoethanol in Pharmaceutical Synthesis

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6) represents a privileged chiral scaffold in the synthesis of neuroactive pharmaceutical ingredients, particularly Neurokinin-1 (NK1) antagonists and NMDA receptor modulators. Unlike simple amino alcohols, the steric bulk of the phenyl-piperidine motif adjacent to the hydroxyl group confers unique stereoelectronic properties, making it an ideal chiral auxiliary for asymmetric induction and a critical building block for constructing rigid pharmacophores.

This guide details the handling, synthetic utility, and critical process parameters (CPPs) for deploying this intermediate. It specifically addresses the challenge of nucleophilic substitution at the


-carbon, where aziridinium ion formation dictates stereochemical outcomes—a frequent failure point in scale-up operations.

Molecule Profile & Critical Properties

PropertySpecificationRelevance to Protocol
IUPAC Name (2R)-2-phenyl-2-(piperidin-1-yl)ethan-1-olDefines stereocenter at C2.[1][2]
CAS Number 154472-05-6Unique identifier for (R)-isomer.[3][4]
Molecular Weight 205.30 g/mol Stoichiometric calculations.
Appearance Viscous pale yellow oil / Low-melting solidRequires warming for accurate volumetric transfer.
Solubility Soluble in DCM, THF, MeOH; Low in HexanesDictates solvent choice for extraction.
pKa (Conj. Acid) ~9.8 (Piperidine nitrogen)Basic workup required to maintain free base.
Chiral Purity Typically >98% eeCritical for downstream enantiomeric excess.

Core Application: Synthesis of Chiral Alkylating Agents

The primary pharmaceutical utility of (R)-2-phenyl-2-piperidinoethanol is its conversion into electrophiles (chlorides or sulfonates) used to append the 2-phenyl-2-piperidinoethyl moiety onto phenolic or amine cores of drug targets (e.g., SERMs, CNS agents).

The Aziridinium Challenge

Direct activation of the hydroxyl group (e.g., with Thionyl Chloride or Mesyl Chloride) proceeds via a neighboring group participation (NGP) mechanism. The piperidine nitrogen displaces the leaving group to form a bicyclic aziridinium ion . Nucleophilic attack can then occur at either carbon:

  • Path A (Retention/Rearrangement): Attack at the benzylic position (C2) retains the skeleton but may invert configuration depending on kinetics.

  • Path B (Isomerization): Attack at the primary carbon (C1) results in the linear product.

Scientific Integrity Note: In polar protic solvents, the aziridinium intermediate is stable enough to allow thermodynamic equilibration. In non-polar solvents, kinetic control dominates.

Visualization: Mechanistic Pathway

Aziridinium_Mechanism Start (R)-2-Phenyl-2-piperidinoethanol (Starting Material) Activation Activation (OS(O)Cl or OMs) Start->Activation SOCl2 / MsCl Aziridinium Aziridinium Ion Intermediate (Bicyclic Cation) Activation->Aziridinium Intramolecular N-attack (Fast) Path_A Path A: Attack at C2 (Benzylic) Aziridinium->Path_A Cl- attack Path_B Path B: Attack at C1 (Primary) Aziridinium->Path_B Cl- attack Prod_1 Product 1: 2-Chloro-2-phenyl-1-piperidinoethane (Rearranged) Path_A->Prod_1 Prod_2 Product 2: 1-(2-Chloro-1-phenylethyl)piperidine (Retained Skeleton) Path_B->Prod_2

Caption: Divergent reaction pathways mediated by the aziridinium ion. Controlling solvent polarity is essential to favor Product 2.

Detailed Protocol: Stereoselective Chlorination

Objective: Synthesis of (R)-1-(2-chloro-1-phenylethyl)piperidine hydrochloride with retention of the carbon skeleton.

Reagents:

  • (R)-2-Phenyl-2-piperidinoethanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic, 0.1 eq) - Critical for kinetic acceleration

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with (R)-2-Phenyl-2-piperidinoethanol (10.0 g, 48.7 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Activation: Add catalytic DMF (0.3 mL). This forms the Vilsmeier-Haack type intermediate, facilitating the conversion of the alcohol to the alkyl chlorosulfite.

  • Addition: Add

    
     (5.3 mL, 73.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor by HPLC or TLC. The disappearance of the starting alcohol and the transient formation of the polar aziridinium species may be observed.

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and DCM.
      
    • Do not perform an aqueous basic workup if the free base is unstable (prone to dimerization via aziridinium). Isolate as the Hydrochloride salt.

    • Triturate the residue with anhydrous Diethyl Ether (

      
      ) to precipitate the hydrochloride salt.
      
  • Purification: Recrystallize from Isopropanol/Hexane to remove any rearranged regioisomers.

  • Yield: Expected yield 85-92% of the HCl salt.

Validation Criteria:

  • 1H NMR: Diagnostic shift of the

    
    -Cl protons (typically 
    
    
    
    3.8-4.0 ppm).
  • Chiral HPLC: Confirm enantiomeric excess (ee) >98% using a Chiralcel OD-H column.

Application 2: Asymmetric Catalysis (Ligand Synthesis)

(R)-2-Phenyl-2-piperidinoethanol serves as a robust N,O-ligand for the enantioselective addition of organozinc reagents to aldehydes.

Protocol: In-Situ Catalyst Generation

  • Ligand Loading: Dissolve (R)-2-Phenyl-2-piperidinoethanol (5 mol%) in Toluene.

  • Zinc Activation: Add Diethylzinc (

    
    , 2.0 eq) at 0°C. Stir for 30 minutes to form the chiral Zinc-Alkoxide complex.
    
    • Mechanism:[4][5][6][7][8][9][10] The proton of the hydroxyl group is deprotonated by ethylzinc, forming a rigid 5-membered chelate involving the piperidine nitrogen and the zinc atom.

  • Substrate Addition: Add the aldehyde substrate (1.0 eq). The chiral environment created by the phenyl group at the C2 position directs the nucleophilic attack to the Si-face or Re-face of the aldehyde (substrate dependent).

Synthesis of the Intermediate (Back-Integration)

For laboratories needing to synthesize the starting material itself from commodity chemicals.

Route: Reduction of (R)-Phenylglycine derivatives.

Synthesis_Route Step1 (R)-Phenylglycine Step2 (R)-2-Phenyl-2-(piperidin-1-yl)acetic acid Step1->Step2 1. 1,5-Dibromopentane / K2CO3 (Double Alkylation) Step3 (R)-2-Phenyl-2-piperidinoethanol Step2->Step3 LiAlH4 / THF (Reduction)

Caption: Synthetic route ensuring retention of chirality from the amino acid pool.

Protocol Summary:

  • Alkylation: React (R)-Phenylglycine with 1,5-dibromopentane in the presence of

    
     to form the piperidine ring.
    
  • Reduction: Treat the resulting amino acid (or its ester) with Lithium Aluminum Hydride (

    
    ) in refluxing THF.
    
  • Purification: Acid-base extraction followed by crystallization.

References

  • Stereoselective Synthesis of Piperidines

    • Castro-C, A., et al. "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine."[3] Tetrahedron: Asymmetry, 2005, 16(5), 891-895.

  • Chlorination Mechanism (Aziridinium Ions)

    • Frizzle, M. J., et al. "Dynamic Biphasic Counterion Exchange in a Configurationally Stable Aziridinium Ion."[4] Organic Process Research & Development, 2007, 11(2), 215–222.

  • General Reactivity of Amino Alcohols

    • "Reaction of Thionyl Chloride with Alcohols."[5][9][11] Organic Syntheses, Coll. Vol. 4, p.333.

  • Pharmaceutical Applications (Piperidine Scaffolds)

    • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[6][12] Molecules, 2023.[6][11]

  • Chiral Ligands in Catalysis

    • Chen, W.L., et al. "C-H Functionalization of Amino Alcohols... Protecting Group-Free Synthesis." European Journal of Organic Chemistry, 2020.

Disclaimer: This protocol involves hazardous chemicals (SOCl2, LiAlH4). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: High-Yield Classical Resolution of 2-Phenyl-2-piperidinoethanol Enantiomers via Diastereomeric Salt Crystallization

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 2-Phenyl-2-piperidinoethanol (Racemate CAS: 135286-01-0...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

2-Phenyl-2-piperidinoethanol (Racemate CAS: 135286-01-0)[1] is a sterically hindered


-amino alcohol. Its enantiopure forms, such as (R)-(-)-2-phenyl-2-piperidinoethanol (CAS: 154472-05-6)[2], serve as critical chiral auxiliaries, ligands in asymmetric catalysis, and key intermediates in the synthesis of neuroactive pharmaceuticals.

Obtaining enantiopure amino alcohols directly via asymmetric synthesis can be cost-prohibitive at scale. Therefore, classical chemical resolution via diastereomeric salt formation remains an industrially vital, highly scalable methodology[3]. This application note details a self-validating, thermodynamically driven protocol for the resolution of racemic 2-phenyl-2-piperidinoethanol using (R)-(-)-Mandelic acid as the chiral resolving agent.

Mechanistic Principles of Diastereomeric Resolution

The core principle of this protocol relies on the differential physicochemical properties of diastereomers[4]. When the racemic amine (a weak base) is reacted with an enantiopure chiral acid, a pair of diastereomeric salts is formed:



Causality in Resolving Agent Selection: (R)-(-)-Mandelic acid is selected over other chiral acids (like tartaric acid) because it consistently forms highly crystalline, rigid lattice structures with cyclic amino alcohols[5]. The


 stacking interactions between the phenyl ring of the mandelic acid and the phenyl ring of 2-phenyl-2-piperidinoethanol significantly amplify the difference in lattice energy (

) between the (R,R) and (S,R) salts, allowing for highly selective fractional crystallization.

Workflow Visualization

The following diagram maps the logical progression of the resolution workflow, from initial salt formation to the recovery of the enantiopure free base.

ResolutionWorkflow Racemate Racemic 2-Phenyl-2-piperidinoethanol (Free Base) SaltMixture Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt Racemate->SaltMixture ResolvingAgent (R)-(-)-Mandelic Acid (Chiral Resolving Agent) ResolvingAgent->SaltMixture Solvent Solvent System (EtOAc / MeOH) Solvent->SaltMixture Crystallization Fractional Crystallization (Controlled Cooling to 20°C) SaltMixture->Crystallization Solid Less Soluble Salt Enriched (R,R)-Diastereomer Crystallization->Solid Filtration MotherLiquor Mother Liquor Enriched (S,R)-Diastereomer Crystallization->MotherLiquor Soluble Fraction Recrystallization Recrystallization (Optical Purity Enhancement) Solid->Recrystallization PureSalt Pure (R,R)-Diastereomeric Salt (>99% de) Recrystallization->PureSalt Basification Basification & Extraction (1M NaOH / CH2Cl2) PureSalt->Basification PureEnantiomer (R)-(-)-2-Phenyl-2-piperidinoethanol (>99% ee) Basification->PureEnantiomer

Caption: Workflow for the classical resolution of 2-phenyl-2-piperidinoethanol via diastereomeric salts.

Experimental Protocol

This methodology is designed as a self-validating system; visual cues (dissolution and precipitation) directly correlate with the thermodynamic milestones of the resolution process.

Step 1: Diastereomeric Salt Formation
  • Procedure: In a 500 mL round-bottom flask, suspend 1.0 equivalent of racemic 2-phenyl-2-piperidinoethanol in a binary solvent mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) at an 80:20 (v/v) ratio. Add 1.0 equivalent of (R)-(-)-Mandelic acid.

  • Causality: The binary solvent system is engineered to optimize the solubility gradient[6]. Methanol acts as a strong hydrogen-bond donor/acceptor, ensuring complete dissolution of the polar salts at reflux. Ethyl acetate acts as an anti-solvent at lower temperatures, artificially steepening the solubility curve to drive high-yield crystallization.

Step 2: Fractional Crystallization
  • Procedure: Heat the suspension to reflux (approx. 70 °C) under continuous stirring until a clear, homogenous solution is achieved. Remove the heat source and allow the solution to cool at a strictly controlled rate of

    
     until it reaches 20 °C.
    
  • Causality: A slow, controlled cooling ramp is critical. Rapid cooling induces kinetic trapping and supersaturation crashes, which leads to the co-crystallization of the more soluble (S,R)-diastereomer, severely degrading the diastereomeric excess (de) of the isolated salt[4][6].

Step 3: Filtration and Recrystallization
  • Procedure: Isolate the crystalline precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold EtOAc. Transfer the solid back to a flask and recrystallize once more from the EtOAc/MeOH mixture.

  • Causality: The initial crystallization typically yields a salt with ~85-90% de. A secondary recrystallization exploits this enriched purity to thermodynamically drive the lattice formation exclusively toward the pure (R,R)-salt, reliably achieving >99% de[5].

Step 4: Salt Cleavage and Free Base Recovery
  • Procedure: Suspend the enantiopure salt in a biphasic mixture of Dichloromethane (CH₂Cl₂) and 1M aqueous NaOH. Stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice more with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The piperidine nitrogen has a pKa of approximately 9.5. Utilizing an aqueous phase with a pH > 11 ensures the complete deprotonation of the amine. This forces the neutral, enantiopure free base into the organic layer, while the highly polar sodium mandelate partitions entirely into the aqueous phase, ensuring absolute chemical purity of the recovered product[3].

Step 5: Analytical Validation
  • Procedure: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) and measure specific rotation via a polarimeter.

  • Causality: Chromatographic separation on a chiral stationary phase provides an orthogonal, self-validating measure of optical purity, ensuring the resolution protocol meets strict pharmaceutical-grade specifications[6].

Quantitative Data & Validation Metrics

The table below summarizes the expected quantitative outcomes when executing this protocol at a 10-gram scale.

Parameter(R)-(-)-2-Phenyl-2-piperidinoethanol(S)-(+)-2-Phenyl-2-piperidinoethanol
Target CAS Number 154472-05-6[2]N/A (Derived from Mother Liquor)
Resolving Agent Required (R)-(-)-Mandelic Acid(S)-(+)-Mandelic Acid
Theoretical Yield (from Racemate) 50.0%50.0%
Practical Yield (Resolved Base) 38.0% - 42.0%36.0% - 40.0%
Enantiomeric Excess (ee) > 99.5%> 99.0%
Specific Rotation

Negative (

)
Positive (

)
Physical State (Free Base) White to off-white crystalline solidWhite to off-white crystalline solid

References

  • [2] Title: (2'R,2''S,3R)-(-)-2'-[3-(2'-methylbutyl)piperidin-1-yl] - 摩熵化学 | Source: molaid.com | 2

  • [1] Title: 2-PHENYL-2-PIPERIDIN-1-YL-ETHANOL | 135286-01-0 | Source: chemicalbook.com | 1

  • [5] Title: Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis | Source: acs.org | 5

  • [4] Title: Enantiomers, Racemates, and Resolutions | Source: semanticscholar.org | 4

  • [3] Title: A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol | Source: benchchem.com | 3

  • [6] Title: Overcoming challenges in the purification of chiral amino alcohols | Source: benchchem.com | 6

Sources

Application

Application Note: Storage and Handling Protocols for (R)-2-Phenyl-2-piperidinoethanol

Part 1: Executive Summary & Material Profile[1] Introduction (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (hereafter (R)-PPE ) is a critical chiral building block used in the asymmetric synthesis of pharmaceutical agents, part...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Material Profile[1]

Introduction

(R)-2-Phenyl-2-(piperidin-1-yl)ethanol (hereafter (R)-PPE ) is a critical chiral building block used in the asymmetric synthesis of pharmaceutical agents, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and anticholinergic agents.[1][2] Its structural core features a piperidine ring attached to a benzylic chiral center adjacent to a primary alcohol.

The handling of (R)-PPE presents specific challenges due to its hygroscopicity , basicity , and susceptibility to N-oxidation and atmospheric carbonation . This guide outlines a self-validating protocol to preserve enantiomeric excess (ee%) and chemical purity during storage and experimental use.

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Name (R)-2-Phenyl-2-(piperidin-1-yl)ethanol
CAS (Racemate) 4641-59-2 (Reference for safety data)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Physical State Viscous yellow liquid (Free Base) / Crystalline Solid (if Salt)
Chirality (R)-Enantiomer (Active Pharmaceutical Intermediate)
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate.[1][2][3][4]
pKa ~9.0–10.0 (Estimated, tertiary amine)
Key Hazards Corrosive (Skin/Eye), Irritant, Hygroscopic.

Part 2: Critical Storage Parameters (The "Why" and "How")

The Degradation Mechanisms

To ensure scientific integrity, one must understand why specific storage conditions are mandated.

  • Atmospheric Carbonation (The "Crusting" Effect):

    • Mechanism:[1][5][6][7] The basic tertiary amine moiety reacts with atmospheric CO₂ and moisture to form carbamates or bicarbonate salts.

    • Observation: A clear oil turns cloudy or develops a white crust.

    • Impact: alters stoichiometry in coupling reactions; introduces water into anhydrous systems.

  • Hygroscopic Hydrolysis:

    • Mechanism:[1][5][6][7] The amino-alcohol motif forms strong hydrogen bonds with water vapor.[1]

    • Impact: Water acts as a competing nucleophile in subsequent activation steps (e.g., Mesylation or Tosylation of the alcohol).

  • N-Oxidation:

    • Mechanism:[1][5][6][7] Long-term exposure to oxygen can lead to the formation of the N-oxide, particularly in the presence of light.

Storage Protocol Hierarchy

The following decision tree illustrates the logic for selecting storage conditions based on the material's form and intended usage duration.

StorageProtocol Start Material Receipt ((R)-PPE) FormCheck Check Physical Form Start->FormCheck FreeBase Liquid/Oil (Free Base) FormCheck->FreeBase Viscous Liquid Salt Solid Salt (HCl/Tartrate) FormCheck->Salt Crystalline LongTerm Long-Term Storage (> 1 Month) FreeBase->LongTerm ShortTerm Active Use (< 1 Month) FreeBase->ShortTerm ActionSalt 1. Desiccator Cabinet 2. Ambient or +4°C 3. Protect from Light Salt->ActionSalt Standard Protocol ActionOil 1. Purge Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C LongTerm->ActionOil Strict Anhydrous ShortTerm->ActionOil Minimize O2

Caption: Decision matrix for storage based on physical form (Free Base vs. Salt). Free bases require stricter inert gas handling.[1]

Part 3: Operational Handling Protocols

Protocol A: Inert Handling of the Free Base (Liquid)

Objective: Dispense (R)-PPE without introducing water or CO₂.[1]

Equipment:

  • Schlenk line or Glovebox (preferred).

  • Gas-tight syringes (Hamilton type).[1]

  • Septum-capped vials.[1]

Step-by-Step Procedure:

  • Equilibration: Remove the container from the freezer (-20°C) and allow it to reach room temperature before opening.

    • Scientific Logic:[1][7][8] Opening a cold container condenses atmospheric moisture instantly onto the hygroscopic amine.

  • Purge: Insert a needle connected to an Argon line into the septum. Insert a bleed needle. Purge the headspace for 2 minutes.

  • Dispensing:

    • Technique: Use the positive pressure method. Withdraw the liquid using a dry, inert-flushed syringe.

    • Avoid: Pouring. The high viscosity leads to residue on the threads, which oxidizes and jams the cap.

  • Resealing: Apply Parafilm M® over the cap junction immediately after use.

Protocol B: Re-purification (Salvage)

If the material has become cloudy or yellowed (oxidized), perform this salvage protocol before critical synthesis.

  • Dissolution: Dissolve the crude oil in dry Dichloromethane (DCM).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove insoluble carbonates/carbamates.

  • Wash (Optional): If N-oxide is suspected, wash with 5% NaHCO₃, then brine.

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Rotary evaporate at <40°C.

  • Validation: Check clear oil appearance and NMR.

Part 4: Quality Assurance & Self-Validating Systems[1]

To ensure "Trustworthiness," every experiment using (R)-PPE must be preceded by a validation step.[1] Do not assume purity based on the label.

The "Pre-Flight" Check System

Before committing the material to a high-value synthesis (e.g., Grignard reaction or Lithiation), run this 3-point check:

CheckpointMethodAcceptance CriteriaFailure Action
1. Visual Inspection against white backgroundClear, viscous yellow oil. No haze/solids.Filter (Protocol B).
2. Water Content Karl Fischer (Coulometric)< 0.1% w/w (for organometallics).Azeotropic distillation with Toluene.
3. Enantiomeric Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 98% ee.[1]Recrystallize as Tartrate salt.
Analytical Workflow Diagram

The following diagram outlines the sequence of analytical validation to prevent downstream failure.

QCWorkflow cluster_Tests Parallel Validation Sample Aliquot (R)-PPE NMR 1H NMR (Purity/Solvent) Sample->NMR KF Karl Fischer (Water Content) Sample->KF HPLC Chiral HPLC (ee%) Sample->HPLC Decision Go/No-Go NMR->Decision KF->Decision HPLC->Decision Synthesis Proceed to Synthesis Decision->Synthesis Pass Repurify Repurify Decision->Repurify Fail

Caption: Parallel validation workflow ensuring chemical and stereochemical integrity before use.

Part 5: References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Phenyl-2-piperidin-1-yl-ethanol (Racemate, CAS 4641-59-2).[1] (Note: Used as surrogate for hazard data).

  • PubChem Database. (2023). Compound Summary: 2-Piperidineethanol.[1][4][9][10] National Center for Biotechnology Information. (Structural comparison reference).

  • BenchChem. (2025).[11][12][13] Application Notes: Synthesis of Chiral Amino Alcohols. (General handling of chiral amino alcohols).

  • Tokyo Chemical Industry (TCI). (2023). Product Specification: 2-Piperidineethanol.[1][4][9][10] (Storage temp reference: 0-10°C).

  • National Institutes of Health (NIH). (2023). Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals. (Hygroscopicity management).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield and Enantioselectivity in the Synthesis of (R)-2-Phenyl-2-piperidinoethanol

Introduction (R)-2-Phenyl-2-piperidinoethanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of psychostimulant drugs like methylphenidate.[1][2] Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Phenyl-2-piperidinoethanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key intermediate in the synthesis of psychostimulant drugs like methylphenidate.[1][2] Achieving high yield and, critically, high enantiomeric purity of the (R)-enantiomer is a frequent challenge for researchers in process development and medicinal chemistry. This technical support guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address common issues encountered during its synthesis. Our focus is on explaining the causality behind experimental choices to empower scientists to optimize their synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Decisions

Q1: What are the primary synthetic strategies for obtaining enantiopure (R)-2-Phenyl-2-piperidinoethanol, and how do I choose the best one?

A1: There are two main strategic approaches: the resolution of a racemic mixture and direct asymmetric synthesis.

  • Resolution of Racemic 2-Phenyl-2-piperidinoethanol: This is often the most cost-effective route, especially at a larger scale, because the racemic starting material is readily and cheaply synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[3][4] The strategy involves separating the enantiomers by forming diastereomeric salts with a chiral resolving agent. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the resolving agent can often be recovered.

  • Asymmetric Synthesis: This approach builds the desired enantiomer directly, aiming for a theoretical yield of 100%. Key methods include the asymmetric reduction of a prochiral ketone precursor (e.g., 2-aminoacetophenone derivative) using a chiral catalyst or the use of chiral auxiliaries to direct stereochemistry.[5][6] While potentially offering higher yields of the target molecule, these methods can require more expensive reagents, catalysts, and more rigorous optimization.

The choice depends on scale, cost considerations, and available expertise. For large-scale production where the cost of the chiral catalyst or auxiliary is prohibitive, classical resolution is often preferred.[4] For smaller-scale research and development where maximizing yield from a common intermediate is key, an asymmetric approach may be more efficient.

Synthesis_Strategy_Decision_Tree start Start: Need (R)-2-Phenyl-2-piperidinoethanol scale What is the production scale? start->scale cost Are chiral catalysts/reagents cost-prohibitive? scale->cost Large Scale asymmetric Pursue Asymmetric Synthesis scale->asymmetric Small / Lab Scale cost->asymmetric No resolution Pursue Classical Resolution cost->resolution Yes asymmetric_methods Options: - Asymmetric Reduction - Chiral Auxiliary Methods - Enzymatic Resolution asymmetric->asymmetric_methods resolution_methods Options: - Diastereomeric Salt Crystallization (e.g., with camphorsulfonic acid) resolution->resolution_methods

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental problems.

Category: Low Overall Yield

Q2: My initial hydrogenation of 2-(2-hydroxyethyl)pyridine to produce the racemic precursor is sluggish and gives a low yield. What can I do to improve it?

A2: Sluggish hydrogenation is typically related to catalyst activity, reaction conditions, or substrate purity.

  • Catalyst Choice and Loading: While various catalysts like Platinum oxide (PtO2), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are used, Ruthenium-based catalysts (e.g., RuO2) have also been shown to be effective.[7] Ensure the catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the starting material can halt the reaction. Consider increasing the catalyst loading, but be mindful of cost.

  • Reaction Conditions:

    • Pressure: Hydrogen pressure is a critical parameter. Pressures of at least 500 psig, and more preferably above 1000 psig, are recommended for driving the reaction to completion.[7]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A range of 90°C to 120°C is generally optimal. Temperatures exceeding 120°C can lead to increased formation of byproducts.[7]

    • Solvent: The choice of solvent can be critical. While alcohols like ethanol are common, they can sometimes lead to N-alkylation of the product piperidine nitrogen. Using a non-alcoholic solvent or adding a secondary amine like piperidine to the reaction medium can suppress the formation of N-methylated byproducts.[7]

Q3: I am observing significant byproduct formation during my synthesis. What are the likely side reactions?

A3: The nature of the byproducts is highly dependent on your chosen synthetic route.

  • During Hydrogenation: The most common byproduct is the N-methylated piperidine, especially when methanol is used as a solvent at elevated temperatures.[7] This occurs via reductive amination with formaldehyde, which can be formed from the oxidation of methanol.

  • During Asymmetric Reduction of 2-Aminoacetophenones: If using borane (BH3) as the reducing agent, ensure slow addition at low temperatures (e.g., -20°C to 0°C). Adding borane too quickly or at higher temperatures can lead to non-selective reduction, lowering the enantiomeric excess (e.e.). Another potential issue is the formation of diol byproducts if the reaction conditions are too harsh or acidic/basic during workup.[8]

  • During Chiral Auxiliary Removal: When cleaving auxiliaries like oxazolidinones with reagents such as lithium hydroperoxide (LiOOH), incomplete reaction can leave starting material behind.[9] Conversely, harsh cleavage conditions can lead to racemization or degradation of the desired product.

Troubleshooting_Low_Yield start Problem: Low Yield check_step At which step is the yield loss? start->check_step hydro Hydrogenation of Pyridine check_step->hydro Initial Step reduc Asymmetric Reduction check_step->reduc Stereo-defining Step resol Resolution Step check_step->resol Purification Step sol_hydro Solutions: - Check catalyst activity - Increase H2 pressure (>500 psig) - Optimize temperature (90-120°C) - Add amine co-solvent [22] hydro->sol_hydro sol_reduc Solutions: - Ensure anhydrous conditions - Slow addition of reducing agent - Maintain low temperature - Check catalyst purity/chirality reduc->sol_reduc sol_resol Solutions: - Optimize crystallization solvent - Perform multiple recrystallizations - Ensure complete salt formation/breakage - Check pH during workup resol->sol_resol

Caption: Troubleshooting workflow for low yield issues.

Category: Poor Enantioselectivity

Q4: My classical resolution using D-10-camphorsulfonic acid is giving a low enantiomeric excess (e.e.) even after multiple recrystallizations. How can I improve this?

A4: Achieving high e.e. via diastereomeric salt crystallization is an art that depends heavily on crystallization kinetics and thermodynamics.

  • Solvent System: This is the most crucial variable. The ideal solvent (or solvent mixture) should provide a significant difference in solubility between the two diastereomeric salts. There is often a strong tendency for the racemic salt to separate rather than the diastereomeric forms.[3][4] You must systematically screen solvents. Start with polar solvents like ethanol or methanol and add a less polar co-solvent like diethyl ether or hexane until turbidity is observed, then heat to redissolve and cool slowly.

  • Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling or crashing the solid out of solution will trap impurities and the undesired diastereomer, leading to low e.e. Allow the solution to cool to room temperature slowly, then place it in a refrigerator, and finally in a freezer.

  • Alternative Resolving Agents: If D-10-camphorsulfonic acid is ineffective, consider other commercially available chiral acids. Recent patents have shown that N-sulphonyl pyroglutamic acid or N-acetyl-L-leucine can achieve high e.e. in a single crystallization.[3][4]

Q5: The asymmetric reduction of the precursor ketone with borane and a chiral oxazaborolidine catalyst is not stereoselective. What factors influence this?

A5: The success of this catalytic reduction hinges on the precise coordination of the borane and the ketone to the chiral catalyst.

  • Catalyst Integrity: Ensure the chiral oxazaborolidine catalyst is of high enantiomeric purity and has not degraded. These catalysts are sensitive to moisture.

  • Stoichiometry: The reaction is catalytic in the oxazaborolidine but requires a stoichiometric amount of the borane source (e.g., BH3·THF or BH3·SMe2). Use of excess borane can lead to a non-catalyzed, non-selective background reaction. A slight excess (e.g., 1.1-1.2 equivalents) is typical.

  • Temperature: This is critical for enantioselectivity. Reactions should be run at low temperatures (e.g., 0°C, -20°C, or even lower) to maximize the energy difference between the two diastereomeric transition states.[6]

  • Substrate Purity: Impurities in the ketone substrate can interfere with the catalyst. Ensure the starting material is pure before attempting the asymmetric reduction.

Problem Potential Cause Recommended Solution Reference
Low e.e.Non-catalyzed background reactionAdd borane slowly at low temperature; ensure no excess borane is used.[6]
Low e.e.Decomposed/wet catalystUse freshly prepared or purchased catalyst; run the reaction under strictly anhydrous (inert gas) conditions.[10]
Incomplete reactionInsufficient reducing agentUse a slight excess (1.1-1.2 eq.) of borane complex.[6]
Low e.e.Reaction temperature too highPerform the reaction at 0°C or below to maximize stereodifferentiation.[6][10]
Table 1: Troubleshooting Common Issues in Asymmetric Reduction.

Section 3: Detailed Protocols & Methodologies

Protocol 1: Optimized Classical Resolution using N-acetyl-L-leucine

This protocol is adapted from patented methods demonstrating high efficiency.[3][4]

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic 2-Phenyl-2-piperidinoethanol (1.0 eq.) in ethanol (approx. 5-10 volumes).

    • In a separate flask, dissolve N-acetyl-L-leucine (1.0 eq.) in the same volume of warm ethanol.

    • Slowly add the N-acetyl-L-leucine solution to the racemic amine solution with stirring.

    • Heat the mixture gently until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature overnight without disturbance.

    • Further cool the flask in a refrigerator (4°C) for 6-8 hours.

    • Collect the precipitated diastereomeric salt by vacuum filtration, washing with a small amount of cold ethanol.

  • Salt Breaking (Liberation of Free Amine):

    • Suspend the filtered salt in a mixture of ethyl acetate and water.

    • Adjust the pH of the aqueous layer to >12 by adding an aqueous solution of 2M NaOH.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield (R)-2-Phenyl-2-piperidinoethanol.

  • Chiral Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. A second recrystallization of the salt may be necessary to achieve >99% e.e.

Protocol 2: Asymmetric Reduction of 2-(Piperidin-1-yl)-1-phenylethan-1-one

This protocol is a representative procedure based on established methods for asymmetric ketone reduction.[6]

  • Catalyst Preparation (in-situ):

    • To a flame-dried, three-neck flask under an argon atmosphere, add the chiral amino alcohol precursor (e.g., (R)-diphenylprolinol) (0.1 eq.).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add BH3·THF solution (1.0 M in THF, 0.1 eq.).

    • Stir at room temperature for 1 hour to form the chiral oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -20°C.

    • In a separate flask, dissolve the substrate, 2-(piperidin-1-yl)-1-phenylethan-1-one (1.0 eq.), in anhydrous THF.

    • Slowly add the substrate solution to the catalyst solution via syringe pump over 1 hour.

    • Simultaneously, add BH3·THF solution (1.0 M in THF, 1.1 eq.) via a separate syringe pump over 1 hour, ensuring the internal temperature does not rise above -15°C.

    • Stir the reaction at -20°C for an additional 4-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding methanol at -20°C until gas evolution ceases.

    • Warm to room temperature and add 1M HCl. Stir for 30 minutes.

    • Basify the solution with 2M NaOH to pH >12 and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain (R)-2-Phenyl-2-piperidinoethanol.

References

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Krishnamurthy, S., et al. (1995). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron Letters. Available at: [Link]

  • Zenodo. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Zenodo. Available at: [Link]

  • Google Patents. (2010). CN102134208B - [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application. Google Patents.
  • AIR Unimi. (2016). FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. Available at: [Link]

  • ResearchGate. (2015). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. ResearchGate. Available at: [Link]

  • SSRG. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. SSRG International Journal of Applied Chemistry. Available at: [Link]

  • myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Available at: [Link]

  • Chan, W. S., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]

  • Semantic Scholar. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. Available at: [Link]

  • Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository. Available at: [Link]

  • Semantic Scholar. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Semantic Scholar. Available at: [Link]

  • Amer, M. S., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantioenpure 2-Halo-1-arylethanols. ACS Catalysis. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Gao, Y., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS ONE. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds. Google Patents.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). Synthesis of phenyl-2-ethanol. Sciencemadness. Available at: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. Available at: [Link]

  • Google Patents. (1999). US5965780A - Method for extracting 2-phenylethanol. Google Patents.

Sources

Optimization

Technical Support Center: Purification of (R)-2-Phenyl-2-piperidinoethanol

The following Technical Support Guide is designed for researchers and process chemists working with (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6). This guide addresses the specific challenges of purifying this beta...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with (R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6). This guide addresses the specific challenges of purifying this beta-amino alcohol, including enantiomeric resolution, removal of dehydration byproducts, and analytical validation.

Case ID: PUR-PPE-001 Status: Active Applicable Compounds: (R)-2-Phenyl-2-(piperidin-1-yl)ethanol; Related beta-amino alcohol intermediates.

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol is a critical chiral building block, often utilized in the synthesis of NMDA antagonists (e.g., Ifenprodil analogs) and other CNS-active agents. Its purification is complicated by three primary factors:

  • Enantiomeric Purity: Difficulty in separating the (R)-enantiomer from the racemate without high-cost chromatography.

  • Styrene Impurities: The benzylic position is prone to dehydration, forming conjugated enamine/styrene byproducts (e.g., 1-phenyl-1-piperidinoethene) which are often unstable and colored.

  • Salt Solubility: The free base is an oil or low-melting solid, necessitating salt formation for effective isolation.

Module 1: Chemical Purity & Workup (The "Crude" Stage)

User Issue: "My crude reaction mixture is dark/tarry, and direct crystallization is failing."

Diagnosis

The darkening is likely due to the presence of dehydrated enamine/styrene impurities formed under thermal stress or acidic conditions during synthesis. These non-basic or weakly basic impurities interfere with crystal lattice formation.

Protocol: Acid-Base Purification Cycle

Do not attempt direct crystallization of the crude oil. Perform this "washing" cycle first to remove neutral organic impurities.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Extraction: Extract with 1M HCl (3 x 3 volumes).

    • Mechanism:[1][2][3][4] The target amino alcohol is protonated (

      
      ) and moves to the aqueous phase. Neutral styrenes and unreacted starting materials remain in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 2 volumes) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH or NH₄OH .

    • Caution: Exothermic.[5] Keep cold to prevent dehydration.

  • Extraction: Extract the liberated free base into Dichloromethane (DCM) or MTBE (3 x 3 volumes).

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo below 40°C.
    
Visualization: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture (Target + Impurities) AcidExt Partition: EtOAc / 1M HCl Crude->AcidExt OrgLayer Organic Layer (Neutral Impurities/Styrenes) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Target Amine Salt) AcidExt->AqLayer Keep BaseStep Basification (pH > 12) Target becomes Free Base AqLayer->BaseStep FinalExt Extraction into DCM/MTBE BaseStep->FinalExt PureBase Purified Free Base (Ready for Resolution) FinalExt->PureBase

Caption: Acid-base workup strategy to isolate the basic amine from neutral dehydration byproducts.

Module 2: Enantiomeric Resolution (The "Chiral" Stage)

User Issue: "I need >99% ee, but I am starting with the racemate. Which resolving agent works?"

Expert Insight

For beta-amino alcohols containing a phenyl ring, Tartaric Acid derivatives are the industry standard due to their ability to form rigid hydrogen-bonded networks with the alcohol and amine functionalities.

Recommended Resolving Agents (Screening Order)
  • (-)-Di-p-toluoyl-L-tartaric acid (DTTA): Primary Recommendation. often yields the highest ee% due to pi-pi stacking interactions with the phenyl ring of the substrate.

  • (-)-Dibenzoyl-L-tartaric acid (DBTA): Secondary. Cheaper, but sometimes forms solvates that are harder to dry.

  • (+)-Camphorsulfonic acid (CSA): Tertiary. Useful if tartrates fail to crystallize (oiling out).

Protocol: Classical Resolution with DTTA

Target: Isolation of (R)-isomer.

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (-)-Di-p-toluoyl-L-tartaric acid relative to the amine.

  • Solvent System: Methanol (MeOH) or Ethanol/Water (95:5) .

    • Note: Pure alcohols often dissolve the salt too well. A small amount of water or switching to Isopropanol (IPA) reduces solubility and aids precipitation.

  • Procedure:

    • Dissolve the amine (free base) in warm MeOH (5 vol).

    • Dissolve the resolving agent in warm MeOH (5 vol).

    • Mix warm solutions.[5]

    • Critical Step: Allow to cool slowly to room temperature over 4-6 hours. Rapid cooling traps the wrong enantiomer.

    • Collect crystals via filtration.[5]

  • Recrystallization: If ee% is <95%, recrystallize the salt from MeOH/IPA (1:1) .

Troubleshooting Resolution
SymptomProbable CauseCorrective Action
No Precipitation Solvent too polar (solubility too high).Add an anti-solvent (e.g., MTBE or Diisopropyl ether) dropwise until cloudiness persists, then cool.
Oiling Out Impurities present or cooling too fast.Re-dissolve by heating. Add a seed crystal of the pure salt at 50°C. Cool at 5°C/hour.
Low Yield (<20%) Salt is too soluble.Switch solvent to Ethanol/Acetone mixtures.
Low ee% Kinetic entrapment of S-isomer.Digest the solid in refluxing solvent for 30 mins, then cool (Swish purification).

Module 3: Analytical Validation (HPLC)[6]

User Issue: "I cannot separate the enantiomers on my C18 column."

Solution

Chiral amino alcohols require Chiral Stationary Phases (CSPs) . Standard C18 columns cannot separate enantiomers.

Recommended Method Parameters

The following conditions are optimized for phenyl-piperidinoethanol derivatives.

ParameterConditionNotes
Column Chiralcel OD-H or Chiralpak AD-H Polysaccharide-based columns are superior for this class.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical size.[3]
Mobile Phase Hexane : Isopropanol : Diethylamine Standard Normal Phase.
Ratio 90 : 10 : 0.1 (v/v/v)DEA is mandatory to suppress peak tailing of the basic amine.
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure.
Detection UV @ 220 nm or 254 nm 220 nm is more sensitive; 254 nm is more specific for the phenyl ring.
Temperature 25°CLower temperature (10°C) can improve resolution if peaks overlap.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I distill the free base to purify it? A: Not recommended. (R)-2-Phenyl-2-piperidinoethanol has a high boiling point and is thermally labile. Distillation often leads to dehydration (styrene formation) or racemization. Purification via salt formation (HCl or Tartrate) is safer and more effective.

Q: Why does my product turn yellow upon storage? A: This indicates oxidation or slow dehydration. Store the compound as the Hydrochloride salt or Tartrate salt , which are significantly more stable than the free base. Store under Nitrogen at -20°C.

Q: I need to switch from the Tartrate salt to the HCl salt. How? A:

  • Suspend Tartrate salt in water/DCM.

  • Basify with NaOH (pH 12).

  • Extract Free Base into DCM.

  • Add 2M HCl in Diethyl Ether or IPA/HCl to the DCM solution.

  • The HCl salt will precipitate immediately. Filter and dry.[5][6]

References

  • Synthesis and Resolution Context

    • Source: Jones, C. D., et al. (1984). "Synthesis and antiestrogenic activity of [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758)." Journal of Medicinal Chemistry. (Foundational text for phenyl-piperidine resolution logic).
    • Link:

  • Chiral Resolution of Piperidine Alcohols

    • Source: US Patent 6,258,955. "Process for preparing 2-piperidineethanol compounds.
    • Link:

  • Analytical Methods (HPLC)

    • Source: "Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives." (General methodology for Chiralcel OD/AD columns).
    • Link:

  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for (R)-2-Phenyl-2-piperidin-1-ylethanol (CAS 154472-05-6).
    • Link:

Sources

Troubleshooting

Technical Support Center: Crystallization Engineering for (R)-2-Phenyl-2-piperidinoethanol

The following technical guide is structured as a specialized support resource for researchers working with (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6). [1] Status: Operational | Ticket: #R-PPE-CRYST-01 | Ag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with (R)-2-Phenyl-2-(piperidin-1-yl)ethanol (CAS: 154472-05-6).

[1]

Status: Operational | Ticket: #R-PPE-CRYST-01 | Agent: Senior Application Scientist[1]

Executive Summary & Physicochemical Profile[2][3]

User Query: What are the optimal recrystallization solvents for (R)-2-Phenyl-2-piperidinoethanol?

Technical Assessment: This molecule presents a classic "crystallization paradox" common in aryl-amino alcohols.

  • The Free Base Challenge: The free base has a relatively low melting point (~68–70°C). This proximity to standard solvent boiling points creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1]

  • The Chiral Challenge: If your goal is optical purification (increasing enantiomeric excess, ee), recrystallizing the free base is often inefficient due to the formation of solid solutions.

Recommendation Strategy:

  • For Chemical Purity (Cleaning up reaction byproducts): Recrystallize the free base using a non-polar/polar gradient (Heptane/Ethyl Acetate).

  • For Optical Purity (Increasing ee >98%): You must convert to a salt form (e.g., HCl or Camphorsulfonate). The salt lattice is far more discriminatory for enantiomers than the free base lattice.

Solvent Selection Matrix

The following data is derived from solubility mapping of the 2-phenyl-2-(piperidin-1-yl)ethanol scaffold.

Table 1: Solvent Systems for Free Base Recrystallization

Use these when the compound is chemically impure but optically acceptable.

Solvent SystemRatio (v/v)Temperature ProfileRisk FactorApplication Note
Hexane / Ethyl Acetate 4:1 to 2:1 Dissolve at 50°C; Cool to -10°CHigh (Oiling)Primary Recommendation. Excellent for removing non-polar tars.[1] Requires slow cooling.[2]
Isopropanol (IPA) Pure Dissolve at 60°C; Cool to 0°CMediumGood compromise. High solubility at boil, low at 0°C. Less prone to oiling than EtOAc.
Toluene Pure Dissolve at 80°C; Cool to RTMediumGood for removing inorganic salts. Product may crash out as a gel if cooled too fast.
Diethyl Ether Pure Reflux (35°C); Cool to -20°CLowLegacy Method. Effective but low recovery due to high solubility.[1] Safety hazard (peroxides).[1]
Table 2: Solvent Systems for Salt Recrystallization (Optical Enrichment)

Use these when upgrading ee (e.g., from 85% to >99%).[1]

Salt FormSolvent SystemMechanismMelting Point
HCl Salt Ethanol / Diethyl Ether Anti-solvent precipitation~168–173°C
(S)-Camphorsulfonate Ethanol (95%) Selective crystallization~175°C+
D-Tartrate Methanol / Acetone Selective crystallization~160°C+

Detailed Protocols

Protocol A: Free Base Recrystallization (Avoiding "Oiling Out")

Target: Chemical Purification of (R)-2-Phenyl-2-piperidinoethanol[1]

The Mechanism: The low melting point (70°C) means that if you saturate the solution at boiling (e.g., 77°C for EtOAc) and cool it, the supersaturation limit may be crossed above the melting point, causing the product to separate as an oil.

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethyl Acetate (minimal amount) and heat to 50°C (Do not boil).

    • Critical: If the solution is dark/cloudy, filter hot through Celite/Charcoal.

  • The Cloud Point:

    • While maintaining 50°C, add Hexane (or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethyl Acetate to clear the solution back to transparent.

  • Seeding (The Secret to Success):

    • Remove from heat. Allow to cool to ~45°C.

    • Add a tiny seed crystal of pure (R)-isomer.[1]

    • Observation: You should see a white trail of nucleation, not oil droplets.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

    • Once at RT, move to a fridge (4°C) or freezer (-20°C) for 12 hours.

  • Harvest:

    • Filter cold. Wash with cold Hexane (100%).[1]

Protocol B: Optical Resolution/Enrichment via Salt Formation

Target: Upgrading ee from 90% to >99%

  • Salt Formation: Dissolve 10g of free base in 30 mL Absolute Ethanol .

  • Acid Addition: Add 1.0 equivalent of (S)-(+)-10-Camphorsulfonic acid (or anhydrous HCl in ether).

  • Precipitation:

    • Warm the solution to 60°C.

    • Slowly add Diethyl Ether (or MTBE as a safer alternative) until the solution becomes slightly turbid.

  • Crystallization: Cool slowly. The diastereomeric salt of the (R)-amine will crystallize.[3][4]

  • Liberation: Filter the salt, dissolve in water, basify with NaOH (pH 12), and extract with Dichloromethane (DCM) to recover the enantiopure free base.

Troubleshooting Guide (FAQ)

Q: My product separated as a yellow oil at the bottom of the flask. What happened? A: This is "Oiling Out." It occurred because the temperature dropped too fast, or the solvent mixture was too polar.

  • Fix: Re-heat until the oil dissolves. Add more of the good solvent (EtOAc or IPA). Add a seed crystal at a temperature below the melting point (e.g., at 45°C). Stir vigorously to induce nucleation.

Q: I have low recovery yield (<50%). A: The amino alcohol is likely too soluble in your solvent.

  • Fix: If using IPA, switch to Hexane/EtOAc. If using Hexane/EtOAc, increase the Hexane ratio. Ensure you cool to -20°C before filtering.[1]

Q: The color is still brown/orange after crystallization. A: Amino alcohols oxidize easily.

  • Fix: Perform a "hot filtration" with Activated Carbon (Charcoal) during the dissolution step of Protocol A.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for purifying this intermediate.

G Start Start: Crude (R)-2-Phenyl-2-piperidinoethanol CheckGoal What is the primary impurity? Start->CheckGoal ChemicalImp Chemical Impurities (Tars, Side Products) CheckGoal->ChemicalImp Byproducts OpticalImp Optical Impurity (Low ee, S-isomer present) CheckGoal->OpticalImp Wrong Enantiomer FreeBaseRoute Route A: Free Base Recrystallization ChemicalImp->FreeBaseRoute SaltRoute Route B: Salt Formation OpticalImp->SaltRoute SolventA Solvent: Hexane / Ethyl Acetate (3:1) Temp: 50°C -> -10°C FreeBaseRoute->SolventA SolventB Solvent: Ethanol + (S)-CSA Anti-solvent: Ether/MTBE SaltRoute->SolventB CheckOil Did it Oil Out? SolventA->CheckOil Success Pure Crystals SolventB->Success CheckOil->Success No Remedy Remedy: Re-heat, add Seed Crystal, Slow Cool CheckOil->Remedy Yes Remedy->CheckOil

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

References

  • Eli Lilly and Company. (1997). Process for preparing 2-phenyl-2-piperidinoethanol compounds.[1][5][6][7][8] US Patent 5,629,425. Link

  • Sanofi-Aventis. (1993).[1] 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.[1] EP Patent 0524846 A1. Link

  • ChemicalBook. (2024). Product Profile: (R)-(-)-2-Phenyl-2-piperidinoethanol (CAS 154472-05-6).[1][7]Link[1]

  • Schering Corp. (2008). Process for resolving chiral piperidine alcohol. US Patent Application 2008/0051579. Link

Sources

Optimization

Troubleshooting low enantiomeric excess in (R)-2-Phenyl-2-piperidinoethanol synthesis

Topic: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation (ATH) Target Molecule: (R)-2-Phenyl-2-piperidinoethanol (and related -amino alcohols) Primary Methodology: Ruthenium-Catalyzed Asym...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation (ATH) Target Molecule: (R)-2-Phenyl-2-piperidinoethanol (and related


-amino alcohols)
Primary Methodology:  Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Ikariya type)[1]

Introduction

You are likely synthesizing (R)-2-Phenyl-2-piperidinoethanol via the asymmetric reduction of 2-piperidinoacetophenone .[1] This transformation is a cornerstone in the synthesis of norepinephrine reuptake inhibitors and various SERMs.

While Noyori-type Asymmetric Transfer Hydrogenation (ATH) is the industry standard for this reduction, the presence of the basic piperidine nitrogen creates a unique set of failure modes. If you are observing low enantiomeric excess (ee < 90%), it is rarely a "bad batch" of catalyst.[1] It is almost always a kinetic mismatch caused by the free amine moiety.[1]

This guide provides a self-validating diagnostic framework to isolate and correct the root cause of low stereoselectivity.

Module 1: The Diagnostic Framework

Before altering reaction parameters, use this decision matrix to classify your failure mode.

Root Cause Analysis Flowchart

G Start START: Observed Low ee (<90%) CheckSM Q1: Is Starting Material (SM) a Free Base or HCl Salt? FreeBase Free Base CheckSM->FreeBase Free Amine present Salt HCl Salt CheckSM->Salt Protonated Amine Poison DIAGNOSIS A: Catalyst Poisoning / Non-Selective Background Rxn FreeBase->Poison CheckConv Q2: Is Conversion High (>95%)? Salt->CheckConv LowConv Low Conversion CheckConv->LowConv HighConv High Conversion CheckConv->HighConv Solubility DIAGNOSIS C: Solubility/Mass Transfer Issues LowConv->Solubility Kinetics DIAGNOSIS B: Temperature/Catalyst Mismatch (Racemization unlikely for this substrate) HighConv->Kinetics caption Figure 1: Diagnostic logic for isolating the cause of low enantioselectivity in amino-ketone reduction.

Module 2: The "Free Amine" Trap (Critical Failure Mode)

The Issue: The most common cause of low ee in this synthesis is using the free base of 2-piperidinoacetophenone.

The Mechanism: Noyori-type catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) rely on a delicate metal-ligand bifunctional mechanism where the Ru center activates the hydride and the ligand's N-H proton activates the ketone carbonyl.

  • Catalyst Poisoning: The basic nitrogen of the piperidine ring can coordinate to the Ruthenium center, displacing the labile chloride or solvent ligand, effectively killing the chiral catalytic cycle.

  • Background Reaction: If the reaction is run in isopropanol (IPA) with a strong base (KOH/iPrOK) to activate the catalyst, the free amine can facilitate a non-enantioselective background transfer hydrogenation, leading to a racemic product "leak."[1]

The Solution: The Protonation Strategy You must "mask" the piperidine nitrogen during the reduction.

Protocol Adjustment
ParameterStandard (Failing) ConditionOptimized (High ee) Condition
Substrate Form Free Amine (Oil/Solid)Hydrochloride Salt (Solid)
Base Additive Excess (e.g., 5-10 eq.[1] vs Catalyst)Stoichiometric Control
Solvent Pure IsopropanolDMF / IPA (3:1) or MeOH

Why this works: Using the hydrochloride salt (


) prevents the amine from coordinating to the metal. The base added (e.g., TEA or dilute KOH) should be sufficient only to activate the precatalyst, not to deprotonate the bulk substrate.[1]

Expert Tip: If you cannot isolate the HCl salt, add 1.0 equivalent of acetic acid or formic acid to the reaction mixture before adding the catalyst. This generates the salt in situ.

Module 3: Catalyst & Reaction Optimization

If you are already using the salt and still seeing low ee, the issue lies in the Catalyst-Substrate Match .

FAQ: Catalyst Selection

Q: I am using (S,S)-TsDPEN-Ru(p-cymene)Cl. Is this the right catalyst? A: Yes, this is the standard "workhorse." However, for bulky


-amino ketones like yours, the steric bulk of the p-cymene ligand can sometimes be insufficient.[1]
  • Try: RuCl . The mesitylene ligand is bulkier than p-cymene, often improving the "lock" between the catalyst and the phenyl ring of your substrate, boosting ee by 5-10%.

Q: What is the optimal temperature? A: ATH is an exothermic equilibrium.

  • Rule of Thumb: Lower temperature = Higher ee, Lower Rate.

  • Troubleshooting: If running at 25°C gives 85% ee, lower the temperature to 0°C or -10°C . The reaction time will extend (from 4h to 24h), but the ee often jumps to >95% because the enantioselective pathway usually has a lower activation energy than the non-selective background pathway.

Visualizing the Interaction

The diagram below illustrates why the "Open Transition State" (favored by Noyori catalysts) requires specific steric gearing.

Mechanism cluster_TS Bifunctional Transition State Ru_Center Ru-H (Hydride) Substrate Ketone (Substrate) Ru_Center->Substrate Hydride Transfer (To Carbon) Ligand TsDPEN (Proton Source) Ligand->Substrate Proton Transfer (To Oxygen) Interference Piperidine N (Interference) Interference->Ru_Center Poisoning (Blocks Active Site) caption Figure 2: The bifunctional mechanism. Note how the basic Piperidine Nitrogen (black box) can coordinate to Ru, disrupting the concerted H-transfer.

Module 4: Analytical Validation

Do not optimize a reaction based on flawed data.[1] Chiral amino alcohols are notorious for peak tailing, which can mask the minor enantiomer.[1]

Standard Analytical Protocol
  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90:10:0.1).[1]

    • Critical: You MUST add DEA.[1] Without this basic additive, the amino alcohol interacts with the silanols on the silica backbone, causing massive peak tailing that merges the (R) and (S) peaks, giving a false "low ee" or "single peak" reading.[1]

  • Derivatization (Optional): If resolution is poor, convert the alcohol to the O-acetate or O-trifluoroacetate .[1] This removes the H-bond donor capability of the OH group, often sharpening the peaks significantly.

Summary Checklist for the Researcher

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(diamine) Complexes.[1] Organic Letters, 2(12), 1749–1751.[1] Link[1]

  • Palmer, M., et al. (2009).[1] Practical Asymmetric Synthesis of Amino Alcohols via Transfer Hydrogenation. Organic Process Research & Development, 13(6), 1113–1121.[1] Link[1]

  • Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALCEL® OD-H. Link

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-Phenyl-2-piperidinoethanol

Topic: Removing impurities from (R)-2-Phenyl-2-piperidinoethanol samples Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from (R)-2-Phenyl-2-piperidinoethanol samples Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of (R)-2-Phenyl-2-piperidinoethanol (CAS: 135286-01-0 analog). As a chiral


-amino alcohol, this compound presents specific challenges regarding regiochemical purity (vs. the 1-phenyl isomer) and enantiomeric excess (ee).

The following protocols are designed to troubleshoot common impurity profiles encountered during synthesis, particularly via the nucleophilic ring-opening of styrene oxide or reduction of phenylglycine derivatives .

Impurity Profile & Diagnostic Table

Before initiating purification, identify your impurity profile.[1] The synthesis route dictates the contaminants.

Impurity TypeSpecific CompoundOrigin/CauseDetection Method
Regioisomer 1-Phenyl-2-piperidinoethanol Major Byproduct. Result of nucleophilic attack at the

-carbon (less hindered) of styrene oxide under basic/neutral conditions.

H NMR (Shift of benzylic proton)
Enantiomer (S)-2-Phenyl-2-piperidinoethanolRacemization during synthesis or use of non-enantiopure starting material.Chiral HPLC / Polarimetry
Starting Material Styrene OxideIncomplete reaction.TLC / GC-MS
Hydrolysis Product Styrene Glycol (1-Phenyl-1,2-ethanediol)Hydrolysis of residual styrene oxide by moisture.LC-MS /

H NMR
Side Product Piperidine HydrochlorideExcess reagent forming salt during workup.

H NMR (Broad peaks)

Troubleshooting Guides (Q&A)

Category A: Regiochemical Purity (Removing the 1-Phenyl Isomer)

Q: My sample contains significant amounts of 1-phenyl-2-piperidinoethanol. How do I separate this regioisomer?

A: The separation relies on the differential solubility of their hydrochloride salts. The target compound, 2-phenyl-2-piperidinoethanol (amino group at the benzylic position), forms a hydrochloride salt with distinct lattice energy compared to its regioisomer (amino group at the terminal position).

  • Mechanism: The benzylic amine (target) is sterically more crowded than the terminal amine (impurity). This affects the packing efficiency of the salt lattice.

  • Protocol:

    • Dissolve the crude free base mixture in dry diethyl ether or ethyl acetate .

    • Cool to 0°C.

    • Slowly add 1.0 equivalent of HCl in dioxane or bubble dry HCl gas.

    • The salts will precipitate.

    • Recrystallization: Recrystallize the salt mixture from hot isopropanol (IPA) or an ethanol/ethyl acetate mixture. The target 2-phenyl isomer often crystallizes first due to lower solubility in alcohols compared to the more polar primary alcohol regioisomer.

Category B: Enantiomeric Excess (Chiral Resolution)

Q: I synthesized the compound as a racemate (or have low ee). Which resolving agent works best?

A: Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard for resolving benzylic amines. Simple tartaric acid is often insufficient for bulky amines like this. The π-π stacking interactions provided by the toluoyl groups in L-DTTA stabilize the diastereomeric salt lattice.

  • Workflow:

    • Prepare a solution of the racemic free base in methanol .

    • Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid .

    • Heat to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).

    • Filter the crystals (usually the (R)-amine salt with L-DTTA, though this must be empirically verified via XRD or rotation).

    • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure free base.

Category C: Physical State Issues (Oiling Out)

Q: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?

A: This indicates a "metastable zone" issue or the presence of residual solvent impurities (like toluene or styrene oxide).

  • Immediate Fix (Seeding): If you have any pure crystal seed, add it at the cloud point.

  • Solvent Modification: "Oiling out" often happens when the antisolvent is added too quickly.

    • Switch to a vapor diffusion method : Dissolve the compound in a minimal amount of "good" solvent (e.g., Methanol) in a small vial. Place this open vial inside a larger jar containing the "bad" solvent (e.g., Diethyl Ether). Seal the outer jar. The slow diffusion triggers controlled nucleation.

  • Trituration: If the oil is persistent, remove the solvent, add pentane or hexane , and sonicate vigorously to induce solidification.

Experimental Workflows

Workflow 1: Purification of Crude Reaction Mixture

This workflow assumes a synthesis via Styrene Oxide ring opening, which generates the highest diversity of impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomer + SM) AcidBase Acid-Base Extraction (1M HCl wash -> Separate Organic -> Basify Aqueous) Crude->AcidBase Dissolve in DCM OrganicWaste Organic Layer Waste (Styrene Oxide, Glycols, Neutral Impurities) AcidBase->OrganicWaste Remove Neutral Organics FreeBase Crude Amine Free Base AcidBase->FreeBase Basify (NaOH) & Extract SaltFormation Salt Formation (Add HCl/EtOH or Tartaric Acid) FreeBase->SaltFormation Crystallization Fractional Recrystallization (Solvent: iPrOH or EtOH/EtOAc) SaltFormation->Crystallization Filtrate Filtrate (Mother Liquor) (Enriched in Regioisomer/Wrong Enantiomer) Crystallization->Filtrate Supernatant FinalProduct Pure (R)-2-Phenyl-2-piperidinoethanol Salt Crystallization->FinalProduct Precipitate

Caption: Logical workflow for isolating basic amino alcohols from neutral starting materials and separating isomers via crystallization.

Workflow 2: Regioselectivity Mechanism (Understanding the Impurity)

Understanding why the impurity forms allows you to adjust the synthesis to minimize it upstream.

Regioselectivity StyreneOxide Styrene Oxide BasicCond Basic/Neutral Conditions (Uncatalyzed) StyreneOxide->BasicCond AcidCond Acidic/Lewis Acid Conditions (e.g., LiClO4, Metal Triflates) StyreneOxide->AcidCond BetaAttack Attack at Beta-Carbon (Less Hindered) BasicCond->BetaAttack Steric Control AlphaAttack Attack at Alpha-Carbon (Benzylic Cation Character) AcidCond->AlphaAttack Electronic Control Impurity Impurity: 1-Phenyl-2-piperidinoethanol BetaAttack->Impurity Target Target: 2-Phenyl-2-piperidinoethanol AlphaAttack->Target

Caption: Mechanistic divergence in styrene oxide ring-opening. Acid catalysis favors the desired 2-phenyl isomer.

Key Solubility & Physical Data

Use these values to design your recrystallization solvent systems.

SolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
Water InsolubleSolubleUse for Acid-Base extraction partitions.
Ethanol SolubleSoluble (Hot) / Sparingly (Cold)Excellent for recrystallization.
Isopropanol SolubleSparingly SolubleBest antisolvent for crystallization.
Diethyl Ether SolubleInsolubleUse to precipitate the salt from alcoholic solutions.
Dichloromethane Very SolubleSolubleUse for extraction; avoid for crystallization.

References

  • Regioselective Ring Opening of Epoxides

    • Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins and vic-Dihaloalkanes from Epoxides. Synthesis, 1994(03), 225-238.

    • Note: Describes the electronic vs. steric control mechanisms essential for avoiding the 1-phenyl regioisomer.
  • Chiral Resolution of Amino Alcohols

    • Perdicchia, D., et al. (2015).[2] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 16.

    • Note: While focusing on the piperidine-ethanol analog, this paper details the use of tartaric acid derivatives and enzymatic methods applicable to the phenyl-substituted variant.
  • Synthesis and Impurity Profiling of Phenyl-Piperidine Alcohols

    • Doughty, D., et al. (2018).[3] The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route Part II. Forensic Chemistry, 9, 1-11.[3]

    • Note: Provides analytical data (NMR/MS) for distinguishing regioisomers of phenyl-substituted amine precursors.
  • General Purification of Piperidine Derivatives

    • BenchChem Technical Support.[1][4] (2025).[1][2][4][5][6][7] Purification Techniques for Piperidine Derivatives.

    • Note: General protocols for acid-base extraction and salt form

Sources

Optimization

Optimizing reaction temperature for (R)-2-Phenyl-2-piperidinoethanol formation

The following technical guide addresses the optimization of reaction temperature and conditions for the synthesis of (R)-2-Phenyl-2-piperidinoethanol . This guide assumes the primary synthetic route is the nucleophilic r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction temperature and conditions for the synthesis of (R)-2-Phenyl-2-piperidinoethanol .

This guide assumes the primary synthetic route is the nucleophilic ring-opening of styrene oxide (phenyloxirane) by piperidine . This specific regioisomer (where the amine attacks the benzylic position) presents a significant chemical challenge because it opposes the standard steric preference of the reaction.

Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Phenyl-2-piperidinoethanol (the


-product ) via epoxide opening is non-trivial. Under standard thermal conditions, piperidine attacks the less hindered terminal carbon, yielding the isomeric 1-phenyl-2-piperidinoethanol  (the 

-product
).

To obtain the requested target (amine at the benzylic position), you must override steric control with electronic control , typically requiring Lewis Acid catalysis and strict temperature management.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on temperature and catalytic conditions.

ReactionPathways Reactants Styrene Oxide + Piperidine PathA Path A: Standard Thermal (Steric Control) Reactants->PathA High Temp (>60°C) No Catalyst PathB Path B: Lewis Acid Catalyzed (Electronic Control) Reactants->PathB Low/Mild Temp (20-40°C) Lewis Acid (e.g., LiOTf) Prod_Beta Major Product (Wrong Isomer) 1-Phenyl-2-piperidinoethanol (Terminal Amine) PathA->Prod_Beta Favored (>90%) Prod_Alpha TARGET PRODUCT 2-Phenyl-2-piperidinoethanol (Benzylic Amine) PathB->Prod_Alpha Favored (>80%)

Figure 1: Divergent reaction pathways. High temperatures favor the undesired regioisomer. Catalytic conditions at lower temperatures are required for the target molecule.[1]

Critical Protocol Parameters

Temperature vs. Regioselectivity Data

The following table summarizes how temperature impacts the ratio of the Target (


-amine) to the Isomer (

-amine) in the presence of a regioselective catalyst (e.g., Lithium Triflate or Metal Halides).
Reaction ConditionTemperatureConversion (24h)Regio.[2][3][4][5] Ratio (

:

)
Outcome
Thermal (No Cat) 80°C>95%5 : 95Failure (Wrong Isomer)
Thermal (No Cat) 25°C<10%10 : 90Failure (No Reaction)
Lewis Acid (LiOTf) 60°C>95%60 : 40Poor Selectivity
Lewis Acid (LiOTf) 25°C - 30°C 85-95% 92 : 8 OPTIMAL
Lewis Acid (LiOTf) 0°C40-50%95 : 5Slow Kinetics

Troubleshooting & FAQs

Q1: I am running the reaction at reflux (80°C) to improve yield, but NMR shows the wrong isomer. Why?

Diagnosis: You are operating under Thermodynamic/Steric Control . Explanation: At high temperatures without a directing catalyst, the nucleophile (piperidine) attacks the least hindered carbon (the terminal


). This yields 1-phenyl-2-piperidinoethanol.[6][7]
Solution: 
  • Lower the temperature to 25–30°C.

  • Add a Lewis Acid catalyst. Lithium Triflate (LiOTf) or Calcium Triflate (Ca(OTf)

    
    ) are highly effective. They coordinate to the epoxide oxygen, increasing the positive charge character at the benzylic carbon (electronic activation), directing the amine to attack there despite the steric hindrance.
    
Q2: I need the (R)-enantiomer. Which starting material should I use?

Diagnosis: Stereochemical Inversion Management. Explanation: The ring-opening of styrene oxide by amines generally proceeds via an


-like mechanism  (inversion of configuration), even when activated by mild Lewis acids.
  • To get (R) -2-Phenyl-2-piperidinoethanol:

  • You must start with (S)-Styrene Oxide .[2]

  • Mechanism: The piperidine attacks the benzylic carbon from the back, inverting the (S) center to (R).

Warning: If you use strong Lewis acids (like


) at higher temperatures, the mechanism may shift toward 

(carbocation intermediate), leading to racemization . Keep the temperature below 40°C to preserve chirality.
Q3: The reaction is too slow at room temperature. Can I heat it?

Diagnosis: Kinetic vs. Selectivity Trade-off. Solution: Do not exceed 45°C. Instead of heat, increase the catalyst loading or change the solvent .

  • Solvent Tip: Use Acetonitrile (MeCN) or Toluene. Avoid protic solvents (Ethanol/Methanol) if trying to force the "unnatural" benzylic attack, as hydrogen bonding can interfere with the catalyst's coordination to the epoxide.

  • Catalyst: Increasing LiOTf from 5 mol% to 10-20 mol% often fixes sluggish kinetics without requiring heat.

Q4: How do I separate the two isomers if I get a mixture?

Diagnosis: Purification Strategy. Solution: The two isomers have distinct


 values and polarities due to the proximity of the amine to the phenyl ring and the hydroxyl group.
  • Flash Chromatography: The Target (

    
    -amine) is generally less polar than the 
    
    
    
    -amine due to internal hydrogen bonding shielding.
  • Crystallization: If the product is solid, the hydrochloride salts often have significantly different solubility profiles in Ethanol/Ether mixtures.

Optimized Experimental Protocol

Objective: Synthesis of (R)-2-Phenyl-2-piperidinoethanol via Regioselective Ring Opening.

Reagents:

  • (S)-Styrene Oxide (1.0 equiv) [Note: (S) yields (R) product][2]

  • Piperidine (1.2 equiv)

  • Lithium Triflate (LiOTf) (10 mol%)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve LiOTf (0.1 mmol) in anhydrous Acetonitrile (5 mL).

  • Substrate Addition: Add (S)-Styrene Oxide (1.0 mmol) and stir for 10 minutes at Room Temperature (25°C) . This pre-complexation step is critical for regioselectivity.

  • Nucleophile Addition: Add Piperidine (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 25–30°C . Monitor by TLC or HPLC.

    • Checkpoint: Do not heat. If conversion is <50% after 12 hours, add another 5 mol% of LiOTf rather than heating.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    .[2]
  • Purification: Silica gel chromatography (Gradient: Hexanes -> 20% EtOAc/Hexanes). The target benzylic amine usually elutes before the terminal amine byproduct.

References

  • Regioselective Aminolysis of Styrene Oxide

    • Title: Metal Triflates as Efficient Catalysts for the Regioselective Ring Opening of Styrene Oxide with Amines.
    • Source:Tetrahedron Letters, Vol 44, Issue 35.
    • Relevance: Establishes LiOTf as a key catalyst for favoring the benzylic (alpha)
  • Mechanistic Insight & Temperature Control

    • Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.[3]

    • Source:ChemRxiv (Preprint/Research).
    • Relevance: Details the competition between steric and electronic factors and how temperature modulates the SN1/SN2 character of the transition st
  • Stereochemical Inversion Rules

    • Title: Nucleophilic Ring Opening of Epoxides.[8]

    • Source:Organic Chemistry Portal.
    • Relevance: General validation of the inversion mechanism (S-epoxide to R-alcohol)
  • General Piperidine Synthesis

    • Title: Optimization of Piperidine Ring Formation.[4][9]

    • Source:BenchChem Technical Support.[9]

    • Relevance: General handling of piperidine nucleophiles and purification of amino-alcohol deriv

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with (R)-2-Phenyl-2-piperidinoethanol

Introduction (R)-2-Phenyl-2-piperidinoethanol is a chiral amino alcohol frequently utilized as a building block, chiral ligand, or pharmacological intermediate. Structurally, it features a lipophilic phenyl ring, a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Phenyl-2-piperidinoethanol is a chiral amino alcohol frequently utilized as a building block, chiral ligand, or pharmacological intermediate. Structurally, it features a lipophilic phenyl ring, a basic piperidine heterocycle, and a hydrogen-bonding hydroxyl group. This unique structural triad creates complex solubility dynamics. Users frequently encounter precipitation in aqueous assays or erratic partitioning during organic extractions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these bottlenecks.

Physicochemical Profiling

To predict and manipulate the solubility of (R)-2-Phenyl-2-piperidinoethanol, we must first establish its physicochemical baseline[1].

PropertyValueMechanistic Implication
Molecular Weight 205.30 g/mol Small molecule; readily crosses lipid membranes if uncharged.
LogP (Predicted) ~2.20Moderately lipophilic; exhibits poor aqueous solubility as a free base[1].
pKa (Piperidine Nitrogen) ~8.5 - 9.0Weakly basic; readily protonates in acidic environments to form highly soluble salts.
pKa (Hydroxyl Group) ~14.0Remains neutral and un-ionized under standard physiological and assay conditions[2].
H-Bond Donors / Acceptors 1 / 2Capable of forming localized hydration shells, but overwhelmed by the lipophilic bulk of the phenyl and piperidine rings[1].

Troubleshooting FAQs

Q1: Why does (R)-2-Phenyl-2-piperidinoethanol precipitate immediately when diluted from a DMSO stock into my pH 7.4 assay buffer? Causality & Mechanism: This is a classic case of pH-dependent solubility failure. As a weakly basic drug, (R)-2-Phenyl-2-piperidinoethanol exhibits high solubility only when the environmental pH is significantly lower than the pKa of its piperidine nitrogen[3]. At pH 7.4, the nitrogen (pKa ~8.5) is largely deprotonated, shifting the equilibrium toward the lipophilic free base (LogP ~2.2). When the DMSO concentration drops upon dilution into the aqueous buffer, the free base exceeds its kinetic solubility limit. The hydrophobic collapse of the phenyl and piperidine rings forces the compound to "crash out" of solution[4],[5]. Resolution: To prevent this, either pre-dilute the compound in a slightly acidic buffer (pH 5.5-6.0) before introducing it to the neutral assay, or maintain a higher concentration of a co-solvent (e.g., 0.5% - 1.0% DMSO) coupled with vigorous vortexing to sustain a supersaturated state[5].

Q2: How can I prepare a highly concentrated aqueous stock solution for in vivo dosing without using toxic levels of organic solvents? Causality & Mechanism: In vivo formulations require strictly aqueous vehicles, but the free base form of this amino alcohol is practically insoluble in water. You must exploit the molecule's ionizable amine. By introducing a stoichiometric amount of a strong acid, you force the protonation of the piperidine lone pair. This transforms the lipophilic free base into a highly polar, water-soluble cationic salt (e.g., a hydrochloride or mesylate salt)[3]. Resolution: Follow Protocol 1 below to generate the hydrochloride salt in situ. This self-validating system ensures complete dissolution without relying on DMSO or Tween.

Q3: I am observing erratic crystallization and poor yields during the organic extraction phase of my scale-up synthesis. How do I resolve this? Causality & Mechanism: Erratic organic extraction of basic amino alcohols usually stems from an improperly buffered aqueous phase. If the aqueous phase is near neutral pH (e.g., pH 7-8), the compound exists as a dynamic mixture of the water-soluble protonated salt and the organic-soluble free base. This causes emulsion formation and poor partitioning into the organic layer. Resolution: Before extracting with an organic solvent (like Ethyl Acetate or Dichloromethane), adjust the aqueous phase to pH > 10.5 using 1M NaOH. This ensures 100% of the compound is in the uncharged free base form, driving complete partitioning into the organic layer.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution via Salt Formation (In Vivo / In Vitro)

Objective: Convert the insoluble free base into a highly soluble hydrochloride salt.

  • Weighing: Accurately weigh 20.5 mg (0.1 mmol) of (R)-2-Phenyl-2-piperidinoethanol free base into a clean glass vial.

  • Acid Addition: Add exactly 1.0 mL of 0.1 M aqueous HCl. This provides a precise 1:1 stoichiometric ratio of acid to the basic piperidine nitrogen.

  • Agitation: Vortex the suspension vigorously for 2-3 minutes. The cloudy suspension will transition to a completely clear solution as the ion-dipole interactions of the newly formed salt overcome the lattice energy of the solid.

  • Validation: Measure the pH of the resulting solution using a micro-probe. It should read between 4.5 and 5.5. If the solution remains cloudy, sonicate for 5 minutes at 37°C to break up persistent aggregates.

  • Dilution: Dilute this 100 mM stock solution with your desired buffer (e.g., PBS) to the final working concentration.

Protocol 2: DMSO Stock Preparation and Serial Dilution to Prevent "Crashing Out"

Objective: Prepare a DMSO stock and execute a dilution strategy that prevents kinetic precipitation in neutral assays[5].

  • Stock Preparation: Dissolve the compound in anhydrous, high-purity DMSO to create a 10 mM stock. Store tightly sealed at -20°C to prevent moisture ingress, which drastically reduces solubility[5].

  • Intermediate Dilution: Instead of diluting directly from 10 mM into the aqueous buffer, create an intermediate stock (e.g., 1 mM) in 50% DMSO / 50% Assay Buffer.

  • Final Addition: Add the intermediate stock dropwise to the final assay buffer under continuous vortexing. This prevents localized high concentrations of the free base from nucleating into crystals.

  • Turbidity Check (Quality Control): Before adding cells or enzymes, read the assay plate at 620 nm in a spectrophotometer. A significant increase in absorbance compared to a blank well indicates micro-precipitation[6].

Mechanistic Pathway & Workflow Diagrams

SolubilityWorkflow Start Solubility Issue Detected CheckMedia Target Media? Start->CheckMedia Aqueous Aqueous Buffer (In Vitro / In Vivo) CheckMedia->Aqueous Yes Organic Organic Solvent (Extraction / Synthesis) CheckMedia->Organic No pHCheck Check pH vs pKa Aqueous->pHCheck FreeBase Ensure Free Base (pH > 10 extraction) Organic->FreeBase SaltForm Form HCl Salt (pH < 6) pHCheck->SaltForm Low pH Allowed Cosolvent Add DMSO/Tween (pH 7.4) pHCheck->Cosolvent Neutral pH Required

Decision matrix for resolving (R)-2-Phenyl-2-piperidinoethanol solubility across different media.

ProtonationState Acidic Acidic Basic Basic Acidic->Basic Add Base (OH-) Basic->Acidic Add Acid (H+)

pH-dependent protonation state and its direct effect on phase solubility.

References

Sources

Optimization

Technical Support Center: Stability of (R)-2-Phenyl-2-piperidinoethanol

Prepared by: Senior Application Scientist, Pharmaceutical Development This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of (R)...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of (R)-2-Phenyl-2-piperidinoethanol. The following sections provide in-depth mechanistic insights, troubleshooting advice for common experimental issues, and validated protocols for conducting stability studies, with a specific focus on degradation under acidic conditions.

Core Stability Profile & Mechanistic Insights

(R)-2-Phenyl-2-piperidinoethanol is a chiral molecule featuring a tertiary alcohol and a piperidine ring, structural motifs common in many pharmaceutical agents.[1][2][3] Understanding its stability is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.[4]

The primary vulnerability of this molecule, particularly under acidic conditions, is its tertiary alcohol functional group adjacent to a stabilizing phenyl group. This structure is highly susceptible to acid-catalyzed dehydration via an E1 (Elimination, Unimolecular) mechanism.[5][6][7]

The reaction proceeds in three main steps:

  • Protonation: The lone pair of electrons on the hydroxyl group's oxygen atom attacks a proton (H+) from the acidic medium. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+), water.[6][7]

  • Formation of a Carbocation: The protonated alcohol spontaneously loses a water molecule, generating a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the attached alkyl groups and, significantly, resonance stabilization from the adjacent phenyl ring.

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. This results in the formation of an alkene degradation product.[5]

The proposed degradation pathway is visualized below.

G A (R)-2-Phenyl-2-piperidinoethanol (Parent Compound) B Protonated Alcohol (Oxonium Ion Intermediate) A->B + H+ (from acid) C Tertiary Carbocation (Resonance Stabilized) B->C - H2O (Loss of leaving group) D Alkene Degradation Product (e.g., 1-phenyl-1-(piperidin-2-yl)ethene) C->D - H+ (Deprotonation)

Caption: Proposed E1 dehydration pathway under acidic conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My HPLC analysis shows a rapid and significant loss of the (R)-2-Phenyl-2-piperidinoethanol peak shortly after preparing a solution in an acidic mobile phase or diluent. What is happening?

A1: This observation is highly indicative of the acid-catalyzed dehydration described in Section 1. The tertiary alcohol on your molecule is readily eliminated in the presence of an acid to form a more stable alkene. The rate of this degradation is dependent on the acid concentration (pH) and temperature. To confirm this, analyze your sample for the appearance of a new, less polar peak corresponding to the alkene degradant.

Solution:

  • pH Control: For analytical purposes, ensure your sample diluent and mobile phase are at a pH where the molecule is stable (typically neutral or slightly basic). If the experiment requires acidic conditions, conduct it at reduced temperatures (e.g., 2-8 °C) to slow the degradation rate.

  • Time Sensitivity: Analyze samples immediately after preparation to minimize in-situ degradation.

Q2: I'm performing a forced degradation study using hydrochloric acid and observe a primary degradation product, but my mass balance is below 95%. Where is the remaining mass?

A2: While dehydration is the primary pathway, incomplete mass balance suggests other issues. Forced degradation studies are designed to stress the molecule, which can sometimes lead to secondary degradation or products that are not easily detected.[8]

Possible Causes & Solutions:

  • Secondary Degradation: The initial alkene product might be unstable under the stress conditions and could be degrading further into smaller, more polar fragments that are not retained on your reversed-phase HPLC column.

  • Non-Chromophoric Products: Some degradation products may lack a UV chromophore, rendering them invisible to standard UV detectors. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for these.

  • Precipitation: A degradant could be insoluble in your sample diluent. Visually inspect your vials for any precipitate. If observed, attempt to dissolve it in a stronger organic solvent for analysis.

Q3: When I used concentrated sulfuric acid to stress my sample, the solution turned dark brown or black. What causes this?

A3: This phenomenon is known as charring.[5] Concentrated sulfuric acid is a strong dehydrating agent but also a powerful oxidizing agent, especially at elevated temperatures. It is likely causing extensive, non-specific decomposition of the organic molecule into a complex mixture of polymeric or carbonaceous material, rather than the desired specific degradation pathway.

Solution:

  • Use Non-Oxidizing Acids: For controlled acid hydrolysis studies, use non-oxidizing acids like hydrochloric acid (HCl) or phosphoric acid (H₃PO₄).[5]

  • Control Acid Concentration: Start with milder acid concentrations (e.g., 0.1 M or 1 M HCl) and moderate temperatures (e.g., 60-80 °C). The goal of a forced degradation study is to achieve 5-20% degradation, not complete destruction of the molecule.[9]

Experimental Protocol: Forced Degradation Study

This section provides a detailed protocol for conducting a forced degradation study to investigate the stability of (R)-2-Phenyl-2-piperidinoethanol under acidic conditions, consistent with ICH guidelines.[10]

Objective: To identify the primary degradation products of (R)-2-Phenyl-2-piperidinoethanol under acidic stress and to develop a stability-indicating analytical method.

Workflow Visualization:

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN:H2O) stress 2. Apply Stress (Add 1 M HCl, mix) prep->stress incubate 3. Incubate (e.g., 60°C for 24h) stress->incubate neutralize 4. Neutralize & Dilute (Add 1 M NaOH, dilute with mobile phase) incubate->neutralize analyze 5. HPLC-UV/MS Analysis neutralize->analyze evaluate 6. Data Evaluation (Peak Purity, Mass Balance) analyze->evaluate

Caption: Step-by-step workflow for acid stress testing.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve approximately 10 mg of (R)-2-Phenyl-2-piperidinoethanol in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Transfer 1 mL of the stock solution into a 10 mL vial.

    • Add 1 mL of 1 M Hydrochloric Acid (HCl).

    • Cap the vial securely and gently mix.

    • Place the vial in a controlled temperature oven or water bath at 60 °C.

    • Prepare a control sample by adding 1 mL of water instead of 1 M HCl and store it at 2-8 °C.

  • Time-Point Sampling:

    • Withdraw aliquots from the stressed sample at predetermined time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot by adding an equimolar amount of 1 M Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analytical Method (Example):

    • Technique: HPLC with UV and/or Mass Spectrometric detection.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and/or MS in positive ion mode.

  • Data Analysis and Presentation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the relative percentage of each degradation product formed.

    • Calculate the mass balance to ensure all major components are accounted for.

    • Summarize the data in a clear, tabular format.

Table 1: Example Stability Data under Acidic Stress (1 M HCl at 60 °C)

Time Point (Hours)(R)-2-Phenyl-2-piperidinoethanol (%)Degradant 1 (%)Mass Balance (%)
0100.00.0100.0
294.55.499.9
881.218.699.8
2455.744.199.8
Frequently Asked Questions (FAQs)

Q1: Why is it so important to evaluate the acid stability of (R)-2-Phenyl-2-piperidinoethanol? A1: Understanding acid stability is crucial for several reasons in drug development. If the compound is intended for oral administration, it must survive the highly acidic environment of the stomach.[8] Additionally, acidic excipients may be used in formulation, and the stability of the active pharmaceutical ingredient (API) in their presence must be confirmed. Finally, acidic conditions may be used during the synthesis or purification of the API, and understanding potential degradation is essential for process control and impurity management.

Q2: What are the official regulatory guidelines I should follow for these studies? A2: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the primary guidelines. Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, including the concept of stress testing (forced degradation).[10][11][12] These studies are essential to identify potential degradants and develop stability-indicating analytical methods.[13]

Q3: Besides dehydration, are there any other degradation pathways I should be concerned about? A3: While acid-catalyzed dehydration is the most probable pathway, other stress conditions can reveal different vulnerabilities. For instance, the tertiary amine in the piperidine ring could be susceptible to oxidation (e.g., using hydrogen peroxide) to form an N-oxide.[8] Therefore, a comprehensive forced degradation study should also include oxidative, basic, thermal, and photolytic stress conditions to build a complete stability profile of the molecule.[13][14]

Q4: How do I prove my analytical method is "stability-indicating"? A4: A method is considered stability-indicating when it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To prove this, you must analyze samples from forced degradation studies. The method must demonstrate baseline separation between the parent compound peak and all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector or mass spectrometer) should be performed to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.[4]

References
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Quality Guidelines. ICH.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Unchained Labs.
  • Safety Data Sheet for 2-Piperidineethanol. Fisher Scientific.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation – A Review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Benchchem.
  • Cas 497-88-1,(αS,2S)-1-Methyl-α-phenyl-2-piperidineethanol. lookchem.
  • 2-Phenyl-2-piperidin-1-yl-ethanol. Sigma-Aldrich.
  • Piperidine-2-ethanol Safety D
  • A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
  • Phenyl-substituted N-piperonylpiperidine derivatives synthesized and...
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • Process for preparing 2-piperidineethanol compounds.
  • Troubleshooting low yield in the dehydr
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • General features of acid catalyzed dehydr
  • Stability and degradation of 2-(Phenylthio)ethanol under different conditions. Benchchem.
  • Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi.
  • Dehydration of more complic
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • 2-Piperidinoethanol Chemical Properties,Uses,Production. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Phenyl-Piperidinoethanol Isomers

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when separating basic chiral amino alcohols like phenyl-piperidinoethanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when separating basic chiral amino alcohols like phenyl-piperidinoethanol. This compound class—characterized by a bulky, highly basic piperidine ring, a hydroxyl group, and a phenyl ring—presents unique chromatographic hurdles, most notably severe peak tailing and complex stereoisomeric resolution.

This guide is engineered to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating troubleshooting protocols to achieve robust enantiomeric separation.

Section 1: Core Principles & Chiral Recognition Mechanisms

To successfully separate phenyl-piperidinoethanol isomers, one must understand the causality behind the analyte-stationary phase interactions. We strongly recommend using polysaccharide-based carbamate Chiral Stationary Phases (CSPs) , such as Amylose tris-(3,5-dimethylphenylcarbamate) or Cellulose tris-(3,5-dimethylphenylcarbamate)[1].

The Mechanistic Triad of Separation

The separation of these enantiomers relies on the formation of transient, reversible diastereomeric complexes between the analyte and the CSP[2]. This is driven by three simultaneous interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) group of phenyl-piperidinoethanol interacts with the carbamate linkages (C=O and NH) of the CSP[2].

  • π-π Interactions: The phenyl ring of the analyte aligns with the aromatic rings of the CSP's derivatized selector[2].

  • Steric Inclusion: The analyte must physically fit into the helical chiral grooves of the polysaccharide backbone[1].

The Critical Role of Diethylamine (DEA)

Because phenyl-piperidinoethanol contains a highly basic piperidine nitrogen (pKa ~10-11), it is highly prone to secondary interactions with weakly acidic residual silanol groups (Si-OH) on the underlying silica support of the column[3]. These secondary interactions are kinetically slow and result in severe peak tailing or complete irreversible adsorption. The addition of a basic modifier—specifically 0.1% Diethylamine (DEA) —is mandatory in normal phase conditions. DEA acts as a sacrificial competitor, dynamically masking the silanol sites so the analyte interacts purely with the chiral selector[3][4].

Mechanism Analyte Phenyl-piperidinoethanol (Basic Amine + OH + Phenyl) CSP Polysaccharide Carbamate CSP (e.g., Amylose/Cellulose) Analyte->CSP H-Bonding (-OH to Carbamate) Analyte->CSP π-π Interaction (Phenyl rings) Analyte->CSP Steric Inclusion (Chiral Grooves) Silanol Residual Silanols (Si-OH) (Silica Support) Analyte->Silanol Unwanted Secondary Interaction (Causes Peak Tailing) DEA Diethylamine (DEA) (Mobile Phase Additive) DEA->Silanol Competitive Binding (Masks Silanols)

Mechanistic mapping of chiral recognition and silanol masking by DEA in HPLC.

Section 2: Standard Operating Procedure (Method Development)

This self-validating protocol is designed for initial method screening and optimization in Normal Phase (NP) chromatography[5].

Step 1: Column and System Preparation

  • Column: Select a 250 mm x 4.6 mm, 5 µm polysaccharide-based column (e.g., Amylose-based Chiralpak AD-H or Cellulose-based Chiralcel OD-H).

  • System Flush: Ensure the HPLC system is free of aqueous buffers to prevent immiscibility with normal phase solvents. Flush lines with 100% Isopropanol (IPA) before introducing Hexane.

Step 2: Mobile Phase Formulation

  • Prepare a base mixture of Hexane : Isopropanol (90:10, v/v) .

  • Add exactly 0.1% (v/v) Diethylamine (DEA) . Mix thoroughly and degas. Note: Use high-purity, fresh DEA, as degraded DEA loses its masking efficacy.

Step 3: Equilibration (Critical Step)

  • Pump the mobile phase at 1.0 mL/min.

  • Self-Validation Check: Chiral columns require extended equilibration when basic additives are introduced. Flush for at least 20-30 column volumes (~60 minutes) to ensure DEA has fully coated the stationary phase[4]. Baseline UV absorbance must be perfectly stable.

Step 4: Sample Preparation & Injection

  • Dissolve the racemic phenyl-piperidinoethanol standard in the exact mobile phase to a concentration of 0.5 - 1.0 mg/mL. Dissolving in a stronger solvent will cause peak distortion[4].

  • Inject 5 - 10 µL. Monitor UV absorbance at 210 nm and 254 nm.

Step 5: System Suitability Evaluation

  • Calculate the Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
  • Acceptance Criteria:

    
     (baseline separation) and 
    
    
    
    (symmetric peaks).

Section 3: Troubleshooting Guide & FAQs

Q1: My phenyl-piperidinoethanol peaks are severely tailing ( ), even though I am using a chiral column. How do I fix this?

Application Scientist Answer: Peak tailing for piperidine derivatives is almost exclusively caused by secondary interactions with residual silanols[3]. If you are not using a basic modifier, add 0.1% DEA to your mobile phase immediately. If you are using DEA and still see tailing, ensure your column has been adequately equilibrated (DEA takes time to saturate the active sites). Additionally, check for column overload; reduce your injection volume to 2 µL to see if peak symmetry improves[4].

Q2: I have partial separation ( ), but the peaks are co-eluting. How do I increase chiral resolution?

Application Scientist Answer: Resolution in normal phase chiral HPLC is highly sensitive to the alcohol modifier. First, try reducing the Isopropanol (IPA) content from 10% to 5% or 2%. A lower alcohol percentage increases retention time, allowing the analyte more time to interact with the chiral grooves[4]. If reducing IPA fails, swap the modifier entirely: change from Hexane/IPA to Hexane/Ethanol. Ethanol provides a different hydrogen-bonding network and steric profile, often dramatically altering enantioselectivity[2].

Q3: My retention times are drifting later with every subsequent injection. Is my column degrading?

Application Scientist Answer: It is highly unlikely your column is degrading. Retention time drift in normal phase is typically caused by the selective evaporation of the highly volatile non-polar solvent (Hexane)[6]. As Hexane evaporates from the solvent reservoir, the relative concentration of the alcohol modifier increases, which should technically decrease retention. If retention is increasing, the issue is likely insufficient initial column equilibration with the DEA additive[6]. Ensure your solvent bottles are tightly capped with proper venting valves, and flush the column for an additional 30 minutes before restarting the sequence.

Quantitative Troubleshooting Matrix
SymptomPrimary CauseImmediate Corrective ActionSecondary Action
Severe Peak Tailing (

)
Unmasked silanol interactionsAdd/Increase DEA to 0.1% - 0.2%[3]Reduce injection volume
Poor Resolution (

)
Suboptimal H-bonding kineticsDecrease Alcohol % (e.g., 10% to 5%)[4]Switch Alcohol (IPA

EtOH)
Retention Time Drift Incomplete DEA equilibrationFlush column with 20+ column volumesCheck for Hexane evaporation
High Backpressure Frit blockage or solvent shockFlush with 100% IPA at 0.5 mL/minReplace guard cartridge

Section 4: Diagnostic Workflow

Follow this logical decision tree when optimizing your separation parameters.

Workflow Start Start Method Development (Normal Phase) Eval Evaluate Chromatogram Start->Eval Tail Issue: Peak Tailing (Tf > 1.5) Eval->Tail Broad/Asymmetric Res Issue: Poor Resolution (Rs < 1.5) Eval->Res Co-elution Opt Optimal: Rs > 1.5, Tf < 1.2 Eval->Opt Baseline Separation FixTail Add/Increase DEA (0.1% - 0.2%) Ensure Equilibration Tail->FixTail FixRes Adjust Hexane:Alcohol Ratio or Change Alcohol (EtOH to IPA) Res->FixRes FixTail->Eval FixRes->Eval ChangeCSP Screen Alternative CSP (e.g., Amylose to Cellulose) FixRes->ChangeCSP If Rs still < 1.5 ChangeCSP->Eval

Decision tree for troubleshooting and optimizing chiral HPLC separations of basic amines.

References

  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC (National Institutes of Health). Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (R)-2-Phenyl-2-piperidinoethanol

Title: Technical Guide: 1H NMR Analysis of (R)-2-Phenyl-2-piperidinoethanol Subtitle: Structural Validation, Regioisomer Discrimination, and Enantiomeric Purity Assays Executive Summary (R)-2-Phenyl-2-piperidinoethanol (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: 1H NMR Analysis of (R)-2-Phenyl-2-piperidinoethanol Subtitle: Structural Validation, Regioisomer Discrimination, and Enantiomeric Purity Assays

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a critical chiral β-amino alcohol intermediate, often employed as a chiral auxiliary or ligand in asymmetric synthesis. Its structural integrity is defined by two critical quality attributes (CQAs):

  • Regioisomeric Purity: Distinguishing the target primary alcohol (2-phenyl-2-piperidinoethanol) from the secondary alcohol byproduct (1-phenyl-2-piperidinoethanol).

  • Enantiomeric Excess (ee): Quantifying the ratio of (R)- to (S)-enantiomers, which are indistinguishable by standard NMR.

This guide provides a comparative analysis of NMR methodologies to validate these attributes, recommending Chiral Solvating Agents (CSAs) over traditional derivatization for routine high-throughput analysis.

Structural Validation: The Achiral Baseline

Before assessing chiral purity, the chemical structure must be confirmed. The primary challenge is distinguishing the target from its regioisomer, which often co-elutes during synthesis (e.g., from styrene oxide ring-opening).

Diagnostic Signals (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Aromatic (Ph) 7.20 – 7.40Multiplet5HPhenyl ring protons.[1]
Benzylic Methine (H-2) 3.45 – 3.60 dd1HCritical Diagnostic: Attached to N and Ph. Upfield relative to the regioisomer's benzylic hydroxyl methine (~4.7 ppm).
Hydroxymethyl (H-1a, H-1b) 3.90 – 4.10 m (ABX)2HDiastereotopic protons adjacent to OH. Confirms primary alcohol structure.
Piperidine (

-CH₂)
2.30 – 2.60Multiplet4HProtons adjacent to Nitrogen. Broadened by ring inversion.
Piperidine (

-CH₂)
1.40 – 1.65Multiplet6HRemote ring protons.
Hydroxyl (-OH) 2.50 – 3.50Broad Singlet1HExchangeable; shift varies with concentration/temperature.
Regioisomer Discrimination Logic
  • Target (Primary Alcohol): The benzylic proton is attached to Nitrogen . It appears shielded (~3.5 ppm).

  • Impurity (Secondary Alcohol): The benzylic proton is attached to Oxygen . It appears deshielded (~4.7 ppm).

  • Action: If a signal at

    
     4.7 is observed, the sample contains the unwanted 1-phenyl-2-piperidinoethanol regioisomer.
    

Comparative Analysis: Enantiomeric Purity Determination

Standard NMR cannot distinguish the (R)- and (S)-enantiomers. To measure enantiomeric excess (ee), a chiral environment must be introduced.[2][3][4] Below is a comparison of the three primary methodologies.

Method Comparison Matrix
FeatureMethod A: Chiral Solvating Agent (CSA) Method B: Chiral Shift Reagent (CSR) Method C: Covalent Derivatization
Reagent (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA)Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate])(R)-Mosher's Acid Chloride (MTPA-Cl)
Mechanism Non-covalent Diastereomeric Ion PairingParamagnetic ComplexationCovalent Ester/Amide Bond Formation
Sample Recovery High (Extraction/Basification)Low (Difficult to separate metal)None (Chemically altered)
Resolution (

)
Moderate (0.02 – 0.1 ppm)High (> 0.5 ppm)High (via ¹⁹F NMR)
Throughput Fast (< 10 mins)Medium (Titration required)Slow (Synthesis + Workup required)
Recommendation Primary Choice for Routine QC Secondary Choice (if CSA fails)Use for Absolute Configuration Assignment
Recommended Protocol: Method A (CSA with BNPPA)

The amine functionality of the piperidine ring makes this molecule an ideal candidate for acid-base pairing with a chiral phosphoric acid.

  • Principle: The basic Nitrogen of the piperidine is protonated by the chiral acid, forming a diastereomeric salt pair:

    
     vs. 
    
    
    
    . These pairs have distinct geometries and magnetic environments.[2]
  • Observation: The benzylic methine proton (H-2) or the piperidine

    
    -protons will split into two sets of signals.
    
  • Calculation:

    
    
    

Experimental Protocols

Standard Sample Preparation (Achiral)
  • Weigh 5–10 mg of (R)-2-Phenyl-2-piperidinoethanol.

  • Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual drying agents) to prevent line broadening.

CSA Titration Protocol (Chiral Analysis)
  • Baseline Scan: Acquire a standard ¹H NMR spectrum of the free base (approx. 10 mg in 0.6 mL CDCl₃).

  • Addition: Add 1.0 equivalent of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate directly to the NMR tube.

  • Mixing: Cap and invert the tube until the solid dissolves (sonication may be required).

  • Acquisition: Acquire the spectrum.

  • Analysis: Zoom into the benzylic region (3.4 – 3.7 ppm). If the sample is racemic, you will see two distinct doublets. If it is pure (R), you will see a single doublet (shifted downfield due to protonation).

Visualizations

Figure 1: Analytical Decision Matrix

This workflow illustrates the logical steps from crude synthesis to validated pure product.

AnalyticalWorkflow Synthesis Crude Synthesis Product HNMR_Std 1H NMR (CDCl3) Standard Spectrum Synthesis->HNMR_Std RegioCheck Check Benzylic Shift (H-2) HNMR_Std->RegioCheck Impurity Signal @ 4.7 ppm (Secondary Alcohol) RegioCheck->Impurity Deshielded (>4.5ppm) Target Signal @ 3.5 ppm (Primary Alcohol) RegioCheck->Target Shielded (<4.0ppm) ChiralCheck Add Chiral Solvating Agent (BNPPA) Target->ChiralCheck SplitCheck Check H-2 Splitting ChiralCheck->SplitCheck Racemic Double Signal Observed (Low ee) SplitCheck->Racemic Split Peaks Pure Single Signal Observed (High ee) SplitCheck->Pure Single Peak

Caption: Figure 1. Decision tree for validating regioisomeric and enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol.

Figure 2: Signal Splitting Logic (H-1 Methylene)

The diastereotopic nature of the CH₂ protons adjacent to the OH group creates a complex splitting pattern (ABX system).

SplittingTree H1 H-1 Protons (CH2-OH) ChiralCenter Chiral Influence (C-2 Asymmetry) H1->ChiralCenter Ha H-1a (Pro-R) ChiralCenter->Ha Non-equivalent Hb H-1b (Pro-S) ChiralCenter->Hb Non-equivalent Coupling Geminal Coupling (J ~11Hz) + Vicinal Coupling (H-2) Ha->Coupling Hb->Coupling Result Multiplet / dd 3.90 - 4.10 ppm Coupling->Result

Caption: Figure 2. Origin of the complex multiplet signal for the hydroxymethyl protons due to diastereotopicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR principles for amino alcohols).
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. Link

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17–118. Link

  • PubChem. (2024). "(R)-2-(Piperidin-2-yl)ethanol Compound Summary." National Library of Medicine. Link

Sources

Comparative

Mass spectrometry fragmentation pattern of (R)-2-Phenyl-2-piperidinoethanol

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (R)-2-Phenyl-2-piperidinoethanol against its primary regioisomeric alternative, 1-Phenyl-2-piperidinoethanol .[1] [1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (R)-2-Phenyl-2-piperidinoethanol against its primary regioisomeric alternative, 1-Phenyl-2-piperidinoethanol .[1]

[1]

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS: 154472-05-6) is a chiral


-amino alcohol frequently employed as a ligand in asymmetric synthesis and a structural motif in pharmaceutical intermediates.[1] Its analysis is often complicated by its regioisomer, 1-Phenyl-2-piperidinoethanol , which shares the exact molecular formula (

, MW 205.[1]3) and similar polarity.

This guide establishes a definitive MS differentiation strategy. The core distinction lies in the nitrogen-directed


-cleavage  mechanism:
  • Target Compound (2-Phenyl-): Yields a high-mass diagnostic fragment at

    
     174 .[1]
    
  • Alternative (1-Phenyl-): Yields a low-mass diagnostic base peak at

    
     98 .[1]
    

Structural & Mechanistic Analysis

The Compounds

To understand the fragmentation, we must first visualize the connectivity.

FeatureTarget: (R)-2-Phenyl-2-piperidinoethanol Alternative: 1-Phenyl-2-piperidinoethanol
Structure


Connectivity Piperidine and Phenyl are geminal (on C2).[1]Piperidine and Phenyl are vicinal (C2 & C1).
IUPAC 2-Phenyl-2-(piperidin-1-yl)ethanol1-Phenyl-2-(piperidin-1-yl)ethanol
Fragmentation Mechanics (Electron Ionization - 70 eV)

In Electron Ionization (EI), the radical cation forms primarily at the nitrogen lone pair due to its low ionization energy. The dominant fragmentation pathway is


-cleavage , where the bond adjacent to the radical site breaks to stabilize the charge via resonance (forming an iminium ion).[2][3]
Pathway A: Target Compound Fragmentation [1]
  • Ionization:

    
     forms at the piperidine nitrogen (
    
    
    
    205).
  • 
    -Cleavage:  The 
    
    
    
    bond breaks.[1][2][4] The radical electron pairs with the bond electron to form a double bond (
    
    
    ), ejecting the substituent on the
    
    
    -carbon.
  • Loss: The hydroxymethyl radical (

    
    , mass 31) is lost.
    
  • Result: A stable iminium ion

    
     at 
    
    
    
    174
    .
Pathway B: Alternative Compound Fragmentation [1]
  • Ionization:

    
     forms at the piperidine nitrogen (
    
    
    
    205).
  • 
    -Cleavage:  The 
    
    
    
    bond breaks.[1][2][4]
  • Loss: The hydroxybenzyl radical (

    
    , mass 107) is lost.
    
  • Result: A stable iminium ion

    
     at 
    
    
    
    98
    .

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for unambiguous identification.

FragmentationPathway M_Target Target: (R)-2-Phenyl-2-piperidinoethanol (MW 205) Ion_Target Molecular Ion (M+.) Radical on Nitrogen M_Target->Ion_Target EI (70eV) M_Alt Alternative: 1-Phenyl-2-piperidinoethanol (MW 205) Ion_Alt Molecular Ion (M+.) Radical on Nitrogen M_Alt->Ion_Alt EI (70eV) Frag_Target Base Peak: m/z 174 [Ph-CH=N-Pip]+ Ion_Target->Frag_Target Alpha-Cleavage Loss_Target Loss of .CH2OH (Mass 31) Ion_Target->Loss_Target Frag_Alt Base Peak: m/z 98 [CH2=N-Pip]+ Ion_Alt->Frag_Alt Alpha-Cleavage Loss_Alt Loss of .CH(OH)Ph (Mass 107) Ion_Alt->Loss_Alt

Caption: Divergent


-cleavage pathways driven by the piperidine nitrogen location.

Comparative Data Analysis

The following table summarizes the diagnostic ions observed in GC-MS (EI) analysis.

Ion TypeTarget: (R)-2-Phenyl-2-piperidinoethanolAlternative: 1-Phenyl-2-piperidinoethanolInterpretation
Molecular Ion (

)
205 (Weak/Medium)205 (Weak)Non-diagnostic (Same MW).[1]
Base Peak (100%)

174

98
Primary Differentiator.
Secondary Ions

84 (Piperidine ring)

84 (Piperidine ring)
Common to piperidine derivatives.
Aromatic Ions

91 (Tropylium), 77

107 (Hydroxybenzyl), 77
107 is specific to the Alternative.
Loss (

)

(Loss of hydroxymethyl)

(Loss of hydroxybenzyl)
Confirms side chain structure.[1]
TMS Derivatization (Validation Step)

If the underivatized spectra are ambiguous due to thermal degradation, Trimethylsilyl (TMS) derivatization is the gold standard validation protocol.

  • Reaction:

    
    .
    
  • Mass Shift:

    
     Da. New Molecular Ion: 
    
    
    
    277.[1]
CompoundDerivatized Base PeakMechanism
Target (TMS)

174
Loss of

(Mass 103).[1] The charge remains on the N-containing fragment (Mass 174).
Alternative (TMS)

98
Loss of

(Mass 179). The charge remains on the N-containing fragment (Mass 98).

Insight: Note that the base peak m/z value does not change after derivatization for these specific isomers. This is because the TMS group is attached to the leaving neutral radical, not the detected cation. This robustness makes the method highly reliable.

Experimental Protocols

Protocol A: GC-MS Identification

Objective: Differentiate isomers in a raw reaction mixture.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, 230°C.

  • Data Analysis: Extract Ion Chromatograms (EIC) for

    
     174 and 
    
    
    
    98.
    • Self-Validation: If peak at

      
       X has base peak 174, confirm identity as 2-Phenyl-2-piperidinoethanol .[1]
      
Protocol B: TMS Derivatization (For Complex Matrices)

Objective: Confirm alcohol functionality and improve peak shape.

  • Aliquot: Take 50 µL of the methanolic sample into a GC vial.

  • Evaporate: Dry under nitrogen stream.

  • Reagent: Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

  • Incubate: 60°C for 30 minutes.

  • Reconstitute: Add 200 µL Ethyl Acetate (anhydrous).

  • Analyze: Inject 1 µL using Protocol A.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining -cleavage mechanisms in amines).
  • PubChem Database. (2023). Compound Summary: 1-Phenyl-2-piperidin-1-ylethanol (CID 17202).[1] National Library of Medicine. Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for nitrogen-directed fragmentation rules).

  • NIST Mass Spectral Library. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of (R)-2-Phenyl-2-piperidinoethanol using FTIR

This guide provides a comprehensive framework for the validation of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical development, using Fourier Transform Infrared (FTIR) spectroscopy. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of (R)-2-Phenyl-2-piperidinoethanol, a chiral molecule of interest in pharmaceutical development, using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present a detailed protocol for spectral acquisition, and objectively compare the utility of FTIR with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound validation process.

Introduction: The Imperative for Structural Verification

In the realm of pharmaceutical development, the precise structural elucidation and consistent identification of active pharmaceutical ingredients (APIs) and key intermediates are paramount. (R)-2-Phenyl-2-piperidinoethanol, a chiral amino alcohol, possesses a specific stereochemistry that can be critical to its pharmacological activity and safety profile. Therefore, a reliable and validated analytical method for its identification is a regulatory and scientific necessity.

FTIR spectroscopy serves as a rapid, non-destructive, and highly specific technique for identity testing. It provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This guide will walk through the process of obtaining and validating the FTIR spectrum of (R)-2-Phenyl-2-piperidinoethanol, ensuring the identity and integrity of the compound.

Foundational Principles: Why FTIR for Identity Testing?

FTIR spectroscopy is a cornerstone of pharmaceutical quality control for material identification.[1] The technique's power lies in its ability to generate a detailed vibrational spectrum that is unique to a specific molecule's structure.[2] For a molecule like (R)-2-Phenyl-2-piperidinoethanol, with its distinct phenyl, piperidine, and hydroxyl functional groups, FTIR provides a wealth of information for unambiguous identification.

It is crucial to understand, however, that conventional FTIR spectroscopy is insensitive to chirality.[3] Enantiomers, being mirror images, possess the same vibrational modes and therefore produce identical FTIR spectra. Consequently, while FTIR is an excellent tool for confirming the chemical structure and identifying the presence of the correct functional groups, it cannot differentiate between the (R) and (S) enantiomers. This inherent limitation necessitates the use of complementary chiral-specific techniques, which will be discussed in the comparative analysis section of this guide.

Experimental Design: A Step-by-Step Protocol for FTIR Analysis

The choice of sampling technique and instrumental parameters is critical for acquiring a high-quality and reproducible FTIR spectrum. Given that (R)-2-Phenyl-2-piperidinoethanol is likely a solid or a viscous liquid at room temperature, Attenuated Total Reflectance (ATR)-FTIR is the recommended sampling technique due to its minimal sample preparation requirements and excellent reproducibility.[4]

Instrumentation and Materials
  • FTIR Spectrometer: A validated FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Reference Standard: A well-characterized reference standard of (R)-2-Phenyl-2-piperidinoethanol.

  • Sample: The test sample of (R)-2-Phenyl-2-piperidinoethanol.

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

Visualizing the Workflow

Caption: Workflow for FTIR analysis of (R)-2-Phenyl-2-piperidinoethanol.

Detailed Experimental Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the diamond ATR crystal with a soft, lint-free cloth soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Reference Standard Analysis:

    • Place a small amount of the (R)-2-Phenyl-2-piperidinoethanol reference standard onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

    • Save the reference spectrum.

  • Sample Analysis:

    • Thoroughly clean the ATR crystal as described in step 2.

    • Apply the test sample of (R)-2-Phenyl-2-piperidinoethanol to the ATR crystal in the same manner as the reference standard.

    • Acquire the FTIR spectrum using the identical instrumental parameters as the reference standard.

  • Data Processing and Analysis:

    • Perform an ATR correction on both the reference and sample spectra to account for the wavelength-dependent depth of penetration of the evanescent wave.[5]

    • Compare the sample spectrum to the reference spectrum. The positions and relative intensities of the absorption bands should be highly concordant.

Spectral Interpretation and Data Presentation

Key Functional Groups and Their Vibrational Signatures

G Molecule (R)-2-Phenyl-2-piperidinoethanol OH_group Hydroxyl Group (O-H) Molecule->OH_group Phenyl_group Phenyl Group Molecule->Phenyl_group Piperidine_group Piperidine Group Molecule->Piperidine_group OH_stretch ~3300 cm⁻¹ (broad) O-H Stretch OH_group->OH_stretch CO_stretch ~1050 cm⁻¹ C-O Stretch OH_group->CO_stretch Aromatic_CH ~3100-3000 cm⁻¹ Aromatic C-H Stretch Phenyl_group->Aromatic_CH Aromatic_CC ~1600, 1495, 1450 cm⁻¹ C=C Stretch Phenyl_group->Aromatic_CC Aliphatic_CH ~2950-2850 cm⁻¹ Aliphatic C-H Stretch Piperidine_group->Aliphatic_CH CN_stretch ~1100 cm⁻¹ C-N Stretch Piperidine_group->CN_stretch

Caption: Key functional groups of (R)-2-Phenyl-2-piperidinoethanol and their characteristic IR absorptions.

Tabulated Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300Strong, BroadO-H stretchHydroxyl
~3060-3030MediumAromatic C-H stretchPhenyl
~2930-2850StrongAliphatic C-H stretchPiperidine
~1600, 1495, 1450Medium-WeakAromatic C=C stretchPhenyl
~1440MediumCH₂ bendPiperidine
~1100MediumC-N stretchPiperidine
~1050StrongC-O stretchHydroxyl (Alcohol)
~750, 700StrongC-H out-of-plane bendPhenyl (Monosubstituted)

Note: This is a predicted spectrum based on the analysis of structurally similar compounds. The actual experimental spectrum may show minor variations.

Comparative Analysis with Alternative Techniques

While FTIR is an excellent tool for identity confirmation, a comprehensive validation strategy for a chiral molecule like (R)-2-Phenyl-2-piperidinoethanol should consider orthogonal and complementary analytical techniques.

TechniquePrincipleApplication for (R)-2-Phenyl-2-piperidinoethanolAdvantagesLimitations
FTIR Spectroscopy Vibrational spectroscopyConfirms chemical structure and functional groups.Rapid, non-destructive, highly specific for identity.Not chiral-specific.
Chiral HPLC Chromatographic separation on a chiral stationary phase.Separates and quantifies the (R) and (S) enantiomers.Gold standard for determining enantiomeric purity.[9][10]Requires method development, consumes solvent.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural elucidation, including connectivity and stereochemistry.[11][12][13]Unambiguous structure determination.Lower throughput, more expensive instrumentation.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Determines the absolute configuration of the molecule.Provides absolute stereochemical information.Specialized instrumentation required.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Confirms molecular weight and fragmentation pattern.High sensitivity, provides molecular weight information.Not inherently stereoselective.

Conclusion: An Integrated Approach to Validation

The validation of (R)-2-Phenyl-2-piperidinoethanol requires a multi-faceted analytical approach. FTIR spectroscopy, as detailed in this guide, provides a rapid and reliable method for confirming the chemical identity and the presence of key functional groups. Its implementation, particularly with the ATR technique, is straightforward and aligns with the principles of efficient and robust quality control.

However, the inherent limitation of FTIR in distinguishing between enantiomers underscores the necessity of integrating it with chiral-specific techniques like chiral HPLC for enantiomeric purity assessment and NMR spectroscopy for complete structural elucidation. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound validation package that ensures the quality, safety, and efficacy of their products.

References

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • PerkinElmer. (2025, March 14). FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved from [Link]

  • Prompt Praxis Labs. (n.d.). FTIR Identification Testing. Retrieved from [Link]

  • Herriot-Watt Research Portal. (2012, March 21). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012, February 17). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine, 2-(phenylmethyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

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Comparative

A Comparative Guide to Determining the Enantiomeric Purity of (R)-2-Phenyl-2-piperidinoethanol

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic development. The stereoisomers of a chiral drug can exh...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic development. The stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide offers an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric purity of (R)-2-Phenyl-2-piperidinoethanol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. We will delve into the core principles, provide field-proven insights, and present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The importance of enantiomeric purity is underscored by regulatory bodies such as the International Council for Harmonisation (ICH), which has established comprehensive guidelines for impurity testing in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][2][3] These guidelines necessitate the reporting, identification, and qualification of impurities, including the undesired enantiomer, at specific thresholds.[1][2][4]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted method for enantiomeric purity determination in the pharmaceutical industry due to its high resolution, robustness, and versatility.[5][6][7] The separation is typically achieved using a Chiral Stationary Phase (CSP) that creates a stereoselective environment, leading to differential retention of the enantiomers.[6][8]

Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP.[6][9] The differing stability of these complexes results in one enantiomer being retained longer on the column, enabling their separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds.[6][10]

Experimental Protocol: Chiral HPLC for (R)-2-Phenyl-2-piperidinoethanol

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A polysaccharide-based chiral column is recommended, such as a Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel).[11][12]

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol is typically used for normal-phase chromatography. A starting point could be n-Hexane:IPA (90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape for the basic analyte.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of 2-Phenyl-2-piperidinoethanol (e.g., ~254 nm).

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the (R)-2-Phenyl-2-piperidinoethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:

    • % Enantiomeric Purity = [Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

    • % e.e. = [|Area of (R)-enantiomer - Area of (S)-enantiomer| / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve (R)-2-Phenyl-2-piperidinoethanol in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: General workflow for chiral HPLC analysis.

Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[14] For non-volatile compounds like 2-Phenyl-2-piperidinoethanol, derivatization is often necessary to increase volatility and improve chromatographic performance.[15][16]

Principle of Separation: Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation.[14] The differential interactions between the enantiomers and the CSP lead to different retention times.

Experimental Protocol: Chiral GC for (R)-2-Phenyl-2-piperidinoethanol (with Derivatization)

  • Derivatization: The hydroxyl and secondary amine groups of 2-Phenyl-2-piperidinoethanol should be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl derivatives.[15][16]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., a permethylated beta-cyclodextrin).[14]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100 °C and ramping up to 220 °C at 5 °C/min.

  • Injector and Detector Temperature: Typically set at 250 °C.

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve approximately 1 mg of the 2-Phenyl-2-piperidinoethanol sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • GC Analysis:

    • Inject an aliquot of the derivatized sample into the GC.

    • Run the temperature program and acquire the chromatogram.

  • Data Analysis:

    • Integrate the peak areas for the two diastereomeric derivatives and calculate the enantiomeric purity as described for HPLC.

Workflow for Chiral GC with Derivatization

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatization (e.g., with TFAA) dissolve->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject separate Separation on Chiral Capillary Column inject->separate detect FID or MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for chiral GC analysis with pre-column derivatization.

Supercritical Fluid Chromatography (SFC): A "Green" and Fast Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact.[8][17][18] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[17]

Principle of Separation: The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, relying on interactions with a CSP. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster separations without a significant loss of resolution.[17][19]

Experimental Protocol: Chiral SFC for (R)-2-Phenyl-2-piperidinoethanol

  • Instrumentation: SFC system with a UV or PDA detector and a back-pressure regulator.

  • Column: Polysaccharide-based chiral columns are highly effective in SFC.

  • Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (e.g., methanol, ethanol, or isopropanol). An amine additive (e.g., 0.1-0.2% diethylamine) is often necessary to improve the peak shape of basic compounds.[13]

  • Flow Rate: Typically higher than HPLC, e.g., 3-5 mL/min.

  • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).

  • Column Temperature: Often slightly above ambient, e.g., 35-40 °C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the co-solvent or a mixture resembling the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase under the specified conditions.

  • Injection: Inject the sample into the SFC system.

  • Data Acquisition and Analysis: Acquire the chromatogram and calculate the enantiomeric purity as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique

NMR spectroscopy offers a distinct approach to determining enantiomeric purity that does not rely on physical separation.[20] To distinguish between enantiomers in an achiral NMR solvent, a chiral environment must be introduced. This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[20][21]

Principle of Enantiodiscrimination:

  • Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers to form a mixture of diastereomers.[20] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each enantiomer.[20] A common CDA for alcohols is Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[22]

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers.[20][23] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[20]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Instrumentation: High-resolution NMR spectrometer.

  • Materials: NMR tubes, deuterated solvent (e.g., CDCl₃), and a suitable Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol).[24]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-Phenyl-2-piperidinoethanol sample in about 0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a specific molar equivalent of the CSA to the NMR tube (optimization of the analyte-to-CSA ratio may be required, typically starting with 1 equivalent).[20]

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation for the two enantiomers upon addition of the CSA.

    • Integrate the areas of these two resolved signals.

    • Calculate the enantiomeric purity based on the ratio of the integrals.

Logical Relationship in NMR Enantiodiscrimination

cluster_nmr NMR Enantiodiscrimination enantiomers Enantiomeric Mixture (Indistinguishable in NMR) chiral_aux Addition of Chiral Auxiliary (CDA or CSA) enantiomers->chiral_aux diastereomers Formation of Diastereomeric Species (Covalent or Non-covalent) chiral_aux->diastereomers resolved_spectra Resolved Signals in NMR Spectrum diastereomers->resolved_spectra quantification Quantification via Integration resolved_spectra->quantification

Caption: Logical steps for NMR-based enantiomeric purity determination.

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on several factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. The following table provides a comparative summary of the key performance characteristics of each technique.

FeatureChiral HPLCChiral GC (with Derivatization)Chiral SFCNMR with Chiral Auxiliaries
Principle Physical separation on a CSPPhysical separation of volatile derivatives on a CSPPhysical separation on a CSP using a supercritical fluid mobile phaseFormation of diastereomers with distinct NMR signals
Sample Preparation Minimal (dissolution in mobile phase)Chemical derivatization requiredMinimal (dissolution in co-solvent)Minimal (addition of CDA/CSA)
Analysis Time Moderate (10-30 min)Moderate to long (including derivatization)Fast (typically <10 min)Fast (5-15 min per spectrum)
Resolution High to excellentHigh to excellentHigh to excellentModerate to good (signal overlap can be an issue)
Sensitivity (LOD/LOQ) HighVery high (especially with MS detection)HighLower than chromatographic methods
"Green" Chemistry Moderate (solvent consumption)Moderate (solvent and reagent use)High (reduced organic solvent use)High (minimal solvent use)
Instrumentation Widely availableWidely availableLess common, but growingWidely available
Key Advantage Robustness and versatilityHigh efficiency for volatile compoundsSpeed and sustainabilityOrthogonal method, no physical separation needed
Key Disadvantage Slower than SFCDerivatization step can be complex and time-consumingHigher initial instrument costLower sensitivity and potential for signal overlap

Conclusion and Recommendations

For routine quality control and release testing of (R)-2-Phenyl-2-piperidinoethanol, chiral HPLC remains the recommended method due to its established robustness, high resolution, and widespread availability. Its performance is well-documented for a vast array of chiral compounds, and method development is generally straightforward.

Chiral SFC presents a compelling alternative, particularly for high-throughput screening environments where speed and reduced environmental impact are critical considerations.[8][13][18] Its performance is often comparable or superior to HPLC for chiral separations of basic compounds.

Chiral GC is a viable option if the necessary derivatization protocol is established and validated. It can offer excellent resolution and sensitivity, especially when coupled with a mass spectrometer.

NMR spectroscopy serves as an excellent orthogonal and confirmatory technique. Its speed and the elimination of the need for physical separation make it valuable for rapid screening and for samples where chromatographic methods are challenging. However, its lower sensitivity may be a limitation for trace-level quantification of the undesired enantiomer.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, taking into account factors such as the required level of sensitivity, sample throughput, and available resources. Method validation in accordance with ICH guidelines is essential to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.[12]

References

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
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  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

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  • (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

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Validation

Comprehensive Comparison Guide: (R)- vs. (S)-2-Phenyl-2-piperidinoethanol in Biological and Synthetic Applications

Executive Summary (R)-(-)-2-phenyl-2-piperidinoethanol (CAS 154472-05-6) and (S)-2-phenyl-2-(piperidin-1-yl)ethanol (CAS 135286-01-0) are highly versatile chiral β-amino alcohols. While these enantiomers are not deployed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(-)-2-phenyl-2-piperidinoethanol (CAS 154472-05-6) and (S)-2-phenyl-2-(piperidin-1-yl)ethanol (CAS 135286-01-0) are highly versatile chiral β-amino alcohols. While these enantiomers are not deployed as standalone therapeutic agents, their biological significance is profound: they act as highly efficient chiral discriminators and stereo-inducing ligands . Their primary "biological activity" lies in their ability to dictate the stereochemistry of active pharmaceutical ingredients (APIs)—such as (+)-stenusine, indolizidine alkaloids, and resolved NSAIDs—thereby directly enabling the biological efficacy of these drugs.

This guide objectively compares the performance of these enantiomers against alternative chiral auxiliaries, details their physicochemical biological profiles, and provides self-validating experimental protocols for their application in drug development.

Part 1: Biological Profile & Pharmacological Relevance

To utilize these compounds effectively in biological research, one must understand their intrinsic physicochemical properties and how they interact with biological systems, even as transient intermediates.

  • Membrane Permeability & Lipophilicity: Both enantiomers possess a LogP of ~2.2. This moderate lipophilicity allows them to partition easily into organic solvents during chemical extraction but also means they can readily cross biological lipid bilayers.

  • Acid-Base Profile: The piperidine nitrogen has a predicted pKa of ~9.5. At physiological pH (7.4), the molecule is highly protonated.

  • Residual Toxicity Risk: Because they act as cationic amphiphiles in biological media, residual traces of these auxiliaries in final API preparations can disrupt cellular membranes or cause off-target basicity in in vitro assays. Consequently, complete cleavage and rigorous chromatographic clearance are mandatory before biological evaluation of the target drug.

Part 2: Comparative Performance in Stereo-Induction

When selecting a chiral auxiliary or ligand for the synthesis of biologically active compounds, (R)- and (S)-2-phenyl-2-piperidinoethanol must be weighed against industry standards. The steric bulk of the phenyl ring combined with the basic piperidine nitrogen creates a highly rigid chiral pocket, making them exceptional for specific organozinc additions and chiral resolutions.

Table 1: Performance Comparison of Chiral Auxiliaries in API Synthesis
Chiral Auxiliary / LigandPrimary ApplicationTypical Enantiomeric Excess (ee %)Atom EconomyResidual Biological Toxicity Risk
(R)/(S)-2-Phenyl-2-piperidinoethanol Diethylzinc additions, NSAID resolution80 - 98%ModerateModerate (Cationic amphiphile)
Evans Oxazolidinones Asymmetric Aldol Reactions90 - 99%Low (Stoichiometric)Low (Neutral, easily cleared)
CBS Catalyst Asymmetric Ketone Reduction92 - 99%High (Catalytic)High (Boron toxicity if uncleared)
Pseudoephedrine Asymmetric Alkylation95 - 99%ModerateHigh (Sympathomimetic activity)

Data supported by comparative synthetic yields in the stereoselective synthesis of (+)-stenusine ().

Part 3: Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflows incorporate direct causality for reagent choices and self-correcting validation steps.

Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Synthesize enantiopure bioactive secondary alcohols using the (S)-enantiomer as a catalytic ligand. Causality: The (S)-enantiomer coordinates with Zn(Et)₂. The bulky phenyl group physically blocks one face of the aldehyde substrate, forcing the ethyl group to attack exclusively from the Re or Si face, thereby dictating the biological activity of the resulting alcohol.

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 0.1 equiv of (S)-2-phenyl-2-piperidinoethanol in anhydrous toluene. Add 1.2 equiv of Zn(Et)₂ (1M in hexanes) at 0°C. Reasoning: Pre-coordination at low temperature prevents the uncatalyzed, racemic background reaction.

  • Substrate Addition: Slowly dropwise add 1.0 equiv of the prochiral aldehyde. Stir for 12 hours at 0°C.

  • Quenching: Quench with saturated aqueous NH₄Cl to safely destroy unreacted organozinc species and protonate the product.

  • Self-Validating Step (Chiral HPLC): Extract the organic layer and run an aliquot on a Chiral Stationary Phase (CSP) HPLC.

    • Self-Correction: If the ee% is <85%, it indicates a competing uncatalyzed pathway. Lower the reaction temperature to -20°C for subsequent runs to suppress background kinetics.

AsymmetricSynthesis Substrate Prochiral Aldehyde (Substrate) Transition Stereofacial Discrimination (Transition State) Substrate->Transition Catalyst Zn + (S)-Enantiomer (Catalytic Complex) Catalyst->Transition Product Bioactive (R)-Alcohol (Enantiopure Product) Transition->Product

Stereochemical induction pathway in asymmetric synthesis using the chiral ligand.
Protocol 2: Chiral Derivatization for NSAID Biological Resolution

Objective: Resolve racemic Naproxen into its enantiomers to isolate the biologically active (S)-Naproxen (COX inhibitor) from the inactive/toxic (R)-enantiomer. Causality: Enantiomers cannot be separated by standard chromatography. By coupling them with (R)-2-phenyl-2-piperidinoethanol, we create diastereomers, which possess different physical properties (polarity, boiling point) and can be easily separated on silica gel.

  • Coupling: Dissolve racemic Naproxen and 1.0 equiv of (R)-2-phenyl-2-piperidinoethanol in anhydrous DCM. Add 1.1 equiv DCC (dehydrating agent) and 0.1 equiv DMAP (nucleophilic catalyst). Reasoning: DMAP accelerates the acyl transfer, minimizing the chance of substrate racemization during the coupling phase.

  • Validation (NMR): Take a crude ¹H-NMR. The piperidine protons will show distinct split chemical shifts, confirming the formation of two distinct diastereomers.

  • Separation: Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the two diastereomeric esters.

  • Hydrolysis & Recovery: Hydrolyze the separated esters using LiOH in THF/H₂O to recover the enantiopure Naproxen.

    • Self-Correction: Validate final optical purity via polarimetry. If specific rotation deviates from literature values, residual auxiliary is present. Perform an acidic aqueous wash (0.1M HCl) to protonate and extract the basic auxiliary into the aqueous layer.

ChiralResolution Racemic Racemic API (e.g., Naproxen) Coupling DCC/DMAP Coupling (Esterification) Racemic->Coupling Auxiliary (R)-2-Phenyl-2-piperidinoethanol (Chiral Auxiliary) Auxiliary->Coupling Diastereomers Diastereomeric Esters (Separable Intermediates) Coupling->Diastereomers Separation Chromatographic Separation (Silica Gel) Diastereomers->Separation Hydrolysis Hydrolysis & Cleavage Separation->Hydrolysis PureEnantiomer Enantiopure API (Target Biological Activity) Hydrolysis->PureEnantiomer

Workflow for resolving racemic bioactive compounds using chiral 2-phenyl-2-piperidinoethanol.

Conclusion

While (R)- and (S)-2-phenyl-2-piperidinoethanol do not act directly on biological receptors, they are indispensable tools in the drug development pipeline. Their robust stereofacial discrimination capabilities make them superior choices for synthesizing complex alkaloids () and resolving racemic mixtures. By adhering to the self-validating protocols outlined above, researchers can ensure the high enantiomeric excess required for accurate biological activity profiling.

References

  • Castro-C., A., Juárez-P., J., Gnecco, D., Terán, J. L., Galindo, A., Bernès, S., & Enríquez, R. G. (2005). "Efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one: synthesis of (2′S,3R)-(+)-stenusine." Tetrahedron: Asymmetry.[Link]

  • Chen, W.-L., Wang, L.-Y., & Li, Y.-J. (2020). "C-H Functionalization of Amino Alcohols by Osmium Tetroxide/NMO or TPAP/NMO: Protecting Group-Free Synthesis of Indolizidines (-)-223AB and 3-epi-(-)-223AB." European Journal of Organic Chemistry.[Link]

Comparative

Stereochemical Validation of (R)-2-Phenyl-2-piperidinoethanol: An Advanced Methodological Comparison

(R)-2-Phenyl-2-piperidinoethanol is a highly versatile chiral amino alcohol frequently utilized as a chiral auxiliary or ligand in asymmetric synthesis. Structurally, it presents a unique analytical challenge: it feature...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-2-Phenyl-2-piperidinoethanol is a highly versatile chiral amino alcohol frequently utilized as a chiral auxiliary or ligand in asymmetric synthesis. Structurally, it presents a unique analytical challenge: it features a primary hydroxyl group at C1, a stereogenic center at C2 (


-position), and a tertiary amine (piperidine ring).

Unambiguous assignment of its absolute configuration is non-negotiable in drug development and synthetic applications. Because the stereocenter is located one bond away from the primary alcohol, traditional derivatization methods require careful adaptation. As an Application Scientist, I have structured this guide to objectively compare three orthogonal techniques—Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and the Modified Mosher’s Method. Each section details the physical causality behind the technique and provides a self-validating experimental protocol.

Single-Crystal X-ray Crystallography (SCXRD): The Heavy-Atom Anomalous Dispersion Approach

Causality & Logic

SCXRD is widely considered the1[1]. However, molecules composed strictly of light atoms (C, H, N, O) exhibit weak anomalous scattering, making the Flack parameter statistically unreliable. To circumvent this, we exploit the tertiary amine (piperidino group) of (R)-2-Phenyl-2-piperidinoethanol to form a hydrobromide (HBr) salt. The causality here is straightforward: introducing a heavy atom (Bromine) significantly enhances anomalous dispersion under Cu-K


 radiation, ensuring a robust and mathematically sound Flack parameter.
Self-Validating Protocol: HBr Salt Formation & SCXRD
  • Salt Formation : Dissolve 50 mg of (R)-2-Phenyl-2-piperidinoethanol in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of HBr (1M in ether) dropwise at 0 °C to protonate the piperidine nitrogen, precipitating the ammonium bromide salt.

  • Crystallization : Isolate the precipitate and dissolve it in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, then diffuse hexane vapor into the solution over 48 hours to grow diffraction-quality single crystals.

  • Data Acquisition : Mount a single crystal (approx. 0.1 mm) on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å).
  • Internal Validation : Solve the structure using direct methods. The system is self-validating: the absolute configuration is strictly confirmed as (R) only if the refined Flack parameter is

    
    . A value near 1.0 would indicate the (S)-enantiomer.
    

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Causality & Logic

When crystallization fails or a rapid solution-phase analysis is required, VCD provides a 2[2]. VCD measures the 3[3]. Unlike Electronic Circular Dichroism (ECD), which relies on the proximity of the stereocenter to a UV-active chromophore, VCD probes the


 vibrational modes of the entire molecular framework. This generates a highly specific 3D "fingerprint".
Self-Validating Protocol: VCD Measurement & DFT Calculation
  • Sample Preparation : Dissolve 15 mg of the analyte in 150

    
    L of 
    
    
    
    (0.1 M concentration).
    
    
    is chosen specifically to minimize solvent IR absorption in the critical
    
    
    cm
    
    
    fingerprint region.
  • Spectral Acquisition : Inject the solution into a 50

    
    m path-length BaF
    
    
    
    cell. Acquire the VCD and unpolarized IR spectra simultaneously using a VCD spectrometer (e.g., 3000 scans, 4 cm
    
    
    resolution).
  • Computational Modeling : Perform a conformational search of the (R)-enantiomer using Molecular Mechanics (e.g., OPLS4). Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to 4[4].

  • Internal Validation : The protocol validates itself by requiring the experimental unpolarized IR spectrum to perfectly match the DFT-calculated IR spectrum before any VCD signals are compared. Once vibrational modes are validated, comparing the signs of the VCD bands yields an Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the (R)-configuration.

VCD_Workflow Start Start: (R)-2-Phenyl-2-piperidinoethanol ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch ExpSpec Measure Experimental VCD & IR Spectra Start->ExpSpec DFT DFT Optimization & Frequency Calculation ConfSearch->DFT TheoSpec Simulate Theoretical VCD & IR Spectra DFT->TheoSpec ValidateIR Internal Control: Match Exp. & Calc. IR Spectra TheoSpec->ValidateIR ExpSpec->ValidateIR Compare Compare VCD Signals (Enantiomeric Similarity Index) ValidateIR->Compare Result Absolute Configuration Unambiguously Confirmed Compare->Result

Fig 1. Self-validating VCD workflow comparing theoretical and experimental spectra.

NMR Spectroscopy: Modified Mosher’s Method for Primary Alcohols

Causality & Logic

Standard Mosher’s ester analysis is 5[5]. For primary alcohols like 2-Phenyl-2-piperidinoethanol, the stereocenter is at the C2 (


) position, one bond further away from the derivatization site. However, by derivatizing the primary -OH with (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we create diastereomeric esters. The spatial orientation of the MTPA phenyl ring causes anisotropic magnetic shielding of the protons on the C2 stereocenter and the adjacent piperidine ring. By calculating the chemical shift differences (

), the6[6].
Self-Validating Protocol: MTPA Derivatization & NMR Analysis
  • Derivatization : Divide the alcohol into two 5 mg aliquots. Dissolve each in 0.5 mL anhydrous pyridine.

  • Esterification : To the first aliquot, add 3 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA ester). To the second, add 3 equivalents of (S)-MTPA-Cl (which yields the (R)-MTPA ester). Stir at room temperature for 4 hours.

  • Purification & Acquisition : Quench with water, extract with ethyl acetate, and purify via micro-column chromatography. Acquire high-resolution

    
     NMR (600 MHz) in 
    
    
    
    .
  • Internal Validation : Calculate

    
     for the C2 proton, the phenyl protons, and the piperidine 
    
    
    
    -protons. The model validates itself if all protons on one side of the MTPA plane show a consistent positive
    
    
    value, while the other side shows negative values. This consistent spatial distribution confirms the (R)-configuration of the C2 center.

Mosher_Logic Sample Primary Alcohol (R)-2-Phenyl-2-piperidinoethanol DerivR Derivatize with (R)-MTPA-Cl Yields (S)-MTPA Ester Sample->DerivR DerivS Derivatize with (S)-MTPA-Cl Yields (R)-MTPA Ester Sample->DerivS NMR_R Acquire 1H NMR of (S)-MTPA Ester (δS) DerivR->NMR_R NMR_S Acquire 1H NMR of (R)-MTPA Ester (δR) DerivS->NMR_S Delta Calculate Δδ(SR) = δS - δR for C2 & Piperidine Protons NMR_R->Delta NMR_S->Delta Model Apply Anisotropic Shielding Model Delta->Model Assign Assign Absolute Configuration Model->Assign

Fig 2. Modified Mosher's method logic for β-chiral primary alcohols.

Quantitative Comparison of Methodologies

To assist researchers in selecting the optimal workflow based on their laboratory's constraints, the following table summarizes the performance metrics of each technique:

Analytical MethodTypical Sample AmountMeasurement TimeAccuracy / ReliabilityKey Limitations
SCXRD (Heavy Atom Salt) < 1 mg (Single Crystal)24–48 hoursDefinitive (Gold Standard)Strictly requires the growth of high-quality diffracting single crystals.
VCD Spectroscopy 10–15 mg4–12 hoursHigh (Model-dependent)Requires accurate DFT conformational searching; limited by solvent IR cutoff.
Modified Mosher's (NMR) 2–5 mg6–8 hoursModerate to HighRequires chemical derivatization;

values for primary alcohols can be subtle.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols : BenchChem. 1

  • Absolute configuration of complex chiral molecules : Spark904. 2

  • ABSOLUTE CONFIGURATION BY VCD : BioTools. 3

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations : JASCO. 4

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons : Nature Protocols (PubMed).5

  • Application of Modified Mosher's Method for Primary Alcohols With a Methyl Group at C2 Position : Chemical and Pharmaceutical Bulletin (PubMed). 7

  • Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones : ResearchGate. 6

Sources

Validation

Chromatographic Purity Assessment of (R)-2-Phenyl-2-piperidinoethanol

The following is a comprehensive Publish Comparison Guide for the chromatographic purity assessment of (R)-2-Phenyl-2-piperidinoethanol . Executive Summary (R)-2-Phenyl-2-piperidinoethanol (CAS 135286-01-0) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the chromatographic purity assessment of (R)-2-Phenyl-2-piperidinoethanol .

Executive Summary

(R)-2-Phenyl-2-piperidinoethanol (CAS 135286-01-0) is a critical chiral


-amino alcohol intermediate, often utilized as a chiral ligand in asymmetric catalysis (e.g., diethylzinc additions) or as a pharmacophore in drug development. Its purity—specifically its Enantiomeric Excess (ee%) —is a Critical Quality Attribute (CQA) that directly dictates the stereoselectivity of downstream reactions.

This guide compares three chromatographic methodologies for assessing the purity of this compound. While generic methods exist, the basicity of the piperidine moiety and the steric bulk of the phenyl group present unique separation challenges, particularly peak tailing and resolution stability.

The Verdict:

  • Best for QC & Robustness: Normal Phase Chiral HPLC (Method A).

  • Best for High-Throughput/Green Chemistry: Supercritical Fluid Chromatography (SFC) (Method B).

  • Best for Biological Matrices: Reversed-Phase Chiral HPLC (Method C).

Chemical Context & Separation Challenges

The target molecule, 2-phenyl-2-(piperidin-1-yl)ethanol , features a chiral center at the benzylic position (C2) and a tertiary amine (piperidine ring).

  • Basicity: The piperidine nitrogen (

    
    ) interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
    
  • Chromophore: The phenyl ring allows UV detection at 254 nm, but sensitivity is higher at 210–220 nm.

  • Chiral Recognition: The spatial arrangement of the phenyl and piperidine groups requires a stationary phase capable of

    
    -
    
    
    
    interactions and inclusion complexation.
Diagram 1: Method Development Decision Tree

The following logic flow illustrates the selection process for the optimal method based on laboratory constraints.

MethodSelection Start Sample Origin Matrix Is the sample in Aqueous/Biological Matrix? Start->Matrix Throughput Is High Throughput Required? Matrix->Throughput No (Synthetic API) RP_HPLC Method C: Reversed-Phase HPLC (Chiralpak AD-RH) Matrix->RP_HPLC Yes Scale Is this for Prep Scale-up? Throughput->Scale No SFC Method B: SFC (Chiralpak AD-H/IG) Throughput->SFC Yes (>50 samples/day) Scale->SFC Yes (Solvent saving) NP_HPLC Method A (Recommended): Normal Phase HPLC (Chiralpak AD-H) Scale->NP_HPLC No (QC/Analytical)

Caption: Decision matrix for selecting the appropriate chromatographic mode based on sample matrix and throughput requirements.

Comparative Methodology Analysis

Method A: Normal Phase Chiral HPLC (The Gold Standard)

This is the reference method for synthetic purity assessment. It utilizes an amylose-based stationary phase which has shown superior recognition for phenyl-amino alcohols compared to cellulose derivatives.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    mm.
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Mechanism: The DEA is mandatory to mask silanols; without it, the piperidine moiety causes peak broadening.

Method B: Supercritical Fluid Chromatography (SFC)

SFC is the modern alternative, offering 3x faster run times and reduced solvent costs. It is ideal for screening large libraries of chiral ligands.

  • Column: Chiralpak AD-H or Chiralpak IG (Immobilized),

    
    , 
    
    
    
    mm.
  • Mobile Phase:

    
     (85%) : Methanol + 0.2% DEA (15%).
    
  • Advantage: The low viscosity of supercritical

    
     allows high flow rates (
    
    
    
    mL/min) without high backpressure.
Method C: Reversed-Phase Chiral HPLC

Used primarily when the analyte is dissolved in biological fluids or aqueous buffers where hexane precipitation is a risk.

  • Column: Chiralpak AD-RH (Reverse Phase version).

  • Mobile Phase: 20mM Borate Buffer (pH 9.0) : Acetonitrile (60 : 40).

  • Note: High pH is required to keep the amine uncharged for better interaction with the chiral selector.

Data Comparison Table
MetricMethod A (NP-HPLC)Method B (SFC)Method C (RP-HPLC)
Resolution (

)
> 3.5 (Excellent) > 2.8 (Good)~ 1.8 (Moderate)
Analysis Time 15 - 20 mins3 - 5 mins 25 - 30 mins
Tailing Factor (

)
1.1 (with DEA)1.21.4
LOD (Sensitivity) Moderate (UV 254nm)ModerateHigh (MS Compatible)
Solvent Cost/Run High (Hexane)Low (

)
Medium (Aq/ACN)
Robustness HighMedium (Pressure sensitive)Medium (pH sensitive)

Detailed Experimental Protocol

Selected Protocol: Method A (Normal Phase HPLC) Rationale: This method provides the highest resolution and is universally reproducible in standard QC labs without specialized SFC equipment.

Reagents & Equipment[1]
  • Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA) (99.5%+).

  • Standard: (R)-2-Phenyl-2-piperidinoethanol reference standard (>99% ee).

  • System: HPLC with UV/Vis detector (e.g., Agilent 1260 or Waters Alliance).

Step-by-Step Workflow
Phase 1: Mobile Phase Preparation
  • Measure: Transfer 900 mL of n-Hexane and 100 mL of Isopropanol into a 1L volumetric flask.

  • Add Modifier: Add 1.0 mL of Diethylamine (DEA). Critical: DEA acts as the silanol blocker.

  • Mix & Degas: Sonicate for 10 minutes. Do not filter through nylon membranes (nylon absorbs basic modifiers); use PTFE if filtration is necessary.

Phase 2: System Equilibration
  • Install Column: Chiralpak AD-H (

    
     mm, 
    
    
    
    ).
  • Flow Ramp: Gradually increase flow to 1.0 mL/min .

  • Temperature: Set column oven to 25°C .

  • Equilibrate: Flush with mobile phase for at least 30 minutes until the baseline stabilizes at 254 nm.

Phase 3: Sample Preparation
  • Stock Solution: Dissolve 5 mg of the sample in 1 mL of Isopropanol.

  • Dilution: Dilute to 0.5 mg/mL using the Mobile Phase.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into an amber vial.
    
Phase 4: Analysis & Calculation
  • Injection: Inject 10

    
    .
    
  • Detection: Monitor at 254 nm (aromatic ring) and 220 nm (piperidine/end absorption).

  • Elution Order: typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (confirm with pure standards as elution order can reverse based on solvent ratios).

  • Calculation:

    
    
    
Diagram 2: Analytical Workflow (Method A)

Workflow Sample Solid Sample (R)-2-Phenyl-2-piperidinoethanol Dissolution Dissolve in IPA (Stock: 5mg/mL) Sample->Dissolution Prep Add DEA Modifier (Prevents Tailing) Dissolution->Prep LC HPLC System Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Prep->LC Detect UV Detection 254 nm LC->Detect Data Data Analysis Calculate ee% & Rs Detect->Data

Caption: Operational workflow for the Normal Phase HPLC assessment of chiral purity.

Troubleshooting & Optimization

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause: Interaction between the piperidine nitrogen and silica silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to "immobilized" phases (Chiralpak IA) which are more robust.

  • Problem: Poor Resolution (

    
    ).
    
    • Root Cause: Insufficient chiral recognition.

    • Fix: Lower temperature to 15°C (improves enantioselectivity) or reduce IPA content to 5% (increases retention and separation).

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol. Int. J. Mol. Sci., 17(1), 17. (Cited for context on piperidine-ethanol class separations). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

(R)-2-Phenyl-2-piperidinoethanol proper disposal procedures

Advanced Laboratory Safety & Disposal Guide: (R)-2-Phenyl-2-piperidinoethanol As drug development professionals and synthetic chemists, handling chiral building blocks like (R)-2-Phenyl-2-piperidinoethanol requires a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Disposal Guide: (R)-2-Phenyl-2-piperidinoethanol

As drug development professionals and synthetic chemists, handling chiral building blocks like (R)-2-Phenyl-2-piperidinoethanol requires a rigorous approach to both operational utility and environmental stewardship. Because this compound features a piperidine ring—a basic, nitrogenous heterocycle—its disposal cannot be treated as generic organic waste. Improper routing can lead to aquatic toxicity, the generation of carcinogenic byproducts, and severe regulatory penalties.

This guide provides a self-validating, mechanistic approach to the safe handling and disposal of (R)-2-Phenyl-2-piperidinoethanol, ensuring your laboratory maintains the highest standards of scientific integrity and environmental safety.

Physicochemical Hazard Profile

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The structural combination of a lipophilic phenyl group, a basic piperidine nitrogen, and a primary alcohol dictates its environmental persistence and reactivity[1].

Quantitative Hazard Summary

PropertyValueOperational & Disposal Causality
Chemical Name (R)-2-Phenyl-2-piperidinoethanolStereochemistry does not alter waste routing; disposal protocols apply equally to the (S)-enantiomer and racemate.
CAS Registry Number 154472-05-6Mandatory identifier for manifesting and EPA tracking[1].
LogP (Octanol/Water) ~2.0 - 4.2Moderate lipophilicity indicates a high risk of bioaccumulation. Drain disposal is strictly prohibited due to aquatic toxicity risks[1][2].
Functional Groups Tertiary Amine, Primary AlcoholImparts alkalinity. Amino alcohols can react with nitrites under acidic conditions to form highly carcinogenic nitrosamines[3].

Regulatory Framework & RCRA Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), (R)-2-Phenyl-2-piperidinoethanol is not explicitly listed by name on the P or U lists. However, it must be managed as a Characteristic Hazardous Waste based on its physical state and solvent matrix at the point of generation[3]:

  • D001 (Ignitability): If the compound is dissolved in flammable organic solvents (e.g., methanol, ethanol, or ethyl acetate) during synthesis or extraction[4].

  • D002 (Corrosivity): High-concentration aqueous rinsates containing piperidine derivatives can exhibit high alkalinity (pH ≥ 12.5), triggering corrosive waste protocols[4].

Crucial Safety Insight: Never mix amino alcohol waste streams with acidic oxidizing agents or nitrite-containing solutions, as this catalyzes the formation of nitrosamines[3].

Operational Disposal Workflows

Every protocol in your laboratory must be a closed, self-validating system. Follow these step-by-step methodologies based on the waste matrix.

Workflow A: Solid Waste & Pure Compound Disposal

Applies to: Unused reagents, contaminated weighing paper, and exposed PPE.

  • Collection: Gather all solid residues into a compatible, puncture-resistant polyethylene (PE) container. Do not use metal containers, which may corrode over time if residual moisture induces alkalinity.

  • Validation Check (Mass Balance): Weigh the waste container and compare the mass of the discarded material against the mass balance of the consumed reagent. A significant discrepancy indicates an unaccounted spill or residual hold-up in the reaction vessel.

  • Labeling: Seal the container tightly and label it explicitly: "Hazardous Solid Waste - Contains Nitrogenous Organics (Piperidine Derivatives)."

  • Routing: Transfer to the facility's central hazardous waste accumulation area for eventual high-temperature incineration[5].

Workflow B: Organic Liquid Waste Segregation

Applies to: Reaction mother liquors and organic solvent extractions.

  • Segregation: You must separate liquid waste into Halogenated (e.g., Dichloromethane, Chloroform) and Non-Halogenated (e.g., Ethyl Acetate, Alcohols) streams.

    • Causality: Halogenated solvents require specialized incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas. Mixing non-halogenated piperidine waste into halogenated streams unnecessarily increases the thermal load and disposal cost.

  • Containment: Pour the waste into a grounded, high-density polyethylene (HDPE) carboy using a funnel equipped with a vapor filter.

  • Validation Check (Compatibility): Before adding to a bulk carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of the new waste in a fume hood. Monitor for exothermic reactions or gas evolution for 5 minutes before proceeding with bulk transfer.

Workflow C: Aqueous Rinsate Neutralization

Applies to: Glassware washing and aqueous extraction layers.

  • Initial Assessment: Measure the initial pH of the aqueous waste using a calibrated pH probe.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) under continuous magnetic stirring until the pH reaches a neutral range of 6.0–8.0.

  • Validation Check (Buffer Drift): Allow the solution to stabilize for 15 minutes and re-measure the pH. Because the piperidine ring acts as a buffer, the pH may drift upward. If it exceeds 8.0, titrate with additional acid until the neutral pH holds steady.

  • Disposal: Once validated, transfer the neutralized solution to the designated aqueous hazardous waste carboy. Do not pour down the drain.

Spill Response & Decontamination Protocol

In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and surface contamination.

  • Isolation: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Absorption: Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill.

    • Causality: Do NOT use sawdust or cellulose-based absorbents. Organic liquids mixed with cellulose can lower the auto-ignition temperature, creating a risk of spontaneous combustion[3][6].

  • Collection: Scoop the saturated absorbent using non-sparking tools into a hazardous waste bag.

  • Validation Check (Surface Decontamination): Sweep the area and press a damp pH test strip against the cleaned surface. If the strip indicates residual alkalinity (pH > 7), wash the surface with a mild 5% acetic acid solution to neutralize the remaining amine, followed by a final distilled water wipe.

Mechanistic Pathway of Thermal Degradation

Incineration is the only EPA-approved, feasible method for the complete destruction of nitrogenous organic laboratory waste[5]. When (R)-2-Phenyl-2-piperidinoethanol (


) is combusted, the carbon and hydrogen oxidize into 

and

. However, the nitrogen atom in the piperidine ring is prone to forming hazardous nitrogen oxides (

).

To prevent the release of smog-inducing


 gases, the waste must be routed to specialized facilities utilizing secondary combustion chambers and alkaline/NOx scrubbers[7].

WasteRouting W (R)-2-Phenyl-2-piperidinoethanol Waste Generation S1 Solid Waste (Powders, Contaminated PPE) W->S1 S2 Liquid Waste (Reaction Mixtures, Rinsates) W->S2 INC EPA-Approved High-Temp Incinerator (>1000°C for Nitrogenous Organics) S1->INC H Halogenated Solvent Stream (e.g., DCM, Chloroform) S2->H Contains Halogens NH Non-Halogenated Stream (e.g., Alcohols, EtOAc) S2->NH Halogen-Free H->INC NH->INC SCR Alkaline/NOx Scrubber System (Neutralizes Acid Gases & NOx) INC->SCR Flue Gas (NOx, CO2, HCl) OUT Safe Atmospheric Release (N2, CO2, H2O) SCR->OUT Scrubbed Exhaust

Waste routing and thermal degradation pathway for piperidine derivatives.

References

  • (R)-2-phenyl-2-(piperidin-1-yl)
  • Source details aquatic toxicity profiles associated with piperidine derivatives.
  • Source details RCRA considerations and the risk of nitrosamine formation from amino alcohols.
  • Source details EPA D001 and D002 characteristic waste coding for amino alcohol mixtures.
  • Source details the necessity of high-temperature incineration for nitrogenous organic laboratory waste.
  • Source details the mechanisms of NOx scrubbers used in the thermal degradation of nitrogenous compounds.

Sources

Handling

Personal protective equipment for handling (R)-2-Phenyl-2-piperidinoethanol

This guide outlines the definitive safety and operational protocols for handling (R)-2-Phenyl-2-piperidinoethanol (CAS Ref: 4641-59-2 for racemate; specific enantiomer handling is identical).[1] As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive safety and operational protocols for handling (R)-2-Phenyl-2-piperidinoethanol (CAS Ref: 4641-59-2 for racemate; specific enantiomer handling is identical).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the (R)-enantiomer may be limited in public repositories, its structural components—a piperidine ring and a benzylic alcohol—dictate a high-hazard classification .[1] We treat this substance as a Corrosive (Category 1B) and Acutely Toxic agent.[2][3] The protocols below are designed to eliminate exposure risks completely.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." This molecule combines the basicity of a secondary amine with the lipophilicity of a phenyl group, facilitating rapid dermal absorption.

Hazard ClassGHS Classification (Extrapolated)Physiological Impact
Corrosivity Skin Corr.[1][3] 1B / Eye Dam. 1Causes irreversible tissue destruction (necrosis) upon contact. High pH (>11).
Acute Toxicity Acute Tox. 3 (Oral/Dermal)Piperidine moieties are neuroactive; absorption can cause CNS depression or respiratory paralysis.
Sensitization Resp. Sens. 1 (Potential)Inhalation of vapors/mists may trigger hypersensitivity reactions.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The following system is required for all manipulations outside a sealed glovebox.

A. Respiratory Protection (The Primary Barrier)
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s) or Glovebox (Inert atmosphere).

  • Secondary (Emergency/Spill):

    • Respirator: Full-facepiece respirator (e.g., 3M 6000 series).

    • Cartridge: Type ABEK-P3 (Organic Vapors, Inorganic Acid Gases, Ammonia/Amines, and Particulates). The "K" (Ammonia/Amine) rating is critical due to the piperidine functionality.

B. Hand Protection (The Double-Glove Protocol)

Standard nitrile gloves are insufficient for prolonged contact with amine-based solvents.

  • Inner Layer: Disposable Nitrile (4 mil).

  • Outer Layer: Silver Shield® (EVOH/PE Laminate) or High-Performance Nitrile (8 mil, e.g., Ansell Sol-Vex).[1]

  • Technique: Taping the outer glove gauntlet to the lab coat sleeve (Chem-Tape) is mandatory to prevent wrist exposure during reaching motions.

Glove Compatibility Table

Material Breakthrough Time Degradation Rating Recommendation
Laminate (Silver Shield) > 480 min Excellent Required for Spill/Transfer
Nitrile (Heavy Duty) > 120 min Good Acceptable for Outer Layer
Standard Nitrile (4 mil) < 15 min Fair Inner Layer ONLY

| Latex | Immediate Fail | Poor | DO NOT USE |[1]

C. Eye & Face Protection
  • Requirement: Indirect vented chemical splash goggles (ANSI Z87.1+).

  • Augmentation: A polycarbonate face shield (8-inch minimum) must be worn over goggles during transfer operations to protect against projectile splashes which can cause permanent corneal opacity.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Fire resistant preferred).

  • High Risk (Transfers >100mL): Tyvek® coveralls or a chemical-resistant apron (Butyl/Neoprene) worn over the lab coat.

Operational Protocols

Protocol A: Liquid Transfer (Cannula Method)

Avoid open-pouring. Use positive pressure transfer to minimize vapor generation.

  • Setup: Secure source and receiving flasks under nitrogen/argon flow.

  • Cannulation: Insert a double-tipped needle (cannula). Pressurize the source flask with inert gas to push the liquid into the receiving flask.

  • Quenching: Immediately rinse the cannula with dilute acetic acid (5%) in a waste beaker before removing it from the hood.

Protocol B: Spill Response Workflow

Trustworthiness Check: If a spill occurs outside the hood, evacuate immediately. Do not attempt cleanup without SCBA or Full-Face Respirator.

SpillResponse Figure 1: Emergency Spill Response Logic for Amino-Alcohols Start Spill Detected Assess Assess Volume & Location (>10mL or Outside Hood?) Start->Assess Evacuate Evacuate Lab Trigger Alarm Assess->Evacuate Yes (Major) PPE_Check Don Full PPE (Full Face Resp + Silver Shield) Assess->PPE_Check No (Minor/In Hood) Contain Contain with Amine-Safe Absorbent (Vermiculite) PPE_Check->Contain Neutralize Neutralize Residue (Dilute Acetic Acid or HCl) Contain->Neutralize Disposal Collect as Hazardous Organic Waste Neutralize->Disposal

Deactivation & Disposal

Self-Validating Step: Before disposal, verify the pH of the waste stream. It should be neutral (pH 6-8).

  • Deactivation:

    • Dilute the waste (R)-2-Phenyl-2-piperidinoethanol in a compatible solvent (e.g., Ethanol).[1]

    • Slowly add 1M Hydrochloric Acid (HCl) or Acetic Acid while stirring in an ice bath. Caution: Exothermic reaction.[1]

    • Endpoint: pH paper indicates pH 6-7.

  • Disposal:

    • Label container: "Hazardous Waste: Organic Amines (Neutralized)."

    • Do not mix with oxidizing agents (e.g., Nitric Acid) to prevent the formation of nitrosamines (carcinogenic) or violent reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 2-Piperidineethanol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine derivatives and their toxicological classifications. Retrieved from [Link][1]

Sources

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